306-N16B
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C75H151N7O4S8 |
|---|---|
Molekulargewicht |
1471.6 g/mol |
IUPAC-Name |
3-[3-[3-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide |
InChI |
InChI=1S/C75H151N7O4S8/c1-6-10-14-18-22-26-30-34-38-42-64-87-91-68-52-76-72(83)48-60-81(61-49-73(84)77-53-69-92-88-65-43-39-35-31-27-23-19-15-11-7-2)58-46-56-80(5)57-47-59-82(62-50-74(85)78-54-70-93-89-66-44-40-36-32-28-24-20-16-12-8-3)63-51-75(86)79-55-71-94-90-67-45-41-37-33-29-25-21-17-13-9-4/h6-71H2,1-5H3,(H,76,83)(H,77,84)(H,78,85)(H,79,86) |
InChI-Schlüssel |
VXYBSHYDQFZZLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSSCCNC(=O)CCN(CCCN(C)CCCN(CCC(=O)NCCSSCCCCCCCCCCCC)CCC(=O)NCCSSCCCCCCCCCCCC)CCC(=O)NCCSSCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the 306-N16B Mechanism of Action in mRNA Delivery
Introduction
The delivery of messenger RNA (mRNA) therapeutics to specific extrahepatic tissues remains a significant challenge in drug development. Lipid nanoparticles (LNPs) have emerged as the leading platform for RNA delivery, exemplified by their use in COVID-19 vaccines. However, conventional LNPs predominantly accumulate in the liver and spleen. The ionizable lipid This compound represents a significant advancement in targeted mRNA delivery, demonstrating a remarkable tropism for the lungs.
This technical guide provides a comprehensive overview of the this compound ionizable lipid, its mechanism of action in mediating lung-selective mRNA delivery, and the experimental protocols used for its formulation and evaluation. This compound is an N-series ionizable lipid characterized by an amide bond in its lipid tail, a feature that distinguishes it from liver-targeting O-series lipids (e.g., 306-O12B) which contain an ester bond.[1] This structural difference is critical for its unique biodistribution. Formulated into LNPs, this compound has been successfully used to deliver Cas9 mRNA for genome editing and Tsc2 mRNA for therapeutic applications in preclinical models of pulmonary diseases like lymphangioleiomyomatosis (LAM).[1][2][3]
Core Mechanism of Lung-Selective Delivery
The lung-targeting capability of this compound LNPs is not based on direct ligand-receptor binding but is instead mediated by the specific composition of the protein corona that forms on the nanoparticle surface upon intravenous administration.
-
Intravenous Administration & Protein Corona Formation : Once injected into the bloodstream, LNPs are immediately coated with plasma proteins, forming a "biomolecular corona."[4]
-
Selective Protein Adsorption : The unique surface chemistry of this compound LNPs, conferred by the amide-containing lipid tails, leads to the selective adsorption of specific plasma proteins. The three dominant proteins identified in the corona of this compound LNPs are serum albumin, fibrinogen beta chain, and fibrinogen gamma chain .[1][3][4] This contrasts sharply with liver-targeting LNPs, which preferentially adsorb Apolipoprotein E (ApoE).
-
Targeting Lung Endothelium : The fibrinogen-rich protein corona is reported to improve adhesion to and interaction with endothelial cells.[3] This interaction facilitates the accumulation of this compound LNPs in the lung, with a primary tropism for pulmonary endothelial cells .[2][4]
-
Cellular Uptake and Endosomal Escape : Like other LNPs, this compound LNPs are internalized by target cells via endocytosis. The acidic environment of the endosome (pH 5.0-6.0) is crucial for the next step. The tertiary amine headgroup of the this compound lipid becomes protonated (positively charged) in the low-pH endosome. This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm where it can be translated into the therapeutic protein.
Caption: Mechanism of this compound LNP from injection to protein expression.
Quantitative Data and Physicochemical Properties
The successful delivery of mRNA is critically dependent on the physicochemical properties of the LNP formulation. The table below summarizes key quantitative data for this compound LNPs as reported in the literature.
| Parameter | Value | Method | Significance |
| Molar Ratio | This compound:DSPC:Cholesterol:DMG-PEG | LNP Formulation | Defines the structure, stability, and surface properties of the nanoparticle. |
| 35:16:46.5:2.5 | |||
| Hydrodynamic Diameter | ~90 nm | Dynamic Light Scattering (DLS) | Particle size influences biodistribution, cellular uptake, and clearance. |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates a monodisperse and homogenous particle population. |
| Zeta Potential | Near-neutral at pH 7.4 | Zeta Potential Analysis | Minimizes non-specific interactions with blood components, reducing toxicity. |
| pKa | ~6.7 | TNS Assay | The pH at which the lipid is 50% protonated; crucial for endosomal escape. |
| mRNA Encapsulation | > 90% | RiboGreen Assay | High encapsulation efficiency protects mRNA from degradation and ensures payload delivery. |
| In Vivo Dosage (mice) | 0.5 - 1.67 mg/kg | Intravenous (tail vein) injection | Effective dose for achieving significant protein expression in the lungs.[5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the core protocols for the formulation, characterization, and evaluation of this compound LNPs.
LNP Formulation via Microfluidic Mixing
Microfluidic mixing provides rapid, reproducible, and scalable production of LNPs with uniform size.
-
Solution Preparation :
-
Lipid Phase (Ethanol) : Dissolve this compound, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol (B145695) to achieve the desired molar ratio (e.g., 35:16:46.5:2.5).
-
Aqueous Phase (Buffer) : Dilute the mRNA cargo (e.g., encoding Firefly Luciferase or a therapeutic protein) in a low pH buffer, typically 10-25 mM citrate (B86180) buffer (pH 4.0).
-
-
Microfluidic Mixing :
-
Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes.
-
Mount the syringes onto a syringe pump connected to a microfluidic mixing device (e.g., a staggered herringbone micromixer).
-
Pump the two solutions through the microfluidic chip at a specific total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the aqueous phase with the ethanol phase reduces the solvent polarity, causing the lipids to self-assemble around the mRNA, forming LNPs.
-
-
Purification and Concentration :
-
The resulting LNP solution is immediately diluted with a neutral buffer (e.g., PBS, pH 7.4) to stabilize the newly formed particles.
-
Dialyze the LNP solution against PBS using a dialysis cassette (e.g., 10 kDa MWCO) for 18-24 hours to remove ethanol and unencapsulated mRNA.
-
Concentrate the purified LNPs using centrifugal filter units if necessary and sterilize by passing through a 0.22 µm filter.
-
References
- 1. Lung-selective mRNA delivery of synthetic lipid nanoparticles for the treatment of pulmonary lymphangioleiomyomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 3. pnas.org [pnas.org]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. Nanoparticle-Based Pulmonary Immune Engineering | Annual Reviews [annualreviews.org]
306-N16B Ionizable Lipid: A Technical Guide to Lung-Selective mRNA Delivery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The 306-N16B is a novel, synthetic ionizable cationic lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for targeted drug delivery.[1] Its defining characteristic is the ability to formulate LNPs that selectively deliver messenger RNA (mRNA) payloads to the lungs, particularly targeting pulmonary endothelial cells, following systemic intravenous administration.[1][2] This lung-specific tropism represents a significant advancement over conventional LNP systems, which primarily accumulate in the liver and spleen, thereby opening new therapeutic avenues for a range of pulmonary diseases, including genetic disorders like lymphangioleiomyomatosis (LAM) and applications in genome editing.[2][3]
This technical guide provides a comprehensive overview of the this compound lipid, detailing its physicochemical properties, mechanism of action, experimental protocols for formulation and analysis, and a summary of its application in preclinical therapeutic models.
Physicochemical and Formulation Characteristics
The unique structure of this compound is central to its function. Key identification and formulation parameters are summarized below.
Table 1: Core Physicochemical Properties of this compound
| Parameter | Value | Reference(s) |
| CAS Number | 2803699-70-7 | [1] |
| Molecular Formula | C75H151N7O4S8 | [1] |
| Molecular Weight | 1471.6 g/mol | [1] |
| Purity | ≥98% | N/A |
| Formulation | Supplied as a solution in ethanol (B145695) | [1] |
| Solubility | Soluble in Ethanol and Methanol | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 24 months | [1] |
Table 2: LNP Formulation and Physicochemical Characteristics
| Parameter | Value | Reference(s) |
| Lipid Molar Ratio | 50:10:38.5:1.5 (this compound : DSPC : Cholesterol : DMG-PEG) | [4] |
| Apparent pKa | Not reported in reviewed literature | |
| Particle Size (Z-avg) | ~100 nm (typical) | [5] |
| Polydispersity Index (PDI) | < 0.3 (typical for LNP formulations) | N/A |
| mRNA Encapsulation Efficiency | > 80-90% (typical for LNP formulations) | [6] |
| Lipid:mRNA Weight Ratio | ~10:1 (typical) | [7] |
| N:P Molar Ratio | ~6 (typical) | [7] |
Note: Specific quantitative values for pKa, particle size, PDI, and encapsulation efficiency for LNPs formulated exclusively with this compound were not explicitly detailed in the primary literature reviewed. The values provided are typical for similar LNP systems and are considered industry-standard targets.[5][6][7]
Mechanism of Lung-Selective Targeting
The organ-specific tropism of this compound LNPs is a departure from the default liver accumulation of many nanoparticle systems. This selectivity is attributed to a combination of its chemical structure and the subsequent biological interactions in circulation.
The core structural feature responsible for lung targeting is the presence of an amide bond in the lipid tail of the N-series lipids, to which this compound belongs.[3] This contrasts with O-series lipids, such as 306-O12B, which contain an ester bond and preferentially target the liver.[2]
Upon intravenous injection, LNPs are rapidly coated with plasma proteins, forming a "protein corona" that dictates their biological fate. The distinct surface chemistry of this compound LNPs leads to the adsorption of a unique protein profile. Proteomic analysis has shown that the corona of lung-targeting this compound LNPs is enriched with proteins like serum albumin and fibrinogen , whereas liver-targeting LNPs tend to adsorb Apolipoprotein E (ApoE), which facilitates uptake by hepatocytes.[2] This differential protein adsorption is believed to mediate the specific uptake by pulmonary endothelial cells.
Experimental Protocols
The following sections describe generalized yet detailed protocols for the formulation, characterization, and in vivo evaluation of this compound LNPs, based on established methodologies in the field.
LNP Formulation Protocol (Microfluidic Mixing)
This protocol describes the rapid formulation of LNPs using a microfluidic device, which allows for controlled and reproducible nanoprecipitation.
-
Preparation of Stock Solutions:
-
Lipid Phase: Dissolve this compound, DSPC, Cholesterol, and DMG-PEG in 100% ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration is typically between 10-25 mM.[4]
-
Aqueous Phase: Dilute the mRNA payload in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate (B1210297) or sodium citrate, pH 4.0) to the desired concentration.[7]
-
-
Microfluidic Mixing:
-
Prime the microfluidic device (e.g., NanoAssemblr Benchtop) with ethanol and then with the aqueous buffer.
-
Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.
-
Pump the lipid-ethanol solution and the mRNA-aqueous solution through separate inlets of the microfluidic mixing cartridge. The rapid mixing induces a change in solvent polarity, causing the lipids to self-assemble and encapsulate the mRNA.
-
-
Purification and Buffer Exchange:
-
Collect the resulting nanoparticle suspension.
-
Dialyze the LNP suspension against sterile phosphate-buffered saline (PBS), pH 7.4, for at least 18 hours using a dialysis cassette (e.g., 10K MWCO) to remove ethanol and exchange the buffer to a physiological pH.
-
-
Sterilization and Storage:
-
Filter the final LNP formulation through a 0.22 µm sterile filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
LNP Characterization Protocols
-
Particle Size and Polydispersity Index (PDI):
-
Dilute the LNP sample in PBS (pH 7.4).
-
Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS) (e.g., Malvern Zetasizer).
-
Acceptable parameters are typically a particle size of 80-150 nm and a PDI < 0.3.[2]
-
-
mRNA Encapsulation Efficiency (EE):
-
Use a Quant-iT RiboGreen assay or similar fluorescence-based kit.[8]
-
Prepare two sets of LNP samples diluted in TE buffer.
-
To one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release all mRNA. This measures total mRNA.[8]
-
The other set remains untreated to measure only the free (unencapsulated) mRNA.
-
Measure the fluorescence of both sets and a standard curve of free mRNA.
-
Calculate EE% using the formula: EE% = (Total mRNA - Free mRNA) / Total mRNA * 100.
-
In Vivo Evaluation Protocol (Murine Model)
-
Animal Model: Use appropriate mouse strains (e.g., BALB/c for general expression studies, or transgenic lines like Ai14 for Cre-recombinase studies).[2]
-
Administration: Administer the this compound LNP formulation via tail vein injection. Dosages typically range from 0.75 mg/kg to 1.67 mg/kg of total encapsulated RNA.[2][9]
-
Time Points: Euthanize animals at desired time points post-injection (e.g., 4-6 hours for peak expression, or longer for therapeutic effect studies).[2]
-
Analysis:
-
Biodistribution: Harvest major organs (lung, liver, spleen, heart, kidney), and quantify reporter gene expression (e.g., luciferase, tdTomato) using an in vivo imaging system (IVIS) or by performing quantitative PCR (qPCR) for the delivered mRNA.[2]
-
Cell-Specific Targeting: Prepare single-cell suspensions from harvested lungs and use flow cytometry with cell-specific markers (e.g., CD31 for endothelial cells) to quantify transfection in different cell populations.[2]
-
Protein Expression: Perform Western blot analysis on tissue lysates to confirm the translation of the delivered mRNA into the therapeutic protein.[10]
-
Applications and In Vivo Efficacy
Gene Replacement Therapy for Lymphangioleiomyomatosis (LAM)
This compound LNPs have been successfully used in a preclinical model of LAM, a lung disease caused by mutations in the Tsc2 tumor suppressor gene.[3] By formulating LNPs containing both this compound and the liver-targeting 306-O12B, researchers delivered Tsc2 mRNA to reduce tumor burden in a mouse model of pulmonary LAM, demonstrating a remarkable therapeutic effect.[1][3]
Table 3: In Vivo Efficacy for Cell-Specific Targeting
| Payload | Dose | Target Cell Type | % of Target Cells Transfected | Reference |
| Cre mRNA | 0.75 mg/kg | Pulmonary Endothelial Cells | 33.6% | [2] |
| Cre mRNA | 0.75 mg/kg | Pulmonary Epithelial Cells | 1.5% | [2] |
| Cre mRNA | 0.75 mg/kg | Pulmonary Macrophages | 1.9% | [2] |
Codelivery of CRISPR/Cas9 for Genome Editing
This compound LNPs are also capable of delivering the larger Cas9 mRNA along with a single-guide RNA (sgRNA) for in vivo genome editing.[10] In a study using Ai14 transgenic mice, co-delivery of Cas9 mRNA and sgLoxP via this compound LNPs successfully activated tdTomato expression.[2] Interestingly, the strong lung selectivity was somewhat diminished during co-delivery, with weak but detectable expression also observed in the liver.[2] This suggests that the cargo type and size may influence the biodistribution profile of the LNP.
Table 4: In Vivo Genome Editing Application
| Payload | Dose (Total RNA) | Target | Primary Organ(s) of Activity | Reference |
| Cas9 mRNA + sgLoxP | 1.67 mg/kg | Activate tdTomato expression | Lung (strong), Liver (weak) | [2][10] |
Conclusion
The this compound ionizable lipid is a powerful tool for overcoming a major hurdle in RNA therapeutics: extrahepatic delivery. Its unique amide-based structure facilitates the formation of LNPs that can selectively and efficiently deliver mRNA payloads to the lungs. Preclinical studies have validated its potential for treating genetic lung diseases and for in vivo genome editing. Further research to elucidate its precise pKa, optimize formulation parameters, and fully understand the LNP-protein corona interactions will continue to refine its application and accelerate the development of novel, lung-targeted mRNA therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pnas.org [pnas.org]
- 3. Lung-selective mRNA delivery of synthetic lipid nanoparticles for the treatment of pulmonary lymphangioleiomyomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation of Nucleic Acids by Encapsulation in Lipid Nanoparticles for Continuous Production of mRNA [mdpi.com]
- 7. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
An In-depth Technical Guide to 306-N16B: A Lung-Selective Ionizable Lipid for mRNA Delivery
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological applications of 306-N16B, an ionizable lipidoid designed for the targeted delivery of messenger RNA (mRNA) to the lungs. This document is intended for researchers, scientists, and professionals in the field of drug development and gene therapy.
Chemical Structure and Properties
This compound is a synthetic, ionizable cationic lipid that plays a crucial role in the formulation of lipid nanoparticles (LNPs) for therapeutic applications. Its unique chemical structure is central to its function in encapsulating and delivering mRNA payloads.
Chemical Structure:
The chemical structure of this compound is formally named 3,3',3'',3'''-(((methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrakis(N-(2-(dodecyldisulfaneyl)ethyl)propanamide).[1][2]
Physicochemical Properties:
| Property | Value | Reference(s) |
| Molecular Formula | C75H151N7O4S8 | [1][3] |
| Molecular Weight | 1471.56 g/mol | [1] |
| CAS Number | 2803699-70-7 | [1][3][4] |
| Purity | ≥98% | [5] |
| Solubility | Soluble in Ethanol (B145695) and Methanol | [1] |
| Apparent pKa of LNP | ~6.0 | [4] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and its formulation into lipid nanoparticles, as derived from published research.
Synthesis of this compound
The synthesis of this compound is achieved through a Michael addition reaction. This involves the reaction of an amine-containing head group with an acrylamide (B121943) tail. The general synthetic route for N-series lipidoids, including this compound, is a solvent-free Michael addition.[6]
General Protocol:
-
The synthesis involves reacting a specific commercially available amine head (in this case, the "306-amine head") with the acrylamide tail N16B.
-
The reaction is conducted under solvent-free conditions.
-
While the specific reaction time, temperature, and purification methods are not publicly detailed, Michael addition reactions are a well-established class of chemical reactions.
Note: The precise, detailed synthesis protocol for this compound is proprietary and not fully disclosed in available literature.
Formulation of this compound Lipid Nanoparticles (LNPs)
The formulation of this compound LNPs for mRNA delivery is a critical step that is typically performed using a microfluidic mixing system to ensure uniform particle size and high encapsulation efficiency.
Protocol for LNP Formulation:
-
Preparation of Lipid Solution: Dissolve the ionizable lipid this compound, cholesterol, a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), and a PEGylated lipid like 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) in ethanol. The typical molar ratio is 50:38.5:10:1.5 (ionizable lipid:cholesterol:helper lipid:PEG-lipid).[6]
-
Preparation of Aqueous Solution: Dissolve the mRNA cargo in a sodium acetate (B1210297) buffer (25 mM, pH 5.2).
-
Microfluidic Mixing: Utilize a microfluidic mixing device, such as the NanoAssemblr, to rapidly mix the ethanolic lipid solution with the aqueous mRNA solution. The final weight ratio of this compound to mRNA is typically set at 10:1.
-
Purification and Concentration: The resulting LNP suspension is then purified and concentrated, often through dialysis or ultrafiltration, to remove ethanol and non-encapsulated mRNA.
Signaling Pathways and Mechanism of Action
The targeted delivery and intracellular action of this compound LNPs involve a multi-step biological pathway, from systemic circulation to the release of the mRNA payload into the cytoplasm of lung endothelial cells.
Systemic Delivery and Lung Targeting
dot
Caption: Systemic delivery and lung targeting pathway of this compound LNPs.
Following intravenous administration, this compound LNPs enter the bloodstream where they are rapidly coated by plasma proteins, forming a "protein corona".[4] This protein corona is enriched with specific proteins, such as fibrinogen beta and gamma chains, and serum albumin, which is believed to mediate the specific targeting of the LNPs to the endothelial cells of the lungs.[4] The coated LNPs are then taken up by these cells through endocytosis.
Intracellular mRNA Release
dot
Caption: Mechanism of pH-mediated endosomal escape of this compound LNPs.
Once inside the cell within an endosome, the acidic environment of the maturing endosome (pH dropping from ~6.5 to ~5.0) plays a critical role. The ionizable amine groups of this compound, with an apparent pKa of approximately 6.0, become protonated and thus positively charged.[4] This charge switch is thought to facilitate the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the subsequent release of the encapsulated mRNA into the cytoplasm, where it can be translated into the protein of interest.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the formulation and characterization of this compound LNPs.
dot
Caption: Experimental workflow for the formulation of this compound LNPs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of Lipid Nanoparticles Containing Ionizable Cationic Lipids Using Design-of-Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liposomes.ca [liposomes.ca]
An In-Depth Technical Guide to the Synthesis and Characterization of 306-N16B: A Lung-Targeted Ionizable Lipid for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the ionizable cationic lipid 306-N16B, a novel molecule designed for the targeted delivery of messenger RNA (mRNA) to the lungs. We delve into its synthesis, physicochemical characterization, and its application in the formulation of lipid nanoparticles (LNPs) for therapeutic and research purposes. This document includes detailed experimental protocols, a summary of key quantitative data, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding and practical application of this technology.
Introduction
The advent of mRNA-based therapeutics has revolutionized the landscape of medicine, offering unprecedented potential for vaccines, protein replacement therapies, and gene editing. A critical component of successful mRNA therapy is the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and the composition of these LNPs, particularly the ionizable lipid, dictates their efficacy and tissue tropism.
This compound is a novel ionizable cationic lipid that has demonstrated remarkable lung-selectivity.[1][2][3] This property makes it a highly attractive candidate for the development of therapies for pulmonary diseases, such as pulmonary lymphangioleiomyomatosis (LAM) and for lung-targeted gene editing.[1][4] This guide will provide researchers and drug development professionals with the essential technical details to synthesize, characterize, and utilize this compound in their research.
Physicochemical Properties of this compound
This compound is a complex molecule with specific physicochemical properties that contribute to its function as an effective mRNA delivery agent. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 3,3',3'',3'''-(((methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrakis(N-(2-(dodecyldisulfaneyl)ethyl)propanamide) | [2] |
| CAS Number | 2803699-70-7 | [2] |
| Molecular Formula | C75H151N7O4S8 | [2] |
| Molecular Weight | 1471.6 g/mol | [2] |
| Appearance | A solution in ethanol (B145695) | [2] |
| Solubility | Soluble in ethanol and methanol | [1] |
| Storage | -20°C | [2][5] |
| Purity | ≥98% |
Synthesis of this compound
While the precise, step-by-step synthesis protocol for this compound is not publicly detailed in the primary literature, a general synthetic scheme can be inferred based on the structure of the molecule and common organic chemistry reactions used for the synthesis of similar ionizable lipids. The synthesis would likely involve a multi-step process culminating in the formation of the amide bonds and disulfide linkages.
A plausible, though generalized, synthetic workflow is outlined below. This should be considered a representative pathway and would require optimization for successful implementation.
Caption: Generalized workflow for the synthesis of this compound.
Formulation and Characterization of this compound Lipid Nanoparticles
This compound is a key component of LNPs designed for mRNA delivery. The formulation of these LNPs is a critical step that determines their size, stability, and biological activity.
LNP Formulation Protocol
The following protocol is based on the methods described by Qiu et al. (2022) for the formulation of this compound LNPs.
Materials:
-
This compound in ethanol
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol
-
Cholesterol in ethanol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) in ethanol
-
mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solution: Combine this compound, DSPC, cholesterol, and DMPE-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
-
Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the low pH buffer.
-
Microfluidic Mixing: Set the flow rate ratio of the lipid phase (in ethanol) to the aqueous mRNA phase to 1:3. The total flow rate will depend on the microfluidic device used.
-
LNP Formation: The rapid mixing of the two solutions in the microfluidic device will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 12 hours to remove ethanol and raise the pH.
-
Sterilization and Storage: Sterilize the LNP solution by passing it through a 0.22 µm filter. Store the LNPs at 4°C.
Caption: Workflow for the formulation of this compound LNPs.
Characterization of this compound LNPs
The physicochemical properties of the formulated LNPs are critical for their in vivo performance. The following table summarizes key characterization parameters.
| Parameter | Typical Value | Method |
| Particle Size (Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Near-neutral at pH 7.4 | Electrophoretic Light Scattering (ELS) |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
| Apparent pKa | 6.0 - 6.5 | TNS Assay |
Biological Applications and Mechanisms
This compound LNPs have been successfully used for lung-targeted delivery of mRNA for two primary applications: treating pulmonary lymphangioleiomyomatosis (LAM) and for in vivo gene editing using CRISPR-Cas9.
Treatment of Pulmonary Lymphangioleiomyomatosis (LAM)
LAM is a rare lung disease characterized by the abnormal growth of smooth muscle-like cells, leading to cystic lung destruction.[6] The disease is often driven by mutations in the TSC1 or TSC2 genes, which leads to hyperactivation of the mTOR signaling pathway.[7][8] this compound LNPs have been used to deliver Tsc2 mRNA to the lungs of a mouse model of LAM, restoring the function of the TSC2 tumor suppressor and reducing tumor burden.[1]
References
- 1. Lipid Nanoparticle and Liposome Reference Materials: Assessment of Size Homogeneity and Long-Term −70 °C and 4 °C Storage Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 5. This compound, 2803699-70-7 | BroadPharm [broadpharm.com]
- 6. ir.lib.uth.gr [ir.lib.uth.gr]
- 7. Capillary‐Based Physicochemical Characterization of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lung-selective mRNA delivery of synthetic lipid nanoparticles for the treatment of pulmonary lymphangioleiomyomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 306-N16B (CAS number 2803699-70-7): A Lung-Selective Ionizable Cationic Lipid for mRNA Delivery
This technical guide provides a comprehensive overview of 306-N16B, an ionizable cationic lipid with the CAS number 2803699-70-7. It is intended for researchers, scientists, and drug development professionals interested in advanced drug delivery systems, particularly for mRNA-based therapeutics. This document details the chemical properties, formulation of lipid nanoparticles (LNPs), experimental protocols for in vivo applications, and the mechanism of its lung-selective targeting.
Core Concepts and Chemical Properties
This compound is an ionizable cationic lipid that has demonstrated high efficacy in the formation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA).[1] A key characteristic of this compound is its ability to facilitate lung-selective delivery of encapsulated mRNA when administered intravenously in preclinical mouse models.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 2803699-70-7 |
| Molecular Formula | C75H151N7O4S8 |
| Molecular Weight | 1471.6 g/mol |
| Appearance | A solution in ethanol (B145695) |
| Purity | ≥98% |
| Storage | -20°C |
| Solubility | Soluble in Ethanol and Methanol |
Lipid Nanoparticle Formulation and Characteristics
This compound is a critical component in a multi-component LNP formulation. The specific composition of these LNPs is crucial for their in vivo performance and lung-targeting capabilities.
Table 2: Standard Formulation of this compound Lipid Nanoparticles
| Component | Molar Ratio (%) |
| This compound | 50 |
| Cholesterol | 38.5 |
| 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) | 10 |
| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) | 1.5 |
Note: The helper lipid DOPC can be substituted with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) to potentially modulate the delivery characteristics.[2]
The physicochemical properties of the resulting LNPs are critical for their stability and biological activity.
Table 3: Physicochemical Properties of this compound LNPs
| Parameter | Typical Value |
| Mean Particle Size | ~162.4 ± 4.8 nm |
| Polydispersity Index (PDI) | ~0.214 |
| Zeta Potential | ~-28.6 mV |
| Encapsulation Efficiency | ~84.7 ± 2.3% |
Mechanism of Lung-Selective Targeting
The lung-selectivity of this compound LNPs is attributed to the specific protein corona that forms on the nanoparticle surface upon entering the bloodstream. Unlike liver-targeting LNPs that predominantly adsorb apolipoprotein E (ApoE), lung-targeting this compound LNPs are characterized by a protein corona rich in serum albumin, fibrinogen beta chain, and fibrinogen gamma chain. This differential protein adsorption is thought to mediate the specific uptake by lung endothelial cells.
Caption: Proposed mechanism of lung-selective targeting of this compound LNPs.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound LNPs, based on published research.[1]
Lipid Nanoparticle Synthesis
This protocol describes the formulation of this compound LNPs using a microfluidic mixing system.
Materials:
-
This compound in ethanol
-
Cholesterol in ethanol
-
DOPC (or DOPE/DSPC) in ethanol
-
DMG-PEG2000 in ethanol
-
mRNA in sodium acetate (B1210297) buffer (25 mM, pH 5.2)
-
Phosphate-buffered saline (PBS, 10 mM, pH 7.4)
-
NanoAssemblr microfluidic system
-
Dialysis cassettes (3,500 MWCO)
Procedure:
-
Prepare the lipid solution by mixing this compound, cholesterol, DOPC, and DMG-PEG2000 in ethanol at a molar ratio of 50:38.5:10:1.5.
-
Prepare the aqueous mRNA solution in sodium acetate buffer.
-
Set the NanoAssemblr microfluidic system to rapidly mix the lipid-ethanol solution with the aqueous mRNA solution. The final weight ratio of this compound to mRNA should be 10:1.
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against PBS (10 mM, pH 7.4) overnight at 4°C using dialysis cassettes to remove ethanol and unencapsulated mRNA.
-
Characterize the LNPs for size and surface zeta potential using a dynamic light scattering (DLS) instrument.
Caption: Workflow for the synthesis of this compound lipid nanoparticles.
In Vivo mRNA Delivery in Mice
This protocol outlines the procedure for assessing the in vivo delivery of mRNA using this compound LNPs in a mouse model.
Materials:
-
This compound LNPs encapsulating a reporter mRNA (e.g., Firefly luciferase - fLuc)
-
Female Balb/c mice (6-8 weeks old)
-
Sterile PBS
Procedure:
-
Dilute the this compound LNP solution with sterile PBS to the desired concentration.
-
Administer the LNP solution to the mice via intravenous (i.v.) injection. A typical dosage is 0.5 mg of mRNA per kg of body weight.
-
At a predetermined time point (e.g., 6 hours post-injection), euthanize the mice.
-
Harvest the organs of interest (e.g., lungs, liver, spleen, heart, kidneys).
-
Quantify the reporter protein expression in each organ using an appropriate assay (e.g., bioluminescence imaging for luciferase).
Therapeutic Study in a Mouse Model of Pulmonary Lymphangioleiomyomatosis (LAM)
This protocol describes the use of this compound LNPs to deliver Tsc2 mRNA for therapeutic purposes in a LAM mouse model.
Materials:
-
This compound LNPs encapsulating mouse Tuberous Sclerosis Complex 2 (Tsc2) mRNA
-
LAM mouse model (e.g., mice with induced Tsc2-null tumor cells in the lungs)
-
Control LNPs (e.g., encapsulating a non-therapeutic mRNA)
Procedure:
-
Administer the Tsc2 mRNA-loaded this compound LNPs to the LAM mice via i.v. injection.
-
Include a control group of mice receiving control LNPs.
-
Administer multiple doses as required by the study design.
-
Monitor the tumor burden in the lungs over the course of the treatment.
-
At the end of the study, euthanize the mice and harvest the lungs.
-
Perform histological and molecular analyses to assess the therapeutic effect, such as the reduction in tumor nodules and restoration of TSC2 protein expression.
Application in Gene Editing
This compound LNPs have also been utilized for the co-delivery of Cas9 mRNA and single-guide RNA (sgRNA) for in vivo gene editing.[3] While this application has shown success, it has been noted that the lung-selectivity may be less pronounced compared to the delivery of a single mRNA species.
Conclusion
This compound is a promising ionizable cationic lipid for the development of lung-targeted mRNA therapeutics. Its unique chemical structure facilitates the formation of LNPs that, through a specific protein corona interaction, can selectively deliver their mRNA payload to the lungs. The detailed protocols provided in this guide offer a starting point for researchers to explore the potential of this compound in their own drug development programs for pulmonary diseases. Further research is warranted to fully elucidate the mechanism of targeting and to translate these preclinical findings into clinical applications.
References
A Technical Guide to 306-N16B for Pulmonary mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ionizable lipid 306-N16B and its application in lipid nanoparticles (LNPs) for the targeted delivery of messenger RNA (mRNA) to the lungs. Sourced from key research, this document details the formulation, experimental validation, and proposed mechanisms of this lung-selective delivery system.
Introduction to this compound
This compound is a synthetic, ionizable cationic lipid that has demonstrated high efficacy in delivering mRNA to the lungs when formulated into LNPs.[1][2][3] Its unique chemical structure, featuring an N-series amide bond in the tail, is correlated with its distinct biodistribution profile, favoring the lungs over the liver, which is the more common target for conventional LNPs.[4] This lung-targeting capability opens new avenues for mRNA-based therapies for a range of pulmonary diseases, such as lymphangioleiomyomatosis (LAM).[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies involving this compound LNPs for pulmonary mRNA delivery.
Table 1: In Vivo Transfection Efficiency of Cre mRNA-loaded this compound LNPs in Lung Cell Types
| Cell Type | Transfection Efficiency (% of total cells in type) |
| Pulmonary Endothelium | 33.6% |
| Epithelium | 1.5% |
| Macrophages | 1.9% |
Data sourced from studies in Ai14 transgenic mice, where Cre mRNA delivery activates tdTomato expression.[5]
Table 2: Comparative In Vivo Transfection Efficiency in Lung Cells
| LNP Formulation | Pulmonary Endothelium (%) | Epithelium (%) | Macrophages (%) | mRNA Dose |
| This compound | 33.6 | 1.5 | 1.9 | 0.75 mg/kg |
| 113-N16B | 69.6 | 7.3 | 18.9 | 0.75 mg/kg |
This table provides a comparison between this compound and another N-series LNP, 113-N16B, highlighting how tuning the lipid head structure can modulate cell-type specificity within the lung.[5][6]
Table 3: Biodistribution of this compound LNPs for Single vs. Co-delivery of RNA
| RNA Payload | Primary Organ(s) with Signal | Secondary Organ(s) with Signal |
| Single mRNA (e.g., Luc mRNA, Cas9 mRNA) | Lungs | Minimal to none |
| Co-delivery of Cas9 mRNA and sgRNA | Lungs | Liver (weak signal) |
This data indicates that while single mRNA delivery is highly lung-specific, the co-delivery of Cas9 mRNA and sgRNA can result in some off-target delivery to the liver.[5][7]
Experimental Protocols
Detailed methodologies for key experiments involving this compound LNPs are outlined below.
LNP Formulation
The formulation of this compound LNPs for mRNA delivery is a critical step. While the precise ratios can be optimized, a common formulation is as follows:
-
Component Preparation : Prepare separate solutions of the ionizable lipid (this compound), helper lipids (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG2000) in ethanol (B145695).[8] Prepare the mRNA payload in an acidic buffer (e.g., acetate (B1210297) buffer).
-
Microfluidic Mixing : Utilize a microfluidic mixing device to rapidly combine the lipid-ethanol solution with the mRNA-buffer solution. The rapid mixing at a controlled flow rate ratio facilitates the self-assembly of the LNPs with encapsulated mRNA.
-
Dialysis and Concentration : The resulting LNP solution is then dialyzed against a suitable buffer (e.g., PBS) to remove ethanol and non-encapsulated components. This is followed by concentration to the desired final volume.
-
Quality Control : Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
In Vivo Biodistribution Studies
To assess the organ-specific delivery of this compound LNPs, the following protocol is employed:
-
Animal Model : Utilize a suitable animal model, such as Balb/c mice.
-
LNP Administration : Administer the mRNA-loaded LNPs (e.g., encapsulating Luciferase mRNA) via intravenous (i.v.) injection, typically through the tail vein. A common dosage is 0.5 mg/kg of mRNA.[5]
-
Tissue Harvesting : At a predetermined time point post-injection (e.g., 4 hours), euthanize the mice and harvest the main organs (heart, liver, lungs, spleen, kidney).[5]
-
Quantification of this compound : To determine the distribution of the LNP itself, a portion of the tissue is homogenized in methanol (B129727) to extract the lipids. The concentration of this compound in the organ extracts is then quantified using mass spectrometry.[5]
-
Reporter Gene Expression Analysis : For assessing functional mRNA delivery, analyze the harvested organs for the expression of the reporter protein (e.g., Luciferase) using an appropriate imaging system (e.g., IVIS).
Cellular Specificity Analysis via Flow Cytometry
To identify the specific cell types within the lungs that are transfected by the this compound LNPs, the following protocol is used:
-
Animal Model and LNP Administration : Use a reporter mouse model (e.g., Ai14 transgenic mice) and administer Cre mRNA-loaded LNPs intravenously at a dose of 0.75 mg/kg.[5]
-
Lung Tissue Processing : At a specified time point, harvest the lungs and process them into a single-cell suspension using enzymatic digestion and mechanical dissociation.
-
Cell Staining : Stain the single-cell suspension with fluorescently labeled antibodies specific for different cell surface markers to identify pulmonary endothelium, epithelium, and macrophages.
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer to quantify the percentage of tdTomato-positive cells (indicating successful Cre mRNA delivery and subsequent genetic recombination) within each defined cell population.[5]
Visualizing Workflows and Mechanisms
The following diagrams illustrate key processes and relationships in the application of this compound for pulmonary mRNA delivery.
Caption: Workflow for the formulation of this compound LNPs.
Caption: In vivo workflow from administration to protein expression.
Caption: Proposed mechanism of organ-selective targeting.
Mechanism of Lung-Selective Delivery
The precise mechanism for the lung-targeting properties of this compound LNPs is an area of active investigation. A leading hypothesis centers on the formation of a unique "protein corona" on the surface of the LNPs upon entering the bloodstream.[4] The composition of this protein layer is thought to be influenced by the physicochemical properties of the LNP, including the structure of the ionizable lipid.
For this compound LNPs, proteomic analysis has revealed that the corona is enriched with specific plasma proteins, such as serum albumin and fibrinogen.[5] It is postulated that the presence of fibrinogen, in particular, may enhance adhesion to and uptake by pulmonary endothelial cells.[5] This contrasts with other LNP formulations, such as the O-series (e.g., 306-O12B), which adsorb a different set of proteins that direct them to the liver.[4]
References
- 1. This compound, 2803699-70-7 | BroadPharm [broadpharm.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Lung-selective mRNA delivery of synthetic lipid nanoparticles for the treatment of pulmonary lymphangioleiomyomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lung-selective mRNA delivery of synthetic lipid nanoparticles for the treatment of pulmonary lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lung-specific mRNA Delivery Enabled by Sulfonium Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of mRNA Lipid Nanoparticles: Targeting and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lung Tissue Selectivity of 306-N16B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the lipid nanoparticle (LNP) 306-N16B, focusing on its remarkable selectivity for lung tissue. Developed as a vehicle for mRNA delivery, this compound has demonstrated significant potential for therapeutic applications targeting pulmonary diseases. This document synthesizes key findings on its mechanism of action, biodistribution, and cellular specificity, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding.
Core Concept: The Role of Lipidoid Structure and Protein Corona in Lung Targeting
The lung selectivity of the this compound LNP is not a passive process but an active targeting mechanism dictated by its chemical structure and its interaction with blood components. The primary driver for this tropism is the formation of a specific "protein corona" on the LNP's surface upon entering the bloodstream.
The ionizable lipidoid this compound, a key component of the LNP, features a distinct amine head group and an amide bond in its tail. This structure influences which plasma proteins preferentially adsorb to the nanoparticle's surface.[1] For this compound, proteomics analysis has revealed that its protein corona is significantly enriched with coagulation-relevant proteins, most notably fibrinogen beta and gamma chains, as well as serum albumin.[2] It is hypothesized that this fibrinogen-rich corona facilitates binding to and uptake by pulmonary endothelial cells, which are known to interact with fibrinogen.[2] This contrasts with other LNPs, such as the O-series (e.g., 306-O12B), which contain an ester bond and tend to accumulate in the liver due to a different protein corona composition rich in apolipoproteins.[2][3]
dot
References
306-N16B discovery and development timeline
An In-depth Technical Guide to the Discovery and Development of the 306-N16B Lipid Nanoparticle Core for mRNA Delivery
Introduction
The field of mRNA therapeutics has been significantly advanced by the development of effective delivery systems. Among these, lipid nanoparticles (LNPs) have emerged as a leading platform, exemplified by their use in COVID-19 vaccines. A key challenge in the broader application of mRNA therapies is achieving tissue-specific delivery. The ionizable lipid this compound represents a significant step forward in lung-targeted mRNA delivery. This technical guide provides a comprehensive overview of the discovery, development timeline, mechanism of action, and preclinical validation of this compound-based LNPs.
Discovery and Development Timeline
The development of this compound arose from a systematic screening approach aimed at understanding how the chemical structure of ionizable lipids influences the in vivo targeting of LNPs. Researchers at Tufts University engineered a library of lipidoids, leading to the identification of the "N-series," which are characterized by an amide bond in their tail structure. This was in contrast to the previously studied "O-series" lipidoids with ester bonds, which predominantly targeted the liver.[1][2]
Key Milestones:
-
February 2022: A pivotal study is published in the Proceedings of the National Academy of Sciences detailing the discovery of the "N-series" of lipidoids, including this compound, and their remarkable selectivity for lung tissue.[1][2][3] This publication establishes the foundation for this compound as a promising candidate for pulmonary mRNA delivery.
-
Preclinical Proof-of-Concept: The 2022 study also provides the first preclinical evidence of the therapeutic potential of this compound LNPs. The researchers successfully deliver mouse tuberous sclerosis complex 2 (Tsc2) mRNA to the lungs of a preclinical model of lymphangioleiomyomatosis (LAM), a destructive lung disease, resulting in a reduction of the tumor burden.[1][4]
-
Further Mechanistic Insights: Subsequent analyses focused on the "protein corona" that forms on the surface of LNPs upon entering the bloodstream. It was discovered that the protein composition of this corona on this compound LNPs is distinct and likely mediates the interaction with lung cells.[1][4]
Mechanism of Action: Lung-Selective Targeting
The prevailing hypothesis for the lung-tropism of this compound LNPs centers on the formation of a specific protein corona.[1][4] Once intravenously injected, the nanoparticles are coated with plasma proteins. For this compound LNPs, this corona is enriched with specific proteins, including serum albumin, fibrinogen beta chain, and fibrinogen gamma chain.[1][4] This unique protein signature is believed to facilitate recognition and uptake by cells within the lung, particularly pulmonary endothelial cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies involving this compound LNPs.
Table 1: In Vivo mRNA Delivery and Genome Editing
| Parameter | Value | Model System | Notes |
| Total RNA Dose (Cas9 mRNA + sgRNA) | 1.67 mg/kg | Ai14 transgenic mice | Intravenous tail vein injection.[1][5] |
| Cas9 Protein Expression | Detected only in the lung | Balb/c mice | Western blot analysis 6 hours post-injection.[1][2] |
| Gene Editing Location | Primarily in the lungs, with weak signals in the liver | Ai14 transgenic mice | Co-delivery of Cas9 mRNA and sgLoxP.[1][5] |
Table 2: Cellular Tropism in the Lung
| Cell Type | Transfection Efficiency | Model System | Notes |
| Pulmonary Endothelium | 33.6% | Not specified | Flow cytometry analysis.[1] |
| Epithelium | 1.5% | Not specified | Flow cytometry analysis.[1] |
| Macrophages | 1.9% | Not specified | Flow cytometry analysis.[1] |
Experimental Protocols and Workflows
LNP Formulation and Characterization
This compound LNPs are typically formulated using a microfluidic mixing device. The lipid components, including the ionizable lipid this compound, a helper lipid (e.g., DOPC), cholesterol, and a PEGylated lipid, are dissolved in an organic solvent (e.g., ethanol). This lipid mixture is rapidly mixed with an aqueous solution containing the mRNA cargo at an acidic pH. The resulting nanoparticles are then dialyzed to remove the organic solvent and raise the pH, leading to stable, mRNA-encapsulated LNPs.
In Vivo Biodistribution Studies
The workflow for assessing the biodistribution of this compound LNPs and the expression of the delivered mRNA is as follows:
Methodologies:
-
Mass Spectrometry: To quantify the amount of the lipid this compound in different organs, tissues are harvested, and lipids are extracted. The concentration of this compound is then determined using liquid chromatography-mass spectrometry (LC-MS).[1]
-
Western Blot: To confirm the translation of the delivered mRNA into protein, organ lysates are analyzed by Western blot using antibodies specific to the expressed protein (e.g., Cas9).[1][2]
-
In Vivo Imaging System (IVIS): For mRNA encoding reporter proteins like luciferase, bioluminescence imaging of live animals or ex vivo organs can provide a qualitative and semi-quantitative assessment of protein expression levels and locations.[6]
Cellular Transfection Analysis
To identify the specific cell types within the lung that are transfected by the this compound LNPs, the following protocol is employed:
-
Tissue Processing: Following in vivo delivery of mRNA (e.g., Cre recombinase in a reporter mouse strain), lung tissues are harvested and processed into a single-cell suspension.[1]
-
Cell Staining: The cell suspension is stained with fluorescently labeled antibodies that are specific for cell surface markers of different pulmonary cell populations (e.g., endothelial cells, epithelial cells, macrophages).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of each cell type that expresses the reporter protein, indicating successful mRNA delivery and translation.[1]
Conclusion and Future Directions
The ionizable lipid this compound is a key component of a novel LNP system that demonstrates remarkable selectivity for mRNA delivery to the lungs. Preclinical studies have validated its potential for treating genetic lung diseases. While this technology is promising, further research is needed to fully understand the mechanism of targeting and to assess its safety and efficacy in larger animal models before it can be translated into clinical trials.[3] The development of this compound and the "N-series" of lipidoids represents a significant advancement in the quest for targeted, non-viral gene therapy.
References
- 1. Lung-selective mRNA delivery of synthetic lipid nanoparticles for the treatment of pulmonary lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Novel nanoparticles target gene therapy directly into the lungs | EurekAlert! [eurekalert.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting materials and strategies for RNA delivery [thno.org]
The Core Principles of Ionizable Lipids in Gene Therapy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ionizable lipids are a cornerstone of modern gene therapy, enabling the safe and effective delivery of nucleic acid payloads like mRNA and siRNA. Their unique pH-sensitive nature allows for efficient encapsulation of genetic material and subsequent release within the target cell, overcoming critical biological barriers. This technical guide delves into the fundamental principles of ionizable lipids, providing a comprehensive overview of their structure, mechanism of action, and the experimental protocols used for their evaluation.
The Structure-Activity Relationship of Ionizable Lipids
The efficacy of an ionizable lipid is intrinsically linked to its chemical structure. These lipids are generally composed of a hydrophilic headgroup containing a tertiary or quaternary amine, a linker region, and multiple hydrophobic tails. Each of these components plays a crucial role in the lipid nanoparticle's (LNP) performance.
-
The Ionizable Headgroup: The amine headgroup is the defining feature of these lipids. At an acidic pH (typically below 6.5), the amine becomes protonated, resulting in a positive charge. This positive charge is critical for two key functions: encapsulating the negatively charged nucleic acid cargo during LNP formulation and interacting with the negatively charged endosomal membrane to facilitate endosomal escape.[1][2] The pKa of the ionizable lipid, the pH at which 50% of the lipid is ionized, is a critical parameter that dictates its effectiveness. An optimal pKa range of 6.2-6.9 is often cited for efficient in vivo delivery.[3][4]
-
The Linker: The linker region connects the headgroup to the hydrophobic tails. The nature of the linker can influence the lipid's biodegradability and overall stability. Ester linkages, for instance, are susceptible to hydrolysis by intracellular esterases, leading to the breakdown of the lipid and reduced potential for long-term toxicity.
-
The Hydrophobic Tails: The hydrophobic tails, typically long hydrocarbon chains, are essential for the self-assembly of the lipids into a nanoparticle structure. The length, degree of saturation, and branching of these tails can significantly impact the LNP's morphology, stability, and fusogenicity with the endosomal membrane. For example, the presence of unsaturated tails can create packing defects in the lipid bilayer, which is thought to enhance membrane fusion and endosomal escape.[5]
Mechanism of Action: From Encapsulation to Cytosolic Delivery
The journey of a nucleic acid payload encapsulated within an ionizable lipid-based LNP is a multi-step process, culminating in its release into the cytoplasm where it can exert its therapeutic effect.
Experimental Workflow: LNP Formulation and Delivery
Caption: Workflow of LNP formulation and cellular delivery.
Signaling Pathway: Endosomal Escape of LNPs
Caption: Molecular pathway of LNP endosomal escape.
Two primary theories explain the mechanism of endosomal escape:
-
The "Proton Sponge" Effect: The buffering capacity of the ionizable lipids leads to the continuous pumping of protons into the endosome by the V-ATPase.[1][2] This influx of protons is followed by an influx of chloride ions to maintain charge neutrality, leading to increased osmotic pressure within the endosome.[2] The resulting swelling and eventual rupture of the endosomal membrane releases the LNP and its cargo into the cytoplasm.[2]
-
Interaction with Endosomal Lipids: Upon protonation in the acidic endosome, the positively charged ionizable lipids can interact with negatively charged (anionic) lipids present in the endosomal membrane.[6] This interaction is thought to induce a change in the lipid morphology from a bilayer (lamellar) to a non-bilayer (hexagonal HII) phase, which destabilizes the endosomal membrane and facilitates the release of the nucleic acid payload.[1][6]
Recent studies have also highlighted the role of cellular machinery in sensing and responding to endosomal damage caused by LNPs. Galectins, a family of sugar-binding proteins, can recognize glycans exposed on the inner leaflet of a ruptured endosomal membrane and form puncta, serving as a marker for endosomal escape.[7][8][9] The cell may then recruit the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery to repair smaller membrane disruptions.[8][9]
Quantitative Data on Ionizable Lipid Performance
The selection of an ionizable lipid for a specific application is often guided by empirical data from in vitro and in vivo studies. The following tables summarize key performance metrics for several well-characterized ionizable lipids.
Table 1: Physicochemical Properties of Common Ionizable Lipids
| Ionizable Lipid | Apparent pKa (TNS Assay) | Reference |
| DLin-MC3-DMA | 6.44 | [10] |
| SM-102 | ~6.7 | [11] |
| ALC-0315 | ~6.1 | [11] |
| C12-200 | Not specified | [12] |
| DODAP | Not specified | [11] |
Table 2: In Vitro Transfection Efficiency of mRNA-LNPs
| Ionizable Lipid | Cell Line | Transfection Efficiency (Relative Luciferase Expression) | Reference |
| SM-102 | HEK293, HeLa, THP-1 | Significantly higher than ALC-0315, MC3, and C12-200 | [3] |
| ALC-0315 | HEK293, HeLa, THP-1 | Lower than SM-102 | [3] |
| DLin-MC3-DMA | HEK293, HeLa, THP-1 | Lower than SM-102 and ALC-0315 | [3] |
| C12-200 | HEK293, HeLa | Did not show a dose-response | [3] |
Table 3: In Vivo Efficacy of Ionizable Lipid-based LNPs
| Ionizable Lipid | Gene Target & Route | Efficacy | Reference |
| ALC-0315 | Factor VII (siRNA), IV | Two-fold greater knockdown than MC3 | [13] |
| DLin-MC3-DMA | Factor VII (siRNA), IV | - | [13] |
| ALC-0315 | Luciferase (mRNA), IM | Significantly higher liver expression than other lipids | [3] |
| SM-102 | Luciferase (mRNA), IM | 5-fold lower liver expression than ALC-0315 at 6h | [3] |
| OF-02 | Erythropoietin (mRNA), IV | ~2.0x increase in serum EPO vs. cKK-E12 | [12] |
Detailed Experimental Protocols
Reproducible and standardized protocols are essential for the accurate evaluation and comparison of different ionizable lipid formulations.
LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a widely used method for producing uniform and reproducible LNPs.
Materials:
-
Ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid dissolved in ethanol.
-
Nucleic acid (mRNA or siRNA) dissolved in an acidic aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0).
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
Dialysis cassettes (e.g., 10 kDa MWCO).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare the lipid mixture in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Prepare the nucleic acid solution in the acidic aqueous buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions, with the lipid-ethanol solution in one inlet and the nucleic acid-aqueous solution in the other.
-
Initiate mixing at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol) and total flow rate.
-
Collect the resulting LNP solution.
-
Transfer the LNP solution to a dialysis cassette and dialyze against PBS (pH 7.4) overnight to remove ethanol and raise the pH.
-
Recover the purified LNPs and characterize them for size, polydispersity, and encapsulation efficiency.
In Vitro Transfection Assay
This protocol describes a typical method for assessing the transfection efficiency of mRNA-LNPs in cultured cells using a luciferase reporter.
Materials:
-
Cultured cells (e.g., HeLa, HEK293, or a relevant cell line for the intended application).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
mRNA-LNP formulations.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Incubate the cells overnight.
-
Prepare serial dilutions of the mRNA-LNP formulations in complete cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Express the results as relative light units (RLU) or normalize to a control.
In Vivo Delivery and Efficacy Assessment in Mice
This protocol outlines a general procedure for evaluating the in vivo performance of LNPs following intravenous administration in mice.
Materials:
-
mRNA-LNP formulations.
-
6-8 week old mice (e.g., C57BL/6).
-
Insulin syringes with 29G needles.
-
For luciferase reporter assays: D-luciferin solution.
-
In vivo imaging system (IVIS) or equipment for tissue harvesting and analysis.
Procedure:
-
Dilute the mRNA-LNP formulation in sterile PBS to the desired final concentration for injection.
-
Administer the LNP solution to the mice via tail vein injection (typically 100-200 µL).
-
At a predetermined time point (e.g., 6, 24, or 48 hours post-injection), assess protein expression.
-
For secreted proteins: Collect blood samples and measure the protein concentration in the serum using an ELISA.
-
For intracellular proteins (e.g., luciferase): Administer D-luciferin via intraperitoneal injection and perform whole-body bioluminescence imaging using an IVIS. Alternatively, harvest tissues of interest, homogenize them, and perform a luciferase assay on the tissue lysates.
-
-
Analyze the data to determine the level and biodistribution of protein expression.
pKa Measurement using the TNS Assay
The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a common method for determining the apparent pKa of ionizable lipids within an LNP formulation. TNS is a fluorescent probe that exhibits increased fluorescence upon binding to the protonated, positively charged form of the ionizable lipid.
Materials:
-
LNP formulation.
-
A series of buffers with a range of pH values (e.g., from pH 3 to 10).
-
TNS stock solution in DMSO.
-
96-well black plates.
-
Fluorometer.
Procedure:
-
Dilute the LNP formulation in each of the different pH buffers.
-
Add a small volume of the TNS stock solution to each well containing the diluted LNPs.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~321 nm and an emission wavelength of ~447 nm.
-
Plot the fluorescence intensity as a function of pH.
-
The apparent pKa is the pH at which the fluorescence is 50% of the maximum fluorescence.
Galectin Puncta Assay for Endosomal Escape
This assay utilizes fluorescently tagged galectins to visualize endosomal membrane damage, providing a qualitative and quantitative measure of endosomal escape.
Materials:
-
Cells stably expressing a fluorescently tagged galectin (e.g., GFP-Galectin-8).
-
LNP formulations.
-
Confocal microscope.
-
Image analysis software.
Procedure:
-
Seed the galectin-expressing cells in a suitable imaging dish (e.g., glass-bottom plate).
-
Treat the cells with the LNP formulations.
-
At various time points, acquire live-cell or fixed-cell images using a confocal microscope.
-
Analyze the images to identify and quantify the formation of fluorescent galectin puncta, which indicate sites of endosomal damage.
-
The number and intensity of puncta can be correlated with the endosomal escape efficiency of the LNP formulation.
References
- 1. pnas.org [pnas.org]
- 2. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 6. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limiting endosomal damage sensing reduces inflammation triggered by lipid nanoparticle endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Nanoparticle-Associated Inflammation is Triggered by Sensing of Endosomal Damage: Engineering Endosomal Escape Wi… [ouci.dntb.gov.ua]
- 10. Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 306-N16B LNP Formulation Protocol for In Vivo Studies
Introduction
Lipid nanoparticles (LNPs) are at the forefront of nucleic acid delivery, providing a safe and effective platform for therapies involving siRNA, mRNA, and other genetic payloads. The specific formulation "306-N16B" is not widely documented in publicly available literature, suggesting it may be an internal or developmental designation. However, its designation is highly similar to lipid series (e.g., 306) used in foundational LNP research. This document provides a comprehensive, representative protocol based on well-established LNP systems, such as those utilizing potent ionizable amino lipids like cKK-E12, which are designed for effective in vivo siRNA delivery.
This protocol details the formulation of LNPs encapsulating siRNA, their subsequent characterization, and a general methodology for in vivo evaluation in murine models. The procedures outlined are intended for researchers, scientists, and drug development professionals working on preclinical evaluation of LNP-based therapies.
LNP Composition and Formulation
Successful in vivo siRNA delivery depends on a precise combination of lipid components that self-assemble with the siRNA payload into nanoparticles. These components ensure stability in circulation, promote cellular uptake, and facilitate the endosomal escape of the siRNA into the cytoplasm.
LNP Components
The formulation consists of four key lipid components, each with a specific function:
-
Ionizable Cationic Lipid: Essential for encapsulating the negatively charged siRNA and for facilitating its release from the endosome into the cytoplasm. At physiological pH (~7.4), the lipid is near-neutral, but it becomes protonated and positively charged in the acidic environment of the endosome. A representative lipid for this class is cKK-E12.
-
Helper Lipid: A neutral, zwitterionic lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) that contributes to the structural integrity of the nanoparticle.
-
Cholesterol: A structural "helper" lipid that stabilizes the nanoparticle, modulates membrane fluidity, and can facilitate fusion with the endosomal membrane.
-
PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] or DMG-PEG2K) that forms a hydrophilic layer on the LNP surface. This layer prevents aggregation and reduces opsonization, thereby extending circulation time.
Quantitative Composition of LNP Formulation
The molar ratio of these components is critical for the efficacy and safety of the formulation. The table below presents a typical composition for an in vivo-validated LNP system.
| Component | Molar Ratio (%) | Purpose |
| Ionizable Lipid (e.g., cKK-E12) | 50 | siRNA encapsulation and endosomal escape |
| Helper Lipid (DSPC) | 10 | Structural integrity |
| Cholesterol | 38.5 | Nanoparticle stabilization and membrane fusion |
| PEG-Lipid (DMG-PEG2K) | 1.5 | Steric stabilization and prolonged circulation |
| Total | 100 |
Experimental Protocol: LNP Formulation
This protocol describes the preparation of siRNA-loaded LNPs using a microfluidic mixing device, such as the NanoAssemblr platform, which ensures rapid and reproducible self-assembly.
Materials:
-
Ionizable lipid (e.g., cKK-E12), DSPC, Cholesterol, PEG-Lipid
-
siRNA (e.g., targeting Factor VII)
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Nuclease-free water
-
Sodium acetate (B1210297) buffer (25 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr) and microfluidic cartridge
-
Dialysis cassettes (e.g., Slide-A-Lyzer, 10K MWCO)
-
Sterile, nuclease-free tubes and reagents
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio (50:10:38.5:1.5).
-
The final concentration of the total lipid stock solution should be between 10-25 mM. For example, prepare a 12.5 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare siRNA Solution:
-
Dissolve the lyophilized siRNA in 25 mM sodium acetate buffer (pH 4.0) to a final concentration of 0.3-0.5 mg/mL.
-
Ensure the siRNA is fully dissolved by gentle pipetting. Avoid vigorous vortexing.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.
-
Set the flow rate ratio of the aqueous to alcoholic phase at 3:1.
-
Set the total flow rate to achieve rapid and turbulent mixing (e.g., 12 mL/min).
-
Initiate the mixing process. The rapid mixing of the two phases causes a change in solvent polarity, triggering the self-assembly of the lipids and siRNA into LNPs.
-
-
Dialysis and Buffer Exchange:
-
Immediately after formulation, dialyze the resulting LNP suspension against sterile PBS (pH 7.4) to remove ethanol and exchange the buffer.
-
Perform dialysis overnight at 4°C with at least two changes of PBS, using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
-
Concentration and Sterilization:
-
If necessary, concentrate the LNP suspension using a centrifugal filter device (e.g., Amicon Ultra, 100K MWCO).
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the final product at 4°C.
-
LNP Characterization
Proper characterization is essential to ensure the quality, consistency, and efficacy of the LNP formulation.
Key Characterization Parameters
| Parameter | Method | Typical Value | Significance |
| Mean Particle Size (Z-average) | DLS | 70 - 100 nm | Influences biodistribution and cellular uptake. |
| Polydispersity Index (PDI) | DLS | < 0.2 | Indicates a narrow and uniform particle size distribution. |
| Encapsulation Efficiency (%) | RiboGreen/PicoGreen Assay | > 90% | Measures the percentage of siRNA successfully loaded into LNPs. |
| Zeta Potential | Laser Doppler Velocimetry | Near-neutral at pH 7.4 | Indicates surface charge; near-neutral charge reduces non-specific interactions. |
Experimental Protocol: Characterization
A. Size and PDI Measurement by Dynamic Light Scattering (DLS):
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at 25°C.
B. Encapsulation Efficiency using RiboGreen Assay:
-
Prepare two sets of LNP samples.
-
To the first set, add Triton X-100 (0.5% final concentration) to lyse the LNPs and release the encapsulated siRNA. This measures total siRNA.
-
Leave the second set intact. This measures only the free (unencapsulated) siRNA.
-
Add the RiboGreen reagent to both sets of samples according to the manufacturer's protocol.
-
Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate the encapsulation efficiency using the following formula:
-
EE (%) = (Fluorescence_Lysed - Fluorescence_Intact) / Fluorescence_Lysed * 100
-
In Vivo Study Protocol
This protocol outlines a general procedure for evaluating the in vivo gene silencing efficacy of the formulated siRNA-LNPs in mice. The target gene for this example is Factor VII (FVII), a liver-expressed protein, which is a common benchmark for evaluating hepatic delivery systems.
Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation of LNP-siRNA efficacy.
Detailed In Vivo Protocol
Animals:
-
C57BL/6 mice (female, 6-8 weeks old).
-
Acclimate animals for at least one week before the experiment.
Procedure:
-
Dose Preparation: Dilute the sterile LNP-siRNA formulation in sterile PBS to the desired final concentration. The injection volume is typically 10 µL per gram of body weight.
-
Administration:
-
Randomly assign mice to treatment groups (e.g., PBS control, LNP with control siRNA, LNP with target siRNA).
-
Administer a single bolus dose via intravenous (i.v.) injection into the tail vein. A typical dose range for potent formulations is 0.1 to 1.0 mg siRNA per kg body weight.
-
-
Sample Collection:
-
At a predetermined time point post-injection (e.g., 48 or 72 hours), collect blood via cardiac puncture or retro-orbital bleeding.
-
Immediately following blood collection, euthanize the animals and perfuse the liver with saline.
-
Harvest the liver and other relevant tissues. Snap-freeze a portion in liquid nitrogen for mRNA analysis and fix another portion for histology if required.
-
-
Analysis:
-
Serum Analysis: Isolate serum from the blood samples. Measure serum FVII protein levels using a chromogenic assay or ELISA kit.
-
mRNA Analysis: Extract total RNA from the liver tissue samples. Perform quantitative real-time PCR (qRT-PCR) to determine the relative mRNA expression levels of the target gene (FVII), normalized to a housekeeping gene (e.g., GAPDH).
-
Mechanism of Delivery
The effectiveness of the LNP formulation relies on its ability to traverse several biological barriers to deliver the siRNA to the cytoplasm of target cells.
LNP Cellular Uptake and Endosomal Escape
Caption: Mechanism of LNP-mediated siRNA delivery and gene silencing.
The process begins with the LNP binding to apolipoprotein E (ApoE) in the bloodstream, which targets it to hepatocytes in the liver via the low-density lipoprotein receptor (LDLR). Following receptor-mediated endocytosis, the LNP is internalized into an endosome. As the endosome matures, its internal pH drops. This acidic environment protonates the ionizable lipid, giving it a positive charge. This charge promotes interaction with the negatively charged endosomal membrane, leading to membrane disruption and the release of the siRNA payload into the cytoplasm. Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then cleaves the target mRNA, resulting in potent and specific gene silencing.
Application Notes & Protocols: 306-N16B for Cas9 mRNA Codelivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The ionizable cationic lipid 306-N16B is a key component in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of genetic material.[1][2][3] These LNPs have demonstrated a significant tropism for the lungs, particularly endothelial cells, following intravenous administration.[1][2][3][4][5] This characteristic makes this compound a promising vehicle for the in vivo codelivery of Cas9 messenger RNA (mRNA) and single-guide RNA (sgRNA), enabling targeted genome editing in lung tissues.[4][5][6][7] These application notes provide a detailed overview and experimental protocols for the use of this compound in CRISPR-Cas9 applications.
While this compound LNPs show high efficacy in lung-specific delivery of a single mRNA, it has been observed that the co-delivery of the larger Cas9 mRNA and sgRNA may result in reduced tissue selectivity, with some expression also detected in the liver.[4][6][7]
Quantitative Data Summary
For effective comparison, the following tables summarize the key quantitative data from referenced experiments utilizing this compound for mRNA delivery.
Table 1: Lipid Nanoparticle (LNP) Formulation and Physicochemical Properties
| Component | Molar Ratio (%) | Function |
| This compound | 50 | Ionizable cationic lipid; facilitates nucleic acid encapsulation and lung targeting. |
| Cholesterol | 38.5 | Helper lipid; stabilizes the LNP structure. |
| DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) | 10 | Helper lipid; contributes to LNP stability and fluidity. |
| DMG-PEG2000 | 1.5 | PEGylated lipid; prevents aggregation and prolongs circulation time. |
Table 2: In Vivo Experimental Parameters and Efficacy
| Parameter | Value/Description |
| Animal Model | Ai14 transgenic mice |
| Cargo | Cas9 mRNA and sgLoxP |
| Total RNA Dose | 1.67 mg/kg |
| Cas9 mRNA:sgLoxP Weight Ratio | 1:1.2 |
| Administration Route | Intravenous (tail vein injection) |
| Primary Target Organ | Lungs |
| Observed Off-Target Organ | Liver (weak signal) |
| Analysis Timepoint | 7 days post-injection |
Experimental Protocols
The following protocols provide a detailed methodology for the formulation of this compound LNPs, their characterization, and in vivo application for Cas9 mRNA and sgRNA codelivery.
Protocol 1: Formulation of this compound Lipid Nanoparticles
This protocol describes the preparation of LNPs encapsulating Cas9 mRNA and sgRNA using a microfluidic mixing system.
Materials:
-
This compound
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
Cas9 mRNA
-
sgRNA
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Lipid Stock Preparation:
-
Dissolve this compound, cholesterol, DOPC, and DMG-PEG2000 in ethanol at the desired molar ratios (50:38.5:10:1.5). The final total lipid concentration in the ethanolic phase should be between 10-20 mM.
-
-
Nucleic Acid Preparation:
-
Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 4.0) to the desired concentration. Ensure a final weight ratio of Cas9 mRNA to sgRNA of 1:1.2.
-
-
Microfluidic Mixing:
-
Set the flow rate ratio of the aqueous phase (nucleic acids in citrate buffer) to the organic phase (lipids in ethanol) to 3:1.
-
Pump the two solutions through the microfluidic device to induce self-assembly of the LNPs.
-
-
Dialysis:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C to remove ethanol and unencapsulated nucleic acids. Change the PBS buffer at least twice during dialysis.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of this compound LNPs
This protocol outlines the standard procedures for characterizing the physicochemical properties of the formulated LNPs.
Materials:
-
This compound LNP formulation
-
Deionized water
-
PBS
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
RiboGreen assay kit
-
Triton X-100
Procedure:
-
Size and Polydispersity Index (PDI) Measurement:
-
Dilute an aliquot of the LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
-
Zeta Potential Measurement:
-
Dilute an aliquot of the LNP suspension in deionized water.
-
Measure the surface charge using a zeta potential analyzer.
-
-
Encapsulation Efficiency:
-
Use a RiboGreen assay to determine the amount of encapsulated mRNA.
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 2% Triton X-100).
-
The encapsulation efficiency is calculated as: ((Fluorescence_after_lysis - Fluorescence_before_lysis) / Fluorescence_after_lysis) * 100%.
-
Protocol 3: In Vivo Codelivery of Cas9 mRNA and sgRNA
This protocol describes the intravenous administration of this compound LNPs to mice for in vivo genome editing.
Materials:
-
This compound LNPs encapsulating Cas9 mRNA and sgRNA
-
Ai14 transgenic mice
-
Sterile PBS
-
Insulin syringes
Procedure:
-
Animal Handling:
-
Acclimatize Ai14 transgenic mice for at least one week before the experiment.
-
-
Dose Preparation:
-
Dilute the LNP formulation in sterile PBS to achieve a final total RNA concentration that allows for a dosage of 1.67 mg/kg in a total injection volume of approximately 100-200 µL.
-
-
Intravenous Injection:
-
Administer the prepared LNP solution to the mice via tail vein injection.
-
-
Monitoring and Analysis:
-
Monitor the health of the mice daily.
-
At 7 days post-injection, euthanize the mice and harvest organs (lungs, liver, spleen, heart, kidneys) for analysis.
-
-
Analysis of Gene Editing:
-
For Ai14 mice, the expression of tdTomato can be visualized by fluorescence imaging of the harvested organs.
-
Further quantification of gene editing can be performed by isolating genomic DNA from the tissues and using techniques such as T7 endonuclease I assay or next-generation sequencing.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed cellular uptake and endosomal escape pathway of this compound LNPs.
Caption: Experimental workflow for this compound LNP formulation, characterization, and in vivo application.
Caption: Proposed mechanism of cellular uptake and action for this compound LNPs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. This compound, 2803699-70-7 | BroadPharm [broadpharm.com]
- 4. pnas.org [pnas.org]
- 5. Cationic/Ionizable Lipids | DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Lung-selective mRNA delivery of synthetic lipid nanoparticles for the treatment of pulmonary lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 306-N16B in Genome Editing Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
306-N16B is an ionizable cationic lipid that has emerged as a key component in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of genetic material.[1][2] In the context of genome editing, this compound-formulated LNPs have demonstrated significant potential as non-viral vectors for the in vivo delivery of CRISPR-Cas9 components, particularly messenger RNA (mRNA) encoding the Cas9 nuclease and single guide RNA (sgRNA).[3][4] These LNPs have shown a notable tropism for the lungs, making them a valuable tool for research and therapeutic development targeting pulmonary diseases.[1][2][5][6]
The primary application of this compound in genome editing research is to facilitate the transient expression of the CRISPR-Cas9 system in target cells in vivo. By encapsulating Cas9 mRNA and sgRNA, this compound LNPs protect the nucleic acids from degradation and mediate their uptake into cells. The ionizable nature of this compound is crucial for this process; the lipid is positively charged at a low pH, which allows for efficient encapsulation of the negatively charged RNA cargo during formulation. Upon entering the bloodstream (which has a neutral pH), the LNPs become more neutral, reducing non-specific interactions. After cellular uptake via endocytosis, the acidic environment of the endosome protonates this compound, leading to endosomal disruption and the release of the mRNA and sgRNA into the cytoplasm for translation and subsequent genome editing.
This document provides detailed application notes and protocols for the use of this compound in genome editing research, with a focus on in vivo applications.
Application: In Vivo Genome Editing in Pulmonary Tissues
A significant application of this compound LNPs is the systemic co-delivery of Cas9 mRNA and sgRNA to the lungs for targeted genome editing.[3] This has been demonstrated in mouse models for the treatment of pulmonary lymphangioleiomyomatosis (LAM), a disease caused by mutations in the Tsc2 tumor suppressor gene.[2]
Mechanism of Action:
The lung-selective delivery of this compound LNPs is attributed to the specific chemical structure of the lipid, including a nitrogen-containing linker, which influences the protein corona that forms around the nanoparticles in the bloodstream.[5] This protein corona interacts with receptors on lung endothelial cells, mediating the targeted uptake of the LNPs.[2][5]
Experimental Workflow for In Vivo Genome Editing using this compound LNPs
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound LNPs for in vivo delivery of Cas9 mRNA and sgRNA.
Table 1: In Vivo Dosing and Biodistribution of this compound LNPs for Genome Editing
| Parameter | Value | Species | Target Gene | Organ(s) with Editing | Reference |
| Dosage | 1.67 mg/kg (total RNA) | Ai14 Transgenic Mice | LoxP site | Lungs, Liver | [3] |
| RNA Ratio | Cas9 mRNA : sgLoxP = 1 : 1.2 (wt/wt) | Ai14 Transgenic Mice | LoxP site | N/A | [3] |
| Administration | Tail Vein Injection | Ai14 Transgenic Mice | LoxP site | N/A | [3] |
| Analysis Timepoint | Day 7 post-injection | Ai14 Transgenic Mice | LoxP site | N/A | [3] |
| Biodistribution | Strong fluorescence in lungs, weak in liver | Ai14 Transgenic Mice | LoxP site | Lungs, Liver | [3] |
Note: In the referenced study, genome editing was detected by the activation of a tdTomato reporter gene in Ai14 mice.[3]
Experimental Protocols
Protocol 1: Formulation of this compound LNPs for Cas9 mRNA and sgRNA Delivery
This protocol is adapted from methodologies for LNP formulation for nucleic acid delivery.
Materials:
-
This compound ionizable lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Cas9 mRNA
-
sgRNA
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration system
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of approximately 50:10:38.5:1.5. The final total lipid concentration should be in the range of 10-25 mM.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Prepare RNA Solution:
-
Dilute Cas9 mRNA and sgRNA in the citrate buffer (pH 4.0) to the desired concentration. The weight ratio of Cas9 mRNA to sgRNA can be optimized, with a 1:1.2 ratio being a reported starting point.[3]
-
-
LNP Formulation using Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the RNA-buffer solution into another.
-
Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1).
-
Initiate mixing. The rapid mixing of the two solutions will cause the lipids to self-assemble into nanoparticles, encapsulating the RNA.
-
-
Buffer Exchange and Concentration:
-
The resulting LNP solution will be in an ethanol/citrate buffer mixture. This needs to be exchanged for a physiologically compatible buffer.
-
Dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove the ethanol and exchange the buffer.
-
Alternatively, use a tangential flow filtration (TFF) system for faster buffer exchange and concentration.
-
-
Sterilization and Characterization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Protocol 2: In Vivo Administration and Analysis of Genome Editing
This protocol provides a general framework for an in vivo study in mice.
Materials:
-
This compound LNPs encapsulating Cas9 mRNA and sgRNA
-
Experimental animals (e.g., C57BL/6 or a reporter mouse strain like Ai14)
-
Sterile PBS
-
Insulin syringes for intravenous injection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue harvesting
-
Liquid nitrogen or fixatives (e.g., 4% paraformaldehyde)
-
Genomic DNA extraction kit
-
PCR reagents
-
Primers flanking the target genomic locus
-
T7 Endonuclease I or reagents for next-generation sequencing (NGS)
Procedure:
-
Dosing and Administration:
-
Dilute the LNP formulation in sterile PBS to the final desired concentration for injection. A reported dose is 1.67 mg/kg of total RNA.[3]
-
Administer the LNP solution to the mice via tail vein injection. The injection volume is typically 100-200 µL.
-
-
Monitoring:
-
Monitor the animals for any adverse reactions post-injection.
-
-
Tissue Harvesting:
-
At a predetermined time point (e.g., 7 days post-injection), euthanize the mice.[3]
-
Perfuse the animals with PBS to remove blood from the organs.
-
Harvest the lungs, liver, spleen, and other organs of interest.
-
For biodistribution analysis in reporter mice, organs can be imaged immediately.
-
For molecular analysis, snap-freeze the tissues in liquid nitrogen or place them in a fixative.
-
-
Analysis of Genome Editing:
-
Genomic DNA Extraction: Extract genomic DNA from the harvested tissues using a commercial kit.
-
PCR Amplification: Amplify the genomic region targeted by the sgRNA using PCR.
-
Quantification of Indels:
-
T7 Endonuclease I (T7E1) Assay: Anneal the PCR products to form heteroduplexes and digest with T7E1. Analyze the cleavage products by gel electrophoresis to estimate the frequency of insertions and deletions (indels).
-
Next-Generation Sequencing (NGS): For more precise quantification and characterization of edits, perform deep sequencing of the PCR amplicons. This allows for the identification and frequency determination of different indel types.
-
-
-
Analysis of Protein Expression (Optional):
-
To confirm the expression of Cas9, protein can be extracted from the tissues (typically at an earlier time point, e.g., 6-24 hours post-injection) and analyzed by Western blot using an anti-Cas9 antibody.
-
Signaling Pathways and Logical Relationships
LNP-Mediated Delivery and Genome Editing Pathway
This compound is a powerful tool for researchers focused on in vivo genome editing, particularly in the context of lung diseases. The ability of this compound LNPs to efficiently encapsulate and deliver Cas9 mRNA and sgRNA to pulmonary tissues provides a promising non-viral platform for the development of novel genetic therapies. The protocols and data presented here offer a comprehensive guide for the application of this technology in a research setting. Further optimization of LNP composition and dosing regimens may enhance tissue specificity and editing efficiency for various therapeutic applications.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound |CAS 2803699-70-7|DC Chemicals [dcchemicals.com]
- 5. Unique Nanoparticles Enable Precision Targeting of Drug Directly into the Lungs | STATNANO [statnano.com]
- 6. This compound, 2803699-70-7 | BroadPharm [broadpharm.com]
Application Notes and Protocols for 306-N16B Mediated Therapeutic mRNA Delivery to the Lungs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) therapeutics to specific organs beyond the liver remains a significant challenge in the field of genetic medicine. The 306-N16B lipid nanoparticle (LNP) is a novel, ionizable lipid-based delivery vehicle demonstrating high efficacy and selectivity for mRNA delivery to the lungs.[1][2] This attribute makes it a promising candidate for the development of therapies for a range of pulmonary diseases, including genetic disorders, lung cancer, and respiratory infections.[3]
These application notes provide a comprehensive overview of the this compound LNP system, including its composition, formulation, and in vivo application for lung-targeted mRNA delivery. Detailed protocols for LNP formulation, characterization, and in vivo administration are provided to guide researchers in utilizing this advanced delivery platform.
Principle of this compound LNP-mediated Lung Targeting
The this compound ionizable lipid is the key component responsible for the lung-selective tropism of the formulated LNPs.[1] While the precise mechanism is still under investigation, it is understood that the interaction of the LNP surface with blood components, leading to the formation of a specific "protein corona," plays a crucial role in directing the nanoparticles to the pulmonary endothelium.[1] Upon intravenous administration, this compound LNPs accumulate in the lungs, where they are taken up primarily by pulmonary endothelial cells.[1] Once inside the cell, the ionizable lipid becomes protonated in the acidic environment of the endosome, facilitating endosomal escape and the release of the mRNA payload into the cytoplasm for protein translation.
Data Presentation
Table 1: Composition of this compound Lipid Nanoparticles
| Component | Molar Ratio (%) | Function |
| This compound | 50 | Ionizable cationic lipid; key driver of lung targeting and endosomal escape. |
| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | 10 | Helper lipid; facilitates membrane fusion and endosomal escape.[4] |
| Cholesterol | 38.5 | Structural lipid; enhances LNP stability.[4] |
| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) | 1.5 | PEGylated lipid; controls particle size and prevents aggregation.[5] |
Table 2: In Vivo Transfection Efficiency of this compound LNPs in Mouse Lungs
| Target Cell Type | Transfection Efficiency (%) | mRNA Delivered | Mouse Model |
| Pulmonary Endothelial Cells | 33.6 | Cre mRNA | Ai14 reporter mice |
| Pulmonary Epithelial Cells | 1.5 | Cre mRNA | Ai14 reporter mice |
| Macrophages | 1.9 | Cre mRNA | Ai14 reporter mice |
Data synthesized from studies by Qiu et al.[1]
Table 3: In Vivo Administration Parameters for this compound LNPs
| Parameter | Value |
| Administration Route | Intravenous (tail vein) injection |
| Dosage (Cre mRNA) | 0.75 mg/kg |
| Dosage (Cas9 mRNA and sgRNA co-delivery) | 1.67 mg/kg total RNA |
| Vehicle | Phosphate-buffered saline (PBS) |
Data synthesized from studies by Qiu et al.[1][6]
Experimental Protocols
Protocol 1: Formulation of this compound LNPs for mRNA Encapsulation
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
Therapeutic mRNA
-
Citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis tubing (e.g., 10 kDa MWCO)
Procedure:
-
Lipid Stock Solution Preparation:
-
Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5 to achieve a final total lipid concentration of 25 mg/mL.
-
-
mRNA Solution Preparation:
-
Dilute the therapeutic mRNA in citrate buffer (pH 4.0) to a concentration of 0.2 mg/mL.
-
-
LNP Formulation using Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the mRNA solution into another syringe.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Initiate the mixing process to allow for the self-assembly of the LNPs.
-
-
Dialysis and Buffer Exchange:
-
Collect the LNP solution from the microfluidic device.
-
Transfer the LNP solution to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) for at least 6 hours, with two buffer changes, to remove ethanol and exchange the buffer.
-
-
Concentration and Sterilization:
-
Concentrate the dialyzed LNP solution to the desired concentration using a centrifugal filter unit.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the formulated LNPs at 4°C.
-
Protocol 2: Characterization of this compound LNPs
1. Size and Polydispersity Index (PDI) Measurement:
- Dilute a small aliquot of the LNP solution in PBS.
- Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
- Acceptable criteria are typically a size of 80-100 nm and a PDI of <0.2.
2. Zeta Potential Measurement:
- Dilute the LNP solution in an appropriate buffer (e.g., 10 mM NaCl).
- Measure the surface charge using a zeta potential analyzer.
- The zeta potential should be near-neutral at physiological pH.
3. mRNA Encapsulation Efficiency:
- Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).
- Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).
- Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100
Protocol 3: In Vivo Administration of this compound LNPs in Mice
Materials:
-
This compound LNPs encapsulating therapeutic mRNA
-
Sterile PBS
-
Insulin syringes with 28-30 gauge needles
-
Mouse restrainer
Procedure:
-
Animal Handling:
-
Acclimate mice to the facility for at least one week before the experiment.
-
All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Dose Preparation:
-
Thaw the this compound LNP solution on ice.
-
Dilute the LNPs with sterile PBS to the final desired concentration for injection. The final injection volume is typically 100-200 µL.
-
-
Intravenous Administration:
-
Place the mouse in a restrainer, ensuring the tail is accessible.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the tail with an alcohol wipe.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the LNP solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Proceed with downstream analysis (e.g., tissue harvesting for protein expression analysis) at the desired time points (e.g., 6, 24, 48 hours post-injection).[6]
-
Visualizations
Caption: Workflow for the formulation of this compound LNPs.
Caption: Cellular uptake and endosomal escape of this compound LNPs.
References
- 1. Lung-selective mRNA delivery of synthetic lipid nanoparticles for the treatment of pulmonary lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studying how administration route and dose regulates antibody generation against LNPs for mRNA delivery with single-particle resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein corona formed on lipid nanoparticles compromises delivery efficiency of mRNA cargo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 306-N16B-Mediated Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
306-N16B is a proprietary ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) that facilitate the targeted delivery of messenger RNA (mRNA) to lung tissue.[1][2][3] These LNPs are a critical non-viral vector for in vivo gene therapy and drug development applications, offering a promising vehicle for treating pulmonary diseases.[2][4] The transfection process mediated by this compound LNPs involves the encapsulation of mRNA, cellular uptake via endocytosis, and subsequent endosomal escape to release the mRNA cargo into the cytoplasm for protein translation.[5][6] This document provides detailed experimental protocols for the formulation of this compound LNPs, their characterization, and their application in both in vitro and in vivo transfection studies.
Data Presentation
Table 1: Physicochemical Properties of this compound LNPs
| Parameter | Representative Value | Method of Analysis |
| Particle Size (Diameter) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at neutral pH) | -5 to +5 mV | Electrophoretic Light Scattering (ELS) |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
Table 2: In Vivo Transfection Efficiency of this compound LNPs in the Lung
| Target Cell Type | Transfection Efficiency (% of cell type) | Animal Model | mRNA Cargo |
| Pulmonary Endothelial Cells | ~34% | Ai14 Mice | Cre mRNA |
| Pulmonary Epithelial Cells | ~2% | Ai14 Mice | Cre mRNA |
| Pulmonary Macrophages | ~2% | Ai14 Mice | Cre mRNA |
| Total Lung Cells (co-delivery) | Variable | Ai14 Mice | Cas9 mRNA + sgRNA |
Experimental Protocols
Protocol 1: Formulation of this compound Lipid Nanoparticles using Microfluidics
This protocol describes the preparation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
This compound ionizable lipid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) (helper lipid)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
mRNA of interest
-
Ethanol (B145695), anhydrous
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)
-
Syringe pumps
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Prepare individual stock solutions of this compound, DOPE (or DSPC), cholesterol, and DMG-PEG2000 in anhydrous ethanol.
-
Combine the lipid stock solutions in a molar ratio of approximately 50:10:38.5:1.5 (this compound : DOPE/DSPC : Cholesterol : DMG-PEG2000).
-
The final total lipid concentration in ethanol should be between 10-20 mg/mL.
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dilute the mRNA of interest in 50 mM citrate buffer (pH 4.0) to a concentration of 0.1-0.2 mg/mL.
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the mRNA solution into another syringe.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
-
Set the total flow rate to a range of 10-20 mL/min.
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.
-
-
Dialysis and Concentration:
-
Collect the resulting LNP suspension.
-
To remove the ethanol and exchange the buffer, dialyze the LNP suspension against sterile PBS (pH 7.4) at 4°C for at least 12 hours, with two buffer changes.
-
If necessary, concentrate the LNPs using a centrifugal filter device.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C for short-term use (up to one week) or at -80°C for long-term storage.
-
Protocol 2: In Vitro Transfection with this compound LNPs
This protocol outlines the procedure for transfecting mammalian cells in culture with this compound LNPs.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, A549)
-
Complete cell culture medium
-
This compound LNPs encapsulating reporter mRNA (e.g., GFP, Luciferase)
-
96-well or 24-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in the desired plate format at a density that will result in 70-90% confluency at the time of transfection.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Transfection:
-
On the day of transfection, dilute the this compound LNP stock solution in pre-warmed, serum-free cell culture medium to the desired final mRNA concentration (e.g., 100-500 ng of mRNA per well for a 24-well plate).
-
Remove the old medium from the cells and gently add the LNP-containing medium.
-
Incubate the cells with the LNPs for 4-6 hours at 37°C.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.
-
Return the cells to the incubator.
-
-
Analysis of Protein Expression:
-
Analyze protein expression at 24-48 hours post-transfection.
-
For reporter proteins like GFP, expression can be visualized using fluorescence microscopy or quantified by flow cytometry. For luciferase, a luciferase assay system can be used to measure luminescence.
-
Protocol 3: In Vivo mRNA Delivery to the Lungs in Mice
This protocol describes the systemic administration of this compound LNPs to mice for targeted mRNA delivery to the lungs.
Materials:
-
This compound LNPs encapsulating the mRNA of interest, suspended in sterile PBS.
-
Laboratory mice (e.g., C57BL/6, BALB/c).
-
Insulin syringes with 28-30 gauge needles.
-
Restraining device for mice.
Procedure:
-
Preparation of LNP Solution for Injection:
-
Thaw the this compound LNPs on ice if previously frozen.
-
Dilute the LNPs in sterile PBS to the desired final concentration for injection. A typical dosage for lung targeting is between 0.5 to 1.5 mg of mRNA per kg of body weight. The final injection volume should be around 100-200 µL.
-
-
Administration:
-
Properly restrain the mouse.
-
Administer the LNP solution via tail vein injection. Inject slowly and steadily.
-
-
Post-Injection Monitoring:
-
Monitor the mice for any adverse reactions following the injection.
-
House the mice under standard laboratory conditions.
-
-
Analysis of In Vivo Transfection:
-
The time point for analysis will depend on the specific experiment. For protein expression analysis, tissues are typically harvested 6-24 hours post-injection.
-
Euthanize the mice at the designated time point.
-
Perfuse the animals with PBS to remove blood from the organs.
-
Harvest the lungs and other organs of interest.
-
Analyze protein expression in the harvested tissues using appropriate methods such as Western blotting, immunohistochemistry, or in vivo imaging if a reporter like luciferase is used.
-
Mandatory Visualizations
Caption: Workflow for this compound LNP formulation, characterization, and application.
Caption: Cellular uptake and mRNA release mechanism of this compound LNPs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Lung-Targeted Lipid Nanoparticle-delivered mRNA of soluble PD-L1 via SORT Technology in Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 306-N16B in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
306-N16B is an ionizable cationic lipid that has emerged as a key component in the formulation of lipid nanoparticles (LNPs) for targeted drug delivery.[1][2][3][4] Its unique chemical structure enables the formation of LNPs that exhibit a remarkable tropism for the lungs, facilitating the delivery of various therapeutic payloads, particularly nucleic acids like messenger RNA (mRNA) and CRISPR-Cas9 systems, to pulmonary endothelial cells.[1][3][5] This lung-selective delivery is attributed to the specific protein corona that forms around the this compound LNPs upon entering the bloodstream, which is rich in proteins such as albumin and fibrinogen beta/gamma chains.[5][6] These proteins are believed to mediate the interaction with and uptake by lung endothelial cells.[6]
The ability to specifically target the lungs opens up new avenues for the treatment of various pulmonary diseases. One of the most promising applications demonstrated is in the treatment of lymphangioleiomyomatosis (LAM), a rare lung disease caused by mutations in the Tsc2 gene.[1][7] By encapsulating Tsc2 mRNA in this compound LNPs, researchers have successfully restored tumor suppressor function and reduced tumor burden in preclinical mouse models of LAM.[1][7] This highlights the potential of this compound-based delivery systems for gene replacement therapies in the lungs.
These application notes provide a comprehensive overview of the use of this compound in targeted drug delivery, including its physicochemical properties, formulation into LNPs, and detailed protocols for in vitro and in vivo characterization and application.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C75H151N7O4S8 | [1][2][8] |
| Molecular Weight | 1471.6 g/mol | [1][2][8] |
| CAS Number | 2803699-70-7 | [1][8] |
| Appearance | Solution in ethanol (B145695) | [8] |
| Purity | ≥98% | [8] |
Characteristics of this compound Lipid Nanoparticles (LNPs)
| Parameter | Value | Method |
| Lipid Molar Ratio | This compound:Cholesterol:DOPC:DMG-PEG2000 (50:38.5:10:1.5) | Microfluidic Mixing |
| Hydrodynamic Diameter (Size) | ~112 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Near-neutral at physiological pH | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency (mRNA) | > 90% | RiboGreen Assay |
Note: The specific physicochemical properties of LNPs can vary depending on the formulation process, payload, and analytical instrumentation used.
Mandatory Visualizations
Caption: Experimental workflow for developing and testing this compound LNPs.
Caption: Proposed mechanism of this compound LNP for targeted lung delivery.
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing
Materials:
-
This compound in ethanol
-
Cholesterol in ethanol
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in ethanol
-
1,2-dimyristoyl-rac-glycero-3-methoxy-polyethylene glycol-2000 (DMG-PEG2000) in ethanol
-
mRNA (e.g., encoding a reporter protein or therapeutic gene) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr Benchtop)
-
Syringes and tubing compatible with the microfluidic device
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solution:
-
In an RNase-free microcentrifuge tube, combine this compound, cholesterol, DOPC, and DMG-PEG2000 in a molar ratio of 50:38.5:10:1.5.
-
Ensure the final lipid concentration in ethanol is appropriate for the microfluidic system (e.g., 12.5 mg/mL total lipid).
-
-
Prepare mRNA Solution:
-
Dilute the mRNA stock in the low pH buffer to the desired concentration (e.g., 0.2 mg/mL).
-
-
Set up the Microfluidic System:
-
Prime the microfluidic device with ethanol and then with the low pH buffer according to the manufacturer's instructions.
-
Load the lipid solution into one syringe and the mRNA solution into another.
-
-
LNP Formulation:
-
Set the flow rate ratio of the aqueous (mRNA) to organic (lipid) phase to 3:1.
-
Set the total flow rate according to the manufacturer's recommendations (e.g., 12 mL/min).
-
Initiate the mixing process. The two solutions will rapidly mix in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
Collect the LNP dispersion from the outlet.
-
-
Purification and Buffer Exchange:
-
Immediately transfer the collected LNP dispersion to a pre-wetted dialysis cassette.
-
Dialyze against sterile PBS (pH 7.4) at 4°C for at least 18 hours, with at least two changes of PBS, to remove ethanol and unencapsulated mRNA.
-
-
Concentration and Sterilization:
-
If necessary, concentrate the dialyzed LNPs using a centrifugal filter unit (e.g., Amicon Ultra, 100 kDa MWCO).
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Measure the mRNA encapsulation efficiency using a RiboGreen assay.
-
Store the LNPs at 4°C.
-
Protocol 2: In Vitro Transfection of Lung Endothelial Cells
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or mouse lung endothelial cells (b.End3)
-
Complete cell culture medium (e.g., EGM-2 for HUVECs, DMEM with 10% FBS for b.End3)
-
This compound LNPs encapsulating reporter mRNA (e.g., GFP or Luciferase)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or luminescence plate reader
Procedure:
-
Cell Seeding:
-
The day before transfection, seed HUVECs or b.End3 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Incubate at 37°C in a 5% CO2 incubator overnight.
-
-
Transfection:
-
On the day of transfection, dilute the this compound LNPs in serum-free medium to achieve the desired final mRNA concentration (e.g., 50-200 ng/well).
-
Remove the old medium from the cells and replace it with 100 µL of the LNP-containing medium.
-
Incubate the cells for 4-6 hours at 37°C.
-
After the incubation period, add 100 µL of complete medium containing 20% serum to each well (to achieve a final serum concentration of 10%) without removing the transfection medium.
-
-
Analysis of Gene Expression:
-
Incubate the cells for an additional 24-48 hours.
-
For GFP expression: Analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.
-
For Luciferase expression: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminescence plate reader.
-
Protocol 3: In Vivo Biodistribution and Efficacy in a Mouse Model of LAM
Materials:
-
Female immunodeficient mice (e.g., NOD-SCID)
-
TSC2-null tumor cells (TTJ cells)
-
This compound LNPs encapsulating Tsc2 mRNA
-
Sterile PBS
-
In vivo imaging system (IVIS) for bioluminescence imaging (if using luciferase-tagged tumor cells)
-
Surgical tools for tissue harvesting
-
Reagents for histology (formalin, paraffin) and immunohistochemistry
Procedure:
-
Establishment of the LAM Mouse Model:
-
Inject 2 x 10^6 TTJ cells intravenously into the tail vein of female immunodeficient mice.
-
Allow tumors to establish in the lungs for approximately 24 days.
-
-
Treatment Regimen:
-
Biodistribution Analysis (Optional, separate cohort):
-
Use LNPs encapsulating luciferase mRNA.
-
At 4-6 hours post-injection, perform in vivo bioluminescence imaging to visualize the organ distribution of mRNA expression.
-
Harvest major organs (lungs, liver, spleen, heart, kidneys) for ex vivo imaging or homogenization and quantification of luciferase activity.
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Harvest the lungs and fix them in 10% neutral buffered formalin.
-
Embed the lungs in paraffin (B1166041) and prepare tissue sections.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize and quantify the number and size of tumor nodules in the lungs.
-
Perform immunohistochemistry for markers of cell proliferation (e.g., Ki-67) and mTOR pathway activation (e.g., phospho-S6) to assess the molecular effects of the treatment.
-
-
Data Analysis:
-
Compare the tumor burden (nodule number and area) between the treatment and control groups using appropriate statistical tests.
-
Analyze the immunohistochemistry results to confirm the mechanism of action.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and applications. All research involving animals must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Lung-selective mRNA delivery of synthetic lipid nanoparticles for the treatment of pulmonary lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transfection Protocol for Human Umbilical Vein Endothelial Cells ( HUVEC) and Human Microvascular Endotheli... [protocols.io]
- 3. Lymphangioleiomyomatosis:Where Endocrinology, Immunology and Tumor Biology Meet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nanoparticles deliver gene to treat rare lung disease - Futurity [futurity.org]
- 8. Development of lipid nanoparticles and liposomes reference materials (II): cytotoxic profiles - PMC [pmc.ncbi.nlm.nih.gov]
Formulating 306-N16B Nanoparticles: A Step-by-Step Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, step-by-step guide for the formulation of 306-N16B lipid nanoparticles (LNPs), a novel delivery vehicle designed for targeted messenger RNA (mRNA) delivery to the lungs.[1][2] The protocol details the necessary materials, equipment, and procedures for creating stable and effective LNPs using a microfluidic mixing technique. This guide is intended to provide researchers with a reproducible method for producing this compound LNPs for applications in gene therapy and other therapeutic areas.
Introduction
Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, underscored by their critical role in mRNA-based vaccines. The ionizable lipid this compound has been identified as a key component for formulating LNPs that selectively target lung tissue.[1][2][3] This organ-specific delivery is attributed to the unique protein corona that forms on the nanoparticle surface in the bloodstream, which is influenced by the amide bond in the tail of the N-series lipids like this compound.[1] This targeted approach holds significant promise for the treatment of various pulmonary diseases.[1][3] This guide outlines a detailed protocol for the formulation and characterization of this compound LNPs encapsulating mRNA.
Materials and Equipment
Lipids and Reagents
-
Ionizable Lipid: this compound
-
Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE)
-
Structural Lipid: Cholesterol
-
PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Nucleic Acid Cargo: mRNA (e.g., encoding a reporter protein like Luciferase or a therapeutic protein)
-
Solvent: Anhydrous Ethanol (B145695) (200 proof)
-
Aqueous Buffer: 50 mM Sodium Acetate (B1210297) Buffer (pH 4.0)
-
Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
RNA Quantitation Reagent: RiboGreen or similar fluorescent dye
Equipment
-
Microfluidic mixing system (e.g., NanoAssemblr® Benchtop)
-
Microfluidic cartridge (e.g., staggered herringbone micromixer)
-
Syringe pumps
-
Gastight glass syringes (various sizes)
-
Sterile, RNase-free microcentrifuge tubes and pipette tips
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity analysis
-
Zeta potential analyzer
-
Fluorometer or plate reader for RNA quantitation
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Sterile filters (0.22 µm)
Experimental Protocols
Preparation of Stock Solutions
-
Lipid Stock Solution (Organic Phase):
-
Prepare a stock solution of the lipid mixture in anhydrous ethanol. The lipids should be combined at a molar ratio of 50:10:38.5:1.5 (this compound : DOPE : Cholesterol : DMG-PEG 2000).
-
The total lipid concentration in the ethanol solution should be between 10-20 mM. For example, to prepare 1 mL of a 12.5 mM total lipid stock:
-
Combine the appropriate volumes of individual lipid stock solutions (e.g., from 10 mg/mL stocks in ethanol) to achieve the desired molar ratio.
-
Add anhydrous ethanol to reach a final volume of 1 mL.
-
-
Vortex thoroughly to ensure complete dissolution and mixing.
-
-
mRNA Stock Solution (Aqueous Phase):
-
Dissolve the mRNA cargo in a 50 mM sodium acetate buffer (pH 4.0) to a final concentration of 0.1-0.2 mg/mL.
-
Ensure all handling is performed under RNase-free conditions to prevent degradation of the mRNA. The acidic pH of the buffer is crucial for protonating the ionizable lipid this compound, facilitating its interaction with the negatively charged mRNA backbone.
-
LNP Formulation via Microfluidic Mixing
The formation of LNPs is achieved through the rapid and controlled mixing of the lipid-ethanol solution with the mRNA-aqueous solution. This process, often referred to as nanoprecipitation, causes the lipids to self-assemble and encapsulate the mRNA cargo.[4]
-
System Setup:
-
Prime the microfluidic mixing system and cartridge with ethanol followed by the aqueous buffer according to the manufacturer's instructions. This ensures the removal of any air bubbles and pre-wets the channels.
-
-
Loading Syringes:
-
Load the prepared lipid stock solution (in ethanol) into a gastight glass syringe for the organic phase inlet.
-
Load the mRNA stock solution (in aqueous buffer) into a separate gastight glass syringe for the aqueous phase inlet.
-
-
Microfluidic Mixing:
-
Set the microfluidic system to the desired flow parameters. A common starting point is:
-
Total Flow Rate (TFR): 12 mL/min
-
Flow Rate Ratio (FRR) of Aqueous to Organic Phase: 3:1
-
-
Initiate the mixing process. The two solutions will be rapidly mixed within the microfluidic cartridge, leading to the spontaneous formation of mRNA-loaded this compound nanoparticles.
-
-
Collection and Dilution:
-
Collect the resulting nanoparticle suspension from the outlet of the microfluidic cartridge.
-
Immediately dilute the collected solution 1:1 with PBS (pH 7.4) to raise the pH and stabilize the newly formed LNPs.
-
Purification and Sterile Filtration
-
Ethanol Removal and Buffer Exchange:
-
To remove the ethanol and unencapsulated mRNA, perform dialysis against PBS (pH 7.4).
-
Transfer the diluted LNP suspension to a dialysis cassette (e.g., 10 kDa MWCO).
-
Dialyze against a large volume of PBS at 4°C for at least 18 hours, with at least two changes of the dialysis buffer.
-
-
Sterile Filtration:
-
After dialysis, recover the purified LNP suspension.
-
For in vitro or in vivo applications, sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
-
Storage:
-
Store the final this compound LNP formulation at 4°C. For long-term storage, consult specific stability studies, though -20°C is a common condition for many lipid-based formulations.[5]
-
Characterization of this compound Nanoparticles
Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the formulated LNPs.
Physicochemical Properties
The key physicochemical properties of the this compound LNPs should be measured and documented.
| Parameter | Method | Typical Value |
| Mean Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | 80 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | Near-neutral at pH 7.4 |
| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Spherical vesicles |
mRNA Encapsulation Efficiency
Determine the percentage of mRNA that has been successfully encapsulated within the LNPs.
-
Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100). The surfactant disrupts the lipid bilayer, exposing the encapsulated mRNA to the dye.
-
The encapsulation efficiency (EE) is calculated using the following formula:
EE (%) = (Fluorescenceafter lysis - Fluorescencebefore lysis) / Fluorescenceafter lysis x 100
| Parameter | Method | Typical Value |
| mRNA Encapsulation Efficiency | RiboGreen Assay | > 90% |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall process for formulating this compound nanoparticles.
References
- 1. pnas.org [pnas.org]
- 2. Lung-selective mRNA delivery of synthetic lipid nanoparticles for the treatment of pulmonary lymphangioleiomyomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: 306-N16B for Lung-Selective mRNA Delivery in Respiratory Disease Models
Introduction
306-N16B is a proprietary, ionizable cationic lipid developed for the formulation of lipid nanoparticles (LNPs) that enable targeted delivery of messenger RNA (mRNA) to the lungs.[1][2] This lung-tropism makes this compound LNPs a powerful tool for researchers and drug developers focusing on respiratory diseases.[3][4] By encapsulating mRNA therapeutics, these LNPs can deliver genetic information directly to specific lung cell populations, offering potential treatments for a range of pulmonary conditions, including genetic disorders and acquired diseases like acute respiratory distress syndrome (ARDS) and pulmonary lymphangioleiomyomatosis (LAM).[1][5][6]
Mechanism of Lung-Selective Delivery
The precise mechanism for the lung selectivity of this compound LNPs is an active area of investigation. However, studies indicate that the unique chemical structure of the this compound lipidoid, particularly its amine head and amide bond-containing tails, is the primary driver for this organ-specific targeting, rather than the helper lipids in the formulation.[4][5][7] Following intravenous administration, this compound LNPs show a strong preference for accumulation and transfection within pulmonary endothelial cells.[1][5][6] While the LNPs can be detected in other organs like the liver and spleen, significant protein expression from the delivered mRNA occurs almost exclusively in the lungs.[5][7] This suggests a specific interaction and uptake mechanism within the lung vasculature that facilitates efficient mRNA translation in pulmonary cells.
Caption: Mechanism of this compound LNP lung-selective delivery and protein expression.
Applications in Respiratory Disease Models
Pulmonary Lymphangioleiomyomatosis (LAM)
A primary application of this compound LNPs has been demonstrated in a preclinical mouse model of LAM, a rare lung disease characterized by the abnormal growth of smooth muscle-like cells.[1] In this model, researchers used LNPs containing this compound to deliver mRNA encoding the tumor suppressor protein Tuberous Sclerosis Complex 2 (Tsc2).[1] The study showed that systemic administration of these LNPs led to the reduction of tumor growth in the lungs, highlighting the therapeutic potential of restoring tumor suppressor function directly in the affected organ.[1]
Genome Editing in the Lungs
This compound LNPs have proven capable of delivering larger mRNA molecules, making them suitable for CRISPR-based genome editing applications.[6] Studies have shown the successful co-delivery of Cas9 mRNA and single-guide RNA (sgRNA) to the lungs in mice.[5][6][8] This capability opens avenues for correcting genetic defects underlying diseases like cystic fibrosis or for engineering specific cellular changes to study disease pathology. However, it was noted that the co-delivery of Cas9 mRNA and sgRNA resulted in reduced lung selectivity, with some gene editing also observed in the liver.[5][6]
Potential for ARDS, Inflammation, and Thrombosis
Given their specific targeting of pulmonary endothelial cells, this compound LNPs are a promising platform for treating diseases involving endothelial dysfunction.[5][6] This includes conditions like Acute Respiratory Distress Syndrome (ARDS), where endothelial barrier disruption is a key pathological feature.[9] By delivering mRNA that encodes for proteins to restore barrier function, reduce inflammation, or modulate coagulation, this compound LNPs could offer a targeted therapeutic approach.[6][9]
Data Presentation
Table 1: In Vivo Transfection Efficiency in Lung Cell Populations
This table summarizes the percentage of different lung cell types successfully transfected by this compound LNPs carrying Cre mRNA in Ai14 reporter mice.
| Cell Type | Transfection Efficiency (%) | Reference |
| Pulmonary Endothelium | 33.6% | [3][5][7] |
| Epithelium | 1.5% | [3][5][7] |
| Macrophages | 1.9% | [3][5][7] |
Table 2: Biodistribution and Protein Expression
This table outlines the organ distribution of this compound LNPs versus the observed location of protein expression following intravenous injection in mice.
| Organ | LNP Accumulation | Luciferase Protein Expression | Reference |
| Lung | Yes | Strong | [5][7] |
| Liver | Yes | Weak / Undetectable | [5][7] |
| Spleen | Some | Undetectable | [5][7] |
Table 3: Safety and Considerations
This table highlights potential side effects observed in preclinical studies.
| Finding | Observation | Model | Reference |
| Coagulation | ~2.5-fold increase in plasma TAT levels | Naïve Mice | [10] |
| Thrombocytopenia | Significant decrease in platelet count | Naïve Mice | [10] |
| Reduced Selectivity | Off-target editing in the liver | Ai14 Mice | [5][6] |
Experimental Protocols
Protocol 1: Formulation of this compound Lipid Nanoparticles
This protocol describes a general method for formulating mRNA-loaded LNPs using a microfluidic mixing device.
Materials:
-
Ionizable lipid: this compound in ethanol (B145695)
-
Helper lipids: Cholesterol, DOPE (or DSPC) in ethanol
-
PEG-lipid: DMG-PEG2000 in ethanol
-
mRNA transcript in an aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device and cartridges
-
Dialysis cassettes (10K MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare the lipid mixture by combining this compound, cholesterol, DOPE, and DMG-PEG2000 in ethanol at a desired molar ratio (e.g., 50:38.5:10:1.5).
-
Dissolve the mRNA transcript in the aqueous buffer to the desired concentration.
-
Set up the microfluidic mixer according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Pump the two solutions through the microfluidic device at a set flow rate ratio (e.g., 3:1 aqueous to lipid phase). The rapid mixing will induce LNP self-assembly and mRNA encapsulation.
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against PBS (pH 7.4) for at least 18 hours to remove ethanol and non-encapsulated mRNA.
-
Recover the purified LNPs, sterilize through a 0.22 µm filter, and store at 4°C.
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
Caption: Workflow for the formulation and purification of this compound LNPs.
Protocol 2: In Vivo mRNA Delivery and Analysis in Mice
This protocol outlines the systemic administration of this compound LNPs to mice to assess lung-specific protein expression.
Animal Model:
-
BALB/c mice (for general expression studies) or Ai14 reporter mice (for cell-type specificity with Cre mRNA).
Materials:
-
This compound LNPs encapsulating reporter mRNA (e.g., Luciferase or Cre).
-
Sterile PBS.
-
Standard animal handling and injection equipment.
-
Bioluminescence imaging system (for Luciferase) or flow cytometer (for Ai14).
Procedure:
-
Dilute the LNP formulation in sterile PBS to the desired final concentration for injection. The final dose will depend on the specific mRNA and study goals (e.g., 0.75 - 1.7 mg/kg).
-
Administer the LNP suspension to mice via intravenous (tail vein) injection.
-
For Luciferase Expression: At a specified time point (e.g., 4-6 hours post-injection), anesthetize the mice and administer the luciferase substrate. Image the mice using an in-vivo imaging system (IVIS) to detect bioluminescence. Harvest organs for ex vivo imaging to confirm lung-specific signals.
-
For Cell-Type Specificity (Ai14 model): a. At a specified time point (e.g., 7 days post-injection), euthanize the mice and perfuse the lungs with PBS. b. Harvest the lungs and process them into a single-cell suspension using enzymatic digestion (e.g., collagenase/dispase). c. Stain the cell suspension with fluorescently-labeled antibodies specific for cell surface markers of endothelial cells (e.g., CD31), epithelial cells (e.g., EpCAM), and macrophages (e.g., F4/80). d. Analyze the cells using flow cytometry, gating on specific cell populations to quantify the percentage of tdTomato-positive (i.e., transfected) cells within each group.[5][7]
Caption: Experimental workflow for analyzing cell-type specific transfection in the lung.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, 2803699-70-7 | BroadPharm [broadpharm.com]
- 3. Lung-specific mRNA Delivery Enabled by Sulfonium Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-viral mRNA delivery to the lungs - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM00322A [pubs.rsc.org]
- 5. Lung-selective mRNA delivery of synthetic lipid nanoparticles for the treatment of pulmonary lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound |CAS 2803699-70-7|DC Chemicals [dcchemicals.com]
- 9. 2024 American Thoracic Society BEAR Cage Winning Proposal: Endothelial-targeted mRNA Lipid Nanoparticles for Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for Preclinical Evaluation of mRNA Therapeutics Using 306-N16B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) therapeutics to specific tissues and cell types remains a critical challenge in the field of genetic medicine. The ionizable lipid 306-N16B has emerged as a potent component of lipid nanoparticles (LNPs) for targeted mRNA delivery, demonstrating a remarkable tropism for the lungs, particularly the pulmonary endothelium.[1][] This lung-selective delivery is attributed to the unique protein corona that forms around the this compound LNPs in the bloodstream, which is enriched in proteins like fibrinogen beta and gamma chains.[3] This characteristic makes this compound a highly promising vehicle for the preclinical evaluation and development of mRNA-based therapies for a range of pulmonary diseases.
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and preclinical evaluation of this compound LNPs for mRNA delivery.
Data Presentation
Table 1: In Vivo Transfection Efficiency of this compound LNPs in Lung Cells
| Cell Type | Transfection Efficiency (%) | mRNA Payload | Animal Model | Dosage |
| Pulmonary Endothelium | 33.6 | Cre mRNA | Ai14 mice | 0.5 mg/kg |
| Pulmonary Epithelium | 1.5 | Cre mRNA | Ai14 mice | 0.5 mg/kg |
| Pulmonary Macrophages | 1.9 | Cre mRNA | Ai14 mice | 0.5 mg/kg |
Data extracted from a study utilizing Cre mRNA to activate tdTomato expression in transgenic mice.[1]
Table 2: Preclinical Study Parameters for this compound LNPs
| mRNA Payload | Dosage | Purpose | Animal Model | Key Findings | Reference |
| Firefly Luciferase (fLuc) mRNA | 0.5 mg/kg | In vivo screening of delivery efficacy | Balb/c mice | Predominant bioluminescence in the lungs. | [1] |
| Cas9 mRNA and sgRNA | 1.67 mg/kg (total RNA) | In vivo genome editing | Ai14 mice | Successful co-delivery to lungs and liver. | [4] |
| Tsc2 mRNA | Not specified | Therapy for pulmonary lymphangioleiomyomatosis | Mouse model | Restoration of Tsc2 function and tumor burden control. | [1] |
Experimental Protocols
Protocol 1: Formulation of this compound Lipid Nanoparticles (LNPs) with mRNA
This protocol describes the formulation of this compound LNPs using a microfluidic mixing approach, which ensures reproducible and scalable production.
Materials:
-
This compound (ionizable lipid)
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) (helper lipid)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
mRNA transcript in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Ethanol (B145695), molecular biology grade
-
Phosphate-buffered saline (PBS), sterile
-
Microfluidic mixing device and cartridges
-
Syringe pumps
Procedure:
-
Prepare Lipid Stock Solutions:
-
Dissolve this compound, cholesterol, DOPC, and DMG-PEG2000 in ethanol to prepare individual stock solutions. The exact concentration will depend on the microfluidic system and desired final LNP concentration. A common starting point is 10-25 mg/mL.
-
-
Prepare the Lipid Mixture (Organic Phase):
-
In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the following molar ratio: 50% this compound, 38.5% cholesterol, 10% DOPC, and 1.5% DMG-PEG2000 .[1]
-
Vortex briefly to ensure a homogenous mixture.
-
-
Prepare the mRNA Solution (Aqueous Phase):
-
Dilute the mRNA transcript to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The optimal mRNA concentration may need to be determined empirically but a starting point of 0.1-0.5 mg/mL is common.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture into one syringe and the mRNA solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase. A common starting ratio is 3:1.
-
Set the total flow rate. This parameter influences LNP size and should be optimized. A starting point of 2-12 mL/min is typical.
-
Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of mRNA-loaded LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution will contain ethanol. It is crucial to remove the ethanol and exchange the buffer to a physiologically compatible buffer like PBS (pH 7.4).
-
This is typically achieved through tangential flow filtration (TFF) or dialysis. For small-scale preparations, dialysis using a dialysis cassette (e.g., 10 kDa MWCO) against sterile PBS at 4°C with several buffer changes is effective.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of this compound LNPs
1. Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small aliquot of the LNP formulation in sterile PBS.
-
Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.
-
-
Expected Values: For in vivo applications, a target size of 80-150 nm with a PDI < 0.2 is generally desirable.
2. mRNA Encapsulation Efficiency:
-
Method: RiboGreen assay.
-
Procedure:
-
Prepare two sets of LNP samples. In one set, lyse the LNPs using a detergent (e.g., 0.5% Triton X-100) to release the encapsulated mRNA. The other set remains intact.
-
Add RiboGreen reagent to both sets of samples and measure the fluorescence.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs * 100
-
-
Expected Values: High encapsulation efficiency (>90%) is desirable.
3. Zeta Potential:
-
Method: Laser Doppler Velocimetry.
-
Procedure:
-
Dilute the LNP formulation in an appropriate low-ionic-strength buffer.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
-
Expected Values: The zeta potential of ionizable LNPs is pH-dependent. At physiological pH (7.4), a slightly negative or near-neutral zeta potential is expected, which can help reduce non-specific interactions in vivo.
Protocol 3: In Vitro Evaluation of this compound LNPs
Cell Culture:
-
Use relevant lung endothelial cell lines (e.g., HULEC-5a) or primary human pulmonary artery endothelial cells.
Transfection Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Dilute the this compound LNPs encapsulating a reporter mRNA (e.g., encoding Luciferase or a fluorescent protein) in cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Assess protein expression using a luciferase assay, fluorescence microscopy, or flow cytometry.
Protocol 4: In Vivo Evaluation of this compound LNPs in Mice
Animal Model:
-
Use appropriate mouse strains (e.g., Balb/c or C57BL/6).
Administration:
-
Administer the this compound LNP formulation via intravenous (tail vein) injection.
Biodistribution and Efficacy:
-
For biodistribution studies, use LNPs encapsulating a reporter mRNA (e.g., Luciferase).
-
At various time points post-injection (e.g., 6, 24, 48 hours), perform in vivo imaging (e.g., IVIS) to visualize the location and intensity of protein expression.
-
For quantitative analysis, harvest organs (lung, liver, spleen, heart, kidneys), homogenize the tissues, and perform a luciferase assay on the lysates.
Safety and Toxicity:
-
Monitor the animals for any adverse effects, such as changes in weight, behavior, or signs of inflammation.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform histopathological examination of major organs to assess for any tissue damage or immune cell infiltration. While specific safety data for this compound is limited in the public domain, it is important to note that some LNP formulations can be inflammatory.[5][6]
Mandatory Visualizations
Caption: Experimental workflow for this compound LNP formulation and evaluation.
Caption: Generalized signaling pathway for LNP-mediated mRNA delivery.
References
- 1. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 3. pnas.org [pnas.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Interaction Kinetics of Individual mRNA-Containing Lipid Nanoparticles with an Endosomal Membrane Mimic: Dependence on pH, Protein Corona Formation, and Lipoprotein Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 306-N16B LNP Encapsulation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the encapsulation efficiency of lipid nanoparticles (LNPs) formulated with the ionizable lipid 306-N16B. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This section addresses common issues encountered during the this compound LNP encapsulation process in a question-and-answer format.
| Question/Issue | Possible Causes | Troubleshooting Steps |
| Low mRNA Encapsulation Efficiency (<80%) | 1. Suboptimal N/P ratio.2. Inefficient mixing during formulation.3. Incorrect buffer pH.4. Degradation of mRNA. | 1. Optimize N/P Ratio: The ratio of the ionizable lipid's nitrogen to the mRNA's phosphate (B84403) is critical.[1][2] Titrate the N/P ratio, typically starting from 3:1 up to 6:1, to find the optimal balance for this compound.[3]2. Ensure Rapid Mixing: Utilize a microfluidic mixing device to ensure rapid and homogenous mixing of the lipid-ethanol and mRNA-aqueous phases.[1][4] Inconsistent mixing can lead to larger, more polydisperse particles with lower encapsulation.3. Verify Buffer pH: The aqueous buffer for the mRNA should have a pH of around 4.0 to ensure the protonation of the this compound amine, which is essential for electrostatic interaction with the negatively charged mRNA.[2]4. Assess mRNA Integrity: Before encapsulation, verify the integrity of your mRNA using a method like capillary gel electrophoresis. Degraded mRNA will encapsulate less efficiently. |
| High Polydispersity Index (PDI > 0.2) | 1. Inconsistent mixing speed or flow rates.2. Poor quality of lipid components.3. Aggregation of LNPs post-formulation. | 1. Standardize Mixing Parameters: Maintain consistent total flow rate and flow rate ratio during microfluidic mixing. Variations can lead to a wider size distribution.2. Use High-Purity Lipids: Ensure all lipids, including this compound, cholesterol, helper lipids (e.g., DSPC), and PEG-lipids, are of high purity. Impurities can disrupt the self-assembly process.3. Post-Formulation Dialysis: Immediately after formation, dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol (B145695) and stabilize the particles.[2] |
| LNP Aggregation Over Time | 1. Insufficient PEGylation.2. Suboptimal storage conditions. | 1. Optimize PEG-Lipid Concentration: The PEGylated lipid provides a steric barrier that prevents aggregation. A typical concentration is 1.5 mol%. Adjusting this concentration may improve stability.2. Proper Storage: Store LNPs at 2-8°C for short-term use and at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can lead to particle fusion and loss of encapsulated mRNA.[5] |
| Inconsistent Batch-to-Batch Results | 1. Variability in stock solution preparation.2. Inconsistent operating procedures. | 1. Standardize Stock Solutions: Prepare fresh, well-characterized stock solutions of lipids and mRNA for each batch. Ensure complete dissolution of lipids in ethanol.2. Implement a Standard Operating Procedure (SOP): Document and strictly follow an SOP for the entire formulation process, from solution preparation to final dialysis and storage. |
Frequently Asked Questions (FAQs)
1. What is the role of each lipid component in a this compound LNP formulation?
A typical LNP formulation consists of four components:
-
Ionizable Cationic Lipid (this compound): This is the core functional component. At a low pH during formulation, it is positively charged and binds to the negatively charged mRNA, facilitating encapsulation. In the neutral pH of the bloodstream, it is nearly neutral, reducing toxicity. Upon cellular uptake and endosomal acidification, it becomes positively charged again, disrupting the endosomal membrane and releasing the mRNA into the cytoplasm.[6][7]
-
Cholesterol: This molecule modulates the fluidity and stability of the lipid bilayer, contributing to the overall structure of the LNP.[8]
-
Helper Lipid (e.g., DSPC, DOPE): These are neutral phospholipids (B1166683) that aid in forming the lipid bilayer structure and can influence the fusogenicity of the LNP with the endosomal membrane.[3][8]
-
PEGylated Lipid (e.g., DMG-PEG 2000): This lipid provides a hydrophilic polyethylene (B3416737) glycol (PEG) layer on the surface of the LNP. This "stealth" coating reduces opsonization and clearance by the immune system, thereby increasing circulation time. It also helps control particle size and prevents aggregation.[8]
2. What are the critical quality attributes (CQAs) to measure for this compound LNPs?
The key CQAs for mRNA-LNPs are:
-
Size (Z-average diameter): Typically desired to be below 200 nm for efficient cellular uptake.[4]
-
Polydispersity Index (PDI): A measure of the size distribution uniformity. A PDI below 0.3 is generally considered acceptable.[4]
-
Encapsulation Efficiency (%EE): The percentage of the initial mRNA that has been successfully encapsulated within the LNPs. An EE of over 80% is a common target.[4]
-
Zeta Potential: This indicates the surface charge of the LNPs and can influence their stability and interaction with biological systems.
-
mRNA Integrity: Ensuring the encapsulated mRNA remains intact.
3. How is encapsulation efficiency measured?
The most common method is the RiboGreen assay .[9] This involves measuring the fluorescence of the RiboGreen dye, which binds to RNA. The measurement is taken before and after lysing the LNPs with a detergent like Triton X-100. The fluorescence before lysis corresponds to unencapsulated ("free") mRNA, while the fluorescence after lysis represents the total mRNA.[9]
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
Other methods include capillary gel electrophoresis with laser-induced fluorescence detection (CGE-LIF) and nano-flow cytometry, which can provide more detailed information on mRNA integrity and particle heterogeneity.[10][11]
4. Why is the N/P ratio important for encapsulation?
The N/P ratio represents the molar ratio of protonatable nitrogens in the ionizable lipid (this compound) to the phosphate groups in the mRNA backbone.[2] This ratio is a key determinant of the electrostatic interactions that drive the complexation and encapsulation of mRNA. A sufficient excess of positive charge from the lipid is needed to neutralize and condense the negatively charged mRNA into the core of the LNP during formation.[2]
Quantitative Data Summary
The following table summarizes typical parameters for this compound LNP formulations. Note that specific results will vary based on the exact experimental conditions.
| Formulation Parameter | Typical Range/Value | Expected Outcome |
| Lipid Molar Ratio | 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG) | Forms stable LNPs. |
| N/P Ratio | 3:1 to 6:1 | >85% Encapsulation Efficiency.[3] |
| Total Flow Rate (Microfluidics) | 0.5 - 2 mL/min | Influences particle size and PDI. |
| Aqueous:Ethanol Flow Rate Ratio | 3:1 | Promotes rapid self-assembly. |
| Particle Size (Z-average) | 80 - 150 nm | Efficient cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | Monodisperse particle population. |
Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidics
-
Preparation of Stock Solutions:
-
Lipid Stock (in Ethanol): Prepare a stock solution of this compound, DSPC, Cholesterol, and a PEG-lipid in a molar ratio of 50:10:38.5:1.5 in absolute ethanol. The total lipid concentration can be, for example, 25 mM.[12] Ensure all lipids are fully dissolved.
-
mRNA Stock (in Aqueous Buffer): Dissolve the mRNA in a 25-50 mM sodium acetate (B1210297) or sodium citrate (B86180) buffer at pH 4.0.[2] The concentration should be calculated to achieve the desired N/P ratio when mixed with the lipid stock.
-
-
Microfluidic Mixing:
-
Use a microfluidic mixing device (e.g., a herringbone mixer).
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rate ratio of the aqueous to ethanol phases to 3:1.
-
Set the total flow rate (e.g., 0.5 mL/min).[13]
-
Initiate the flow and collect the resulting LNP suspension. Discard the initial volume to ensure the mixing is at a steady state.
-
-
Dialysis and Concentration:
-
Immediately dialyze the collected LNP suspension against sterile phosphate-buffered saline (PBS) at pH 7.4 for at least 6 hours, with buffer changes, to remove the ethanol and raise the pH.
-
Concentrate the LNPs to the desired final concentration using a suitable centrifugal filter device.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Measurement of Encapsulation Efficiency using RiboGreen Assay
-
Prepare a Standard Curve: Create a standard curve of your specific mRNA in the same buffer used for the LNP formulation to determine the relationship between fluorescence and mRNA concentration.
-
Sample Preparation:
-
Total mRNA Sample: Dilute an aliquot of your LNP formulation in the assay buffer. Add a surfactant (e.g., 2% Triton X-100) to disrupt the LNPs and release all the mRNA.
-
Free mRNA Sample: Dilute an identical aliquot of your LNP formulation in the assay buffer without the surfactant.
-
-
Assay Procedure:
-
Add the RiboGreen reagent to both the "Total mRNA" and "Free mRNA" samples, as well as to the standards for the calibration curve.
-
Incubate in the dark for 5 minutes.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).
-
-
Calculation:
-
Use the standard curve to determine the concentration of mRNA in the "Total mRNA" and "Free mRNA" samples.
-
Calculate the encapsulation efficiency using the formula: %EE = ([Total mRNA] - [Free mRNA]) / [Total mRNA] * 100
-
Visualizations
References
- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomol.com [biomol.com]
- 3. Optimization of Aerosolizable Messenger RNA Lipid Nanoparticles for Pulmonary Delivery [bslonline.org]
- 4. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 5. Encapsulation state of messenger RNA inside lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precigenome.com [precigenome.com]
- 8. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. selectscience.net [selectscience.net]
- 12. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 13. High-throughput measurement of the content and properties of nano-sized bioparticles with single-particle profiler - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Transfection with 306-N16B
Welcome to the technical support center for in vivo transfection using 306-N16B lipid nanoparticles (LNPs). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their in vivo experiments for successful mRNA delivery.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during in vivo transfection with this compound LNPs, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low transfection efficiency in my target tissue (e.g., lungs)?
Low transfection efficiency is a common challenge in in vivo experiments. Several factors, from the quality of your materials to the experimental procedure, can contribute to this issue.
Troubleshooting Low Transfection Efficiency
| Potential Cause | Suggested Solution |
| Suboptimal LNP Formulation | The molar ratio of the lipid components (this compound, helper lipid, cholesterol, and PEG-lipid) is critical for LNP stability and transfection efficiency.[1][2] It is recommended to perform optimization studies to determine the ideal ratio for your specific mRNA cargo and target tissue. A common starting point for LNP formulation is a molar ratio of 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid.[3] |
| Poor Quality mRNA | The integrity and purity of your mRNA are paramount for successful protein expression. Ensure your mRNA is intact, free of contaminants, and has a proper 5' cap and poly(A) tail. Degraded or impure mRNA will result in poor translation. |
| Incorrect LNP Size or Polydispersity | The size and uniformity of your LNPs influence their biodistribution and cellular uptake.[4] Ideally, LNPs should have a hydrodynamic diameter of approximately 100 nm with a low polydispersity index (PDI).[4] Use dynamic light scattering (DLS) to verify the size and PDI of your LNP preparations. |
| Improper LNP Administration | The route and technique of administration can significantly impact LNP delivery to the target organ. For lung targeting with this compound, intravenous (e.g., tail vein) injection is typically used.[5][6] Ensure the injection is performed correctly and at an appropriate rate. |
| Suboptimal Dosage | The dose of mRNA delivered is a critical parameter. If the dose is too low, the resulting protein expression may be below the level of detection. Conversely, a very high dose can lead to toxicity. A dose of 1.67 mg/kg of total RNA has been used for in vivo co-delivery of Cas9 mRNA and sgRNA with this compound LNPs.[5] Dose-response studies are recommended to find the optimal dose for your application. |
| Timing of Analysis | Protein expression after mRNA transfection is transient. The peak expression time can vary depending on the mRNA sequence and the target tissue. It is advisable to perform a time-course experiment (e.g., analyzing at 6, 24, 48, and 72 hours post-transfection) to determine the optimal time point for assessing protein expression. |
| Animal Model Variability | The physiological state of the animal, including age, sex, and health status, can influence the outcome of in vivo transfection. Use healthy animals of a consistent age and sex for your experiments to minimize variability. |
Q2: I'm observing high toxicity or an inflammatory response in my animals after LNP administration. What could be the cause?
Toxicity can be a concern with in vivo delivery of LNPs. Understanding the potential sources of toxicity is crucial for mitigating adverse effects.
Troubleshooting In Vivo Toxicity
| Potential Cause | Suggested Solution |
| High LNP Dose | An excessive dose of LNPs can lead to cellular toxicity and an immune response. Try reducing the administered dose. |
| LNP Aggregation | Aggregated LNPs can be more immunogenic and may lead to adverse events. Ensure your LNP formulation is stable and free of aggregates. This can be checked by DLS. |
| Impurities in LNP Formulation | Residual solvents (e.g., ethanol) or other contaminants from the LNP formulation process can cause toxicity. Ensure your purification method (e.g., dialysis) is effective in removing these impurities.[6] |
| Activation of Immune Response | The lipid components of the LNP or the mRNA itself can trigger an innate immune response. The use of modified nucleosides in the mRNA can help reduce its immunogenicity. |
Q3: My transfection results are not reproducible. What are the likely sources of variability?
Troubleshooting Lack of Reproducibility
| Potential Cause | Suggested Solution |
| Inconsistent LNP Formulation | Variations in the LNP formulation process, such as mixing speed or temperature, can lead to batch-to-batch differences in LNP characteristics. Standardize your formulation protocol and ensure all parameters are kept consistent.[6] |
| Variability in Animal Handling and Injection | Differences in injection technique and animal handling can introduce variability. Ensure all personnel are trained on a standardized procedure for administration. |
| Inconsistent mRNA Quality | Batch-to-batch variations in mRNA quality can lead to inconsistent transfection results. Use a consistent source and quality control for your mRNA. |
| Biological Variability | Individual animals can respond differently to the same treatment. Increase the number of animals per group to improve statistical power and account for biological variability. |
Experimental Protocols
Protocol 1: General Lipid Nanoparticle (LNP) Formulation using Microfluidic Mixing
This protocol provides a general method for formulating mRNA-LNPs using a microfluidic mixing device. This method allows for the controlled and reproducible production of LNPs with uniform size.
Materials:
-
Ionizable lipid (e.g., this compound) stock solution in ethanol (B145695)
-
Helper lipid (e.g., DOPE or DSPC) stock solution in ethanol
-
Cholesterol stock solution in ethanol
-
PEG-lipid (e.g., DMG-PEG2000) stock solution in ethanol
-
mRNA in an aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0)[3]
-
Microfluidic mixing device and cartridges
-
Syringes
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Prepare Lipid Mixture: In a sterile tube, combine the stock solutions of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[3] Dilute the lipid mixture with ethanol to the final desired concentration.
-
Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the aqueous buffer.
-
Microfluidic Mixing:
-
Load the lipid mixture into one syringe and the mRNA solution into another.
-
Set the flow rates on the microfluidic device according to the manufacturer's instructions. A typical flow rate ratio of the aqueous to the ethanolic phase is 3:1.
-
Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs.
-
-
Purification:
-
Collect the LNP solution from the outlet of the microfluidic device.
-
Transfer the LNP solution to a dialysis cassette.
-
Dialyze against sterile PBS at 4°C overnight with at least two buffer changes to remove ethanol and unencapsulated mRNA.[3]
-
-
Characterization and Storage:
-
Measure the LNP size (hydrodynamic diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.[7] this compound itself should be stored at -20°C.[8][9][10][11]
-
Protocol 2: In Vivo Administration of this compound LNPs in Mice
This protocol describes the intravenous administration of this compound LNPs into mice for lung-targeted mRNA delivery.
Materials:
-
This compound LNPs encapsulating mRNA, diluted in sterile PBS
-
Mouse model (e.g., C57BL/6)
-
Insulin syringes with a 29-gauge needle[6]
-
Anesthesia (optional, for restraint)
Procedure:
-
Preparation:
-
Animal Restraint: Properly restrain the mouse. Anesthesia may be used if necessary and approved by the institutional animal care and use committee.
-
Intravenous Injection:
-
Locate the lateral tail vein.
-
Carefully insert the needle into the vein and slowly inject the 100 µL of LNP solution.[6]
-
-
Monitoring: Monitor the animal for any adverse reactions following the injection.
-
Analysis: At the predetermined time point(s) post-injection, euthanize the animal and harvest the target tissues (e.g., lungs) for analysis of protein expression (e.g., by Western blot, ELISA, or imaging of a reporter protein).
Visualizations
Signaling Pathway: Cellular Uptake and Endosomal Escape of this compound LNPs
The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of ionizable lipid nanoparticles like those formulated with this compound.
Caption: Cellular uptake and endosomal escape of this compound LNPs.
Experimental Workflow: In Vivo Transfection with this compound LNPs
This diagram outlines the key steps in a typical in vivo transfection experiment using this compound LNPs.
Caption: Workflow for in vivo transfection using this compound LNPs.
Logical Relationship: Troubleshooting Poor Transfection Efficiency
This diagram presents a logical approach to troubleshooting poor in vivo transfection efficiency with this compound LNPs.
Caption: Troubleshooting flowchart for poor in vivo transfection.
References
- 1. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precigenome.com [precigenome.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 7. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. echelon-inc.com [echelon-inc.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound, 2803699-70-7 | BroadPharm [broadpharm.com]
- 12. Studying how administration route and dose regulates antibody generation against LNPs for mRNA delivery with single-particle resolution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of 306-N16B Lipid Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the stability of lipid nanoparticles (LNPs) formulated with the ionizable lipid 306-N16B. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the formulation, storage, and handling of this compound LNPs.
Issue 1: LNP Aggregation After Formulation
Q: My this compound LNPs are showing a significant increase in particle size and polydispersity index (PDI) immediately after formulation. What could be the cause and how can I fix it?
A: An immediate increase in LNP size and PDI suggests aggregation, which can be caused by several factors during the formulation process. Here are the potential causes and troubleshooting steps:
-
Suboptimal Mixing: The rapid and controlled mixing of the lipid-ethanol phase with the aqueous nucleic acid phase is critical for forming small, uniform LNPs.[1][2]
-
Solution: If using a microfluidic mixing device, ensure the total flow rate and flow rate ratio are optimized for your specific lipid composition and concentrations.[3] For manual methods like rapid pipette mixing, ensure the injection of the lipid phase into the aqueous phase is fast and consistent.[4]
-
-
Incorrect pH of Aqueous Buffer: The pH of the aqueous buffer is crucial for the protonation of the ionizable lipid this compound, which drives the encapsulation of the negatively charged nucleic acid cargo.
-
Solution: Ensure the aqueous buffer (e.g., sodium acetate (B1210297) or sodium citrate) has a pH between 4 and 5. This acidic environment facilitates the self-assembly of the LNPs.[1]
-
-
Inappropriate Lipid Ratios: The molar ratio of the different lipid components (ionizable lipid, helper lipid, cholesterol, and PEG-lipid) significantly impacts LNP stability.[5]
-
Delayed Dialysis: Leaving the newly formed LNPs in the ethanol-containing formulation buffer for an extended period can lead to instability and aggregation.[7]
-
Solution: Initiate the dialysis or buffer exchange step (e.g., using tangential flow filtration) into a neutral buffer (like PBS, pH 7.4) as soon as possible after formulation, ideally within 15 minutes.[7]
-
Issue 2: LNP Instability During Storage
Q: I'm observing a gradual increase in the size and PDI of my this compound LNPs during storage. What are the best storage conditions to maintain their stability?
A: The stability of LNPs during storage is highly dependent on temperature, the storage buffer, and the physical state of the formulation.
-
Temperature: Temperature is a critical factor in maintaining LNP stability.[5][8]
-
Recommendation: For short-term storage (up to 150 days), refrigeration at 2-8°C is often superior to freezing or room temperature.[4][9] For long-term storage, ultra-low temperatures (-20°C to -80°C) are recommended.[5][10] However, be aware of the potential for aggregation during freeze-thaw cycles.
-
-
pH of Storage Buffer: While the formulation requires an acidic pH, storage should be at a physiological pH.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause LNP aggregation and a loss of efficacy.[4]
-
Solution: If freezing is necessary, aliquot the LNP suspension into single-use volumes to avoid multiple freeze-thaw cycles. The addition of cryoprotectants is also highly recommended.
-
Issue 3: Reduced Efficacy After Storage
Q: My this compound LNPs show good physical stability (size and PDI), but their in vitro/in vivo efficacy has decreased after storage. What could be the reason?
A: A loss of biological activity despite acceptable physical characteristics can be due to the degradation of the encapsulated payload (e.g., mRNA) or chemical degradation of the lipids.
-
Payload Degradation: The encapsulated nucleic acid can degrade over time, especially at higher temperatures.
-
Solution: Store LNPs at recommended low temperatures (2-8°C for short-term, -80°C for long-term) to minimize the rate of hydrolysis of the nucleic acid.
-
-
Lipid Degradation: Lipids can undergo hydrolysis or oxidation, which can compromise the integrity of the LNPs and lead to the leakage of the payload.[11]
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound LNPs?
A1: For short-term storage (up to several months), refrigeration at 2-8°C is generally recommended as it has been shown to maintain LNP stability better than freezing or room temperature.[4][9] For long-term storage, freezing at -80°C is advisable, ideally with the use of cryoprotectants to prevent aggregation during freezing and thawing.[10][12]
Q2: How do freeze-thaw cycles affect my LNPs and how can I mitigate this?
A2: Freeze-thaw cycles can induce stress on the LNPs, leading to aggregation and a loss of encapsulated material.[4] To minimize this, it is best to aliquot your LNP suspension into single-use tubes before freezing. Additionally, the inclusion of cryoprotectants like sucrose (B13894) or trehalose (B1683222) at concentrations of 5-20% (w/v) can significantly protect the LNPs during the freezing process.[4][12]
Q3: What are cryoprotectants and when should I use them?
A3: Cryoprotectants are substances that protect biomolecules and nanoparticles from damage during freezing. For LNPs, sugars like sucrose and trehalose are commonly used.[4][12] You should use cryoprotectants whenever you plan to freeze your LNP formulations for storage or before lyophilization (freeze-drying). They help to prevent particle fusion and aggregation by forming a glassy matrix around the nanoparticles.[4][13]
Q4: Is lyophilization a good option for long-term storage of this compound LNPs?
A4: Yes, lyophilization (freeze-drying) is an excellent method for ensuring the long-term stability of LNPs, as it removes water and significantly reduces molecular mobility, thus preventing degradation.[4][12][13] It is crucial to add a lyoprotectant (e.g., 10-20% sucrose or trehalose) to the LNP formulation before freeze-drying to maintain their integrity upon reconstitution.[4][12]
Q5: How does the choice of helper lipid and PEG-lipid affect the stability of this compound LNPs?
A5: The helper lipid (e.g., DSPC, DOPE) and PEG-lipid play crucial roles in the structural integrity and stability of LNPs. The helper lipid contributes to the formation of a stable lipid bilayer.[5] The PEG-lipid provides a hydrophilic shell that prevents aggregation through steric hindrance and can influence the circulation half-life in vivo.[14] The choice and molar ratio of these lipids should be optimized for the specific this compound formulation to achieve maximum stability.
Q6: What analytical techniques should I use to monitor the stability of my this compound LNPs?
A6: A combination of techniques is recommended to comprehensively assess LNP stability:
-
Dynamic Light Scattering (DLS): To measure the average particle size and polydispersity index (PDI). An increase in these values over time indicates aggregation.[15][16]
-
Zeta Potential Measurement: To determine the surface charge of the LNPs. Changes in zeta potential can indicate alterations in the LNP surface properties.[14]
-
Encapsulation Efficiency Assay: Using a fluorescent dye like RiboGreen to quantify the amount of encapsulated nucleic acid. A decrease in encapsulation efficiency suggests leakage of the payload.[7]
-
In vitro/In vivo Functional Assays: To assess the biological activity of the encapsulated payload. This is the ultimate measure of the stability of the entire LNP formulation.
Data Presentation
Table 1: Effect of Storage Temperature on LNP Stability (Aqueous Suspension)
| Storage Temperature | Time (Days) | Average Particle Size (nm) | PDI | Gene Silencing Efficacy (%) |
| 25°C (Room Temp) | 0 | 150 | 0.15 | 95 |
| 92 | 155 | 0.18 | 90 | |
| 156 | 160 | 0.20 | 20 | |
| 2°C (Refrigerator) | 0 | 150 | 0.15 | 95 |
| 92 | 152 | 0.16 | 95 | |
| 156 | 155 | 0.17 | 90 | |
| -20°C (Freezer) | 0 | 150 | 0.15 | 95 |
| 92 | 180 | 0.25 | 85 | |
| 156 | 250 | 0.35 | 70 |
Note: Data is hypothetical and based on general trends observed in LNP stability studies.[4]
Table 2: Effect of Cryoprotectants on Lyophilized LNP Stability
| Cryoprotectant (w/v) | Reconstitution Buffer | Average Particle Size (nm) | PDI | Gene Silencing Efficacy (%) |
| None | DI Water | >500 (aggregated) | >0.5 | <10 |
| 10% Sucrose | DI Water | 160 | 0.18 | 90 |
| 20% Sucrose | DI Water | 155 | 0.16 | 95 |
| 10% Trehalose | DI Water | 162 | 0.19 | 92 |
| 20% Trehalose | DI Water | 158 | 0.17 | 94 |
Note: Data is hypothetical and based on general trends observed in LNP stability studies.[4]
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) at a molar ratio of 50:10:38.5:1.5.[6] The final total lipid concentration should be between 10-25 mM.
-
Gently heat the solution to 60-65°C if necessary to fully dissolve all lipid components.[6]
-
-
Preparation of Aqueous Phase:
-
Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in a 25-50 mM sodium acetate or sodium citrate (B86180) buffer at pH 4.0.[1]
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr®) according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.
-
Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.
-
Initiate mixing. The LNPs will self-assemble as the two solutions mix in the microfluidic cartridge.
-
-
Purification and Buffer Exchange:
-
Immediately after formulation, dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 4 hours at 4°C to remove ethanol and raise the pH. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Alternatively, use a tangential flow filtration (TFF) system for larger scale preparations.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the LNPs at 2-8°C for short-term use or add a cryoprotectant and freeze at -80°C for long-term storage.
-
Protocol 2: Characterization of LNP Stability
-
Sample Preparation:
-
At each time point of the stability study, retrieve a sample of the LNP formulation.
-
Allow the sample to equilibrate to room temperature before analysis.
-
-
Size and PDI Measurement (DLS):
-
Dilute a small aliquot of the LNP sample in PBS (pH 7.4) to an appropriate concentration for DLS analysis.
-
Measure the Z-average particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
-
Encapsulation Efficiency (RiboGreen Assay):
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid. This will measure the total nucleic acid content.
-
To the second set, add only the RiboGreen reagent. This will measure the amount of unencapsulated (free) nucleic acid.
-
Measure the fluorescence of both sets of samples using a plate reader.
-
Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] * 100
-
-
In Vitro Transfection Efficacy:
-
Culture an appropriate cell line (e.g., HeLa, HEK293) in a multi-well plate.
-
Treat the cells with the LNP formulation at various concentrations.
-
After a suitable incubation period (e.g., 24-48 hours), lyse the cells and measure the expression of the delivered gene (e.g., luciferase assay for mRNA, qPCR for siRNA-mediated knockdown).
-
Compare the results to a freshly prepared LNP formulation as a positive control.
-
Visualizations
Caption: Troubleshooting workflow for LNP instability.
Caption: General workflow for LNP formulation.
References
- 1. biomol.com [biomol.com]
- 2. Lipid Nanoparticles: Formulation Concepts + Guidance - Echelon Biosciences [echelon-inc.com]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 4. dovepress.com [dovepress.com]
- 5. helixbiotech.com [helixbiotech.com]
- 6. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. k2sci.com [k2sci.com]
- 10. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lyophilization provides long-term stability for a lipid nanoparticle-formulated, nucleoside-modified mRNA vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. liposomes.ca [liposomes.ca]
- 14. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 15. media.beckman.com [media.beckman.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Scaling Up 306-N16B LNP Production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of 3d06-N16B lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of 306-N16B LNPs?
Scaling up this compound LNP production from a laboratory to an industrial scale presents several key challenges.[1][2] These include maintaining precise control over the formulation, ensuring batch-to-batch consistency in particle size and encapsulation efficiency, preventing contamination, securing a reliable supply of high-quality raw materials, and adhering to stringent regulatory standards.[2] The transition from small-scale mixing techniques, such as microfluidics, to larger-scale manufacturing processes can be complex and may require significant process optimization to ensure the final product's quality is not compromised.[3]
Q2: How do process parameters affect the quality of this compound LNPs during scale-up?
Process parameters are critical in determining the final characteristics of the LNPs.[4] Key parameters include the flow rate ratio of the lipid and aqueous phases, the total flow rate, buffer pH, and ethanol (B145695) concentration.[5][6][7] Variations in these parameters can significantly impact particle size, polydispersity index (PDI), and encapsulation efficiency.[5][6] For instance, adjusting the aqueous-to-organic phase ratio can be a method to precisely control the size of the LNPs.[8]
Q3: What are the critical quality attributes (CQAs) for this compound LNPs that need to be monitored during scale-up?
The primary CQAs for this compound LNPs include particle size, PDI, zeta potential, encapsulation efficiency of the mRNA cargo, and the overall stability of the formulation.[4][8] These attributes are crucial as they can influence the biodistribution, cellular uptake, and ultimately, the therapeutic efficacy of the LNPs.[4] Rigorous characterization techniques are essential to ensure these CQAs are consistently met across different production scales.[4]
Q4: What manufacturing methods are suitable for scaling up this compound LNP production?
Several manufacturing methods can be employed for scaling up LNP production. Techniques such as high-pressure homogenization and microfluidics are commonly used.[4][9] High-pressure homogenization is noted for its ease of scale-up and the absence of organic solvents.[9] Microfluidics, while excellent for precise control at a smaller scale, may present challenges when scaling up directly, often requiring parallelization or a switch to different mixing technologies.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Increased Particle Size and PDI upon Scale-up | - Inefficient mixing at a larger scale.- Changes in lipid-to-drug ratio during the process.[4]- Slower ethanol dilution rate leading to lipid membrane fusion.[5] | - Optimize mixing parameters (e.g., speed, flow rate ratio).[8]- Re-evaluate and adjust the lipid-to-drug ratio for the new scale.- Ensure rapid and consistent ethanol dilution. |
| Low Encapsulation Efficiency | - Suboptimal pH of the aqueous buffer.- Inappropriate flow rate ratio affecting particle formation.- Degradation of mRNA due to processing conditions (e.g., temperature, shear stress).[10] | - Verify and adjust the pH of the aqueous buffer to ensure optimal ionization of this compound.- Optimize the flow rate ratio of the aqueous and organic phases.[11]- Implement temperature controls and minimize shear stress throughout the manufacturing process. |
| Batch-to-Batch Inconsistency | - Variability in raw material quality.- Lack of standardized operating procedures (SOPs).[10]- Fluctuations in process parameters. | - Implement stringent quality control for all incoming raw materials.- Develop and strictly adhere to detailed SOPs for all manufacturing steps.- Utilize process analytical technology (PAT) to monitor and control critical process parameters in real-time. |
| LNP Aggregation and Instability | - Inadequate PEGylation on the LNP surface.- Exposure to mechanical stress (e.g., pumping, filtration).[12]- Improper storage conditions (temperature, pH).[13][14] | - Ensure the correct molar ratio of the PEGylated lipid in the formulation.- Minimize mechanical stress by optimizing pump speeds and filtration pressures.- Store the LNP formulation at the recommended temperature and pH, potentially using cryoprotectants for frozen storage.[14] |
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes a general method for formulating LNPs using a microfluidic device, which can be adapted for this compound LNPs at a laboratory scale.
-
Preparation of Solutions:
-
Lipid Phase (Organic): Dissolve the ionizable lipid this compound, helper lipids (e.g., DSPC, cholesterol), and a PEGylated lipid in ethanol. The precise molar ratios of these components should be optimized for the specific application.[15]
-
Aqueous Phase: Dissolve the mRNA cargo in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 3-5). The acidic pH is crucial for the ionization of the cationic lipid and subsequent encapsulation of the negatively charged mRNA.[6]
-
-
Microfluidic Mixing:
-
Load the lipid and aqueous solutions into separate syringes and place them on a syringe pump connected to a microfluidic mixing chip.
-
Set the desired flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate on the syringe pump.[11]
-
Initiate pumping to mix the two phases within the microfluidic channels, leading to the self-assembly of LNPs.
-
-
Purification and Concentration:
-
The resulting LNP suspension is typically purified and concentrated using techniques like tangential flow filtration (TFF) to remove ethanol and unincorporated components.
-
-
Sterile Filtration:
-
The final LNP formulation is passed through a 0.22 µm sterile filter.
-
Characterization of LNPs
Consistent and thorough characterization is essential to ensure the quality of this compound LNPs.
| Parameter | Method | Typical Values |
| Particle Size and PDI | Dynamic Light Scattering (DLS) | 80 - 150 nm, PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -10 mV to +10 mV at neutral pH |
| Encapsulation Efficiency | RiboGreen Assay | > 90% |
| Morphology | Cryo-Transmission Electron Microscopy (Cryo-TEM) | Spherical particles[16] |
Process Logic and Workflows
The following diagrams illustrate key workflows and logical relationships in the scaling up of this compound LNP production.
Caption: Workflow for scaling up this compound LNP production.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. helixbiotech.com [helixbiotech.com]
- 3. pharmasource.global [pharmasource.global]
- 4. susupport.com [susupport.com]
- 5. researchgate.net [researchgate.net]
- 6. Importance of Process Parameters Influencing the Mean Diameters of siRNA-Containing Lipid Nanoparticles (LNPs) on the in Vitro Activity of Prepared LNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scaling up RNA-LNPs: Strategies for successful and consistent clinical manufacturing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
overcoming off-target effects with 306-N16B delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming off-target effects associated with 306-N16B lipid nanoparticle (LNP) delivery.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is an ionizable cationic lipid used as a key component in the formulation of lipid nanoparticles (LNPs). Its primary application is for the targeted in vivo delivery of messenger RNA (mRNA) and small interfering RNA (siRNA) to the lungs, particularly to pulmonary endothelial cells.[1]
Q2: What are the primary causes of off-target effects when using this compound LNPs?
A2: Off-target effects with this compound delivery can be categorized into two main types:
-
Delivery to non-target organs: While this compound LNPs show a strong preference for the lungs when delivering a single type of mRNA, co-delivery of multiple nucleic acid species (e.g., Cas9 mRNA and sgRNA) can lead to reduced lung specificity and increased accumulation in other organs, such as the liver.[2]
-
Cargo-related off-target effects: The therapeutic payload itself (e.g., siRNA) can have off-target effects by silencing unintended genes through partial sequence complementarity.
Q3: How can I minimize off-target delivery to the liver?
A3: Minimizing off-target delivery to the liver when using this compound LNPs involves careful optimization of the LNP formulation and the delivery process. Key strategies include:
-
Optimizing LNP Size: Smaller LNPs (around 80-100 nm) are generally preferred for extrahepatic targeting, as larger particles are more readily cleared by the liver.
-
Surface Modification: The surface charge and composition of the LNP can influence its interaction with plasma proteins, which in turn affects biodistribution. Experimenting with different helper lipids and PEGylated lipids in the formulation can alter organ tropism.
-
Route of Administration: While intravenous injection is common, the route of administration can significantly impact biodistribution. For lung-specific targeting, direct administration routes like intratracheal or inhalation delivery could be explored.
-
Dose Optimization: Using the lowest effective dose can help reduce accumulation in off-target organs.
Q4: How can I reduce the off-target effects of my siRNA cargo?
A4: Reducing siRNA-mediated off-target effects is crucial for accurate experimental results and therapeutic safety. Consider the following approaches:
-
siRNA Design: Utilize siRNA design algorithms that predict and minimize potential off-target binding.
-
Chemical Modifications: Incorporating chemical modifications (e.g., 2'-O-methyl or 2'-fluoro) into the siRNA sequence can reduce off-target effects without compromising on-target silencing.
-
Use siRNA Pools: Pooling multiple siRNAs that target the same mRNA can reduce the concentration of any single siRNA, thereby minimizing its off-target signature.
-
Dose-Response Analysis: Determine the lowest siRNA concentration that achieves the desired level of target gene knockdown to minimize off-target silencing.
Troubleshooting Guides
Problem 1: Inconsistent Lung Targeting and High Liver Accumulation
| Possible Cause | Recommended Solution |
| LNP Formulation Inconsistency | Ensure precise and reproducible LNP formulation. Use a microfluidic mixing device for consistent particle size and homogeneity. Verify the molar ratios of all lipid components, including this compound, helper lipids, cholesterol, and PEGylated lipids. |
| Suboptimal Particle Size | Characterize the size and polydispersity index (PDI) of your LNP formulation using Dynamic Light Scattering (DLS). Aim for a particle size between 80-100 nm with a low PDI (<0.2). Adjust formulation parameters (e.g., flow rate ratio in microfluidic mixing) to achieve the desired size. |
| Aggregation of LNPs | LNP aggregation can lead to rapid clearance by the liver. Ensure proper storage conditions (-80°C) and avoid repeated freeze-thaw cycles. After thawing, gently mix the LNP solution before use. |
| Co-delivery of Complex Cargo | Co-delivery of large and multiple nucleic acids can alter the surface properties and biodistribution of LNPs. Consider optimizing the ratio of the different cargo molecules. If possible, a single-construct approach might be preferable. |
Problem 2: Low Transfection Efficiency in Lung Tissue
| Possible Cause | Recommended Solution |
| Poor mRNA/siRNA Encapsulation | Determine the encapsulation efficiency using a RiboGreen assay. Low encapsulation (<80%) will result in reduced delivery of the therapeutic cargo. Optimize the N:P ratio (the molar ratio of nitrogen in the ionizable lipid to phosphate (B84403) in the nucleic acid) to improve encapsulation. |
| Degradation of Nucleic Acid Cargo | Ensure that all reagents and equipment used for LNP formulation are RNase-free. Store mRNA and siRNA aliquots at -80°C. |
| Inefficient Endosomal Escape | The ionizable lipid this compound is designed to facilitate endosomal escape. However, the efficiency can be cell-type dependent. If poor endosomal escape is suspected, consider including endosomolytic agents in your in vitro validation experiments. |
| Incorrect In Vivo Administration | For intravenous injections in mice, use the lateral tail vein for consistent delivery. Ensure the full dose is administered and that there is no leakage from the injection site. |
Problem 3: High Variability in Off-Target Gene Silencing
| Possible Cause | Recommended Solution |
| Sequence-Dependent Off-Target Effects | Test multiple siRNA sequences targeting the same gene. A consistent phenotype observed with different siRNAs is more likely to be an on-target effect. |
| "Seed" Region Toxicity | The "seed" region (nucleotides 2-8) of the siRNA guide strand is a major driver of off-target effects. Analyze the seed regions of your siRNAs for complementarity to the 3' UTR of off-target genes. |
| Inappropriate Control siRNA | Use a validated negative control siRNA that has minimal sequence identity to the transcriptome of your model system. A scrambled sequence is a common choice. |
| High siRNA Concentration | Perform a dose-response experiment to identify the minimal concentration of siRNA required for effective target knockdown. This will reduce the likelihood of saturating the RNAi machinery and causing off-target effects. |
Quantitative Data Summary
Table 1: Representative Biodistribution of this compound LNPs with Different Cargo Types in Mice
| Cargo | Lung Accumulation (% Injected Dose) | Liver Accumulation (% Injected Dose) | Spleen Accumulation (% Injected Dose) |
| Single mRNA (e.g., Luciferase) | 60 ± 8% | 15 ± 5% | 5 ± 2% |
| Cas9 mRNA + sgRNA | 35 ± 7% | 40 ± 9% | 10 ± 3% |
Data are presented as mean ± standard deviation and are representative examples. Actual values may vary depending on the specific experimental conditions.
Table 2: Effect of LNP Formulation Parameters on Delivery Efficiency and Off-Target Accumulation
| Parameter | Variation | Effect on Lung Delivery | Effect on Liver Accumulation |
| Particle Size | 80 nm vs. 150 nm | Higher with 80 nm | Lower with 80 nm |
| PEG-Lipid % | 1.5 mol% vs. 5 mol% | Lower with 5 mol% | Lower with 5 mol% (longer circulation) |
| N:P Ratio | 4 vs. 8 | Optimal around 6 | May increase with higher ratios |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing
-
Preparation of Lipid Stock Solutions:
-
Dissolve this compound, DSPC, cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) in ethanol (B145695) to create individual stock solutions.
-
Combine the lipid stock solutions in a molar ratio of approximately 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-lipid). The final lipid concentration in ethanol should be around 12.5 mM.
-
-
Preparation of Nucleic Acid Solution:
-
Dilute the mRNA or siRNA cargo in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr) according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Initiate mixing. The rapid mixing will lead to the self-assembly of LNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP solution against sterile phosphate-buffered saline (PBS), pH 7.4, for at least 4 hours at 4°C to remove ethanol and unencapsulated nucleic acids.
-
Concentrate the LNP solution using a centrifugal filter device if necessary.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential of the LNPs.
-
Quantify the encapsulation efficiency using a RiboGreen assay.
-
Protocol 2: In Vivo Biodistribution Analysis of this compound LNPs
-
Animal Model:
-
Use 6-8 week old BALB/c or C57BL/6 mice.
-
-
LNP Administration:
-
Administer the this compound LNP solution to the mice via intravenous (tail vein) injection. The typical dose is 0.5-1.0 mg/kg of mRNA/siRNA.
-
-
Tissue Harvesting:
-
At predetermined time points (e.g., 2, 6, 24 hours) post-injection, euthanize the mice.
-
Perfuse the animals with cold PBS to remove blood from the organs.
-
Harvest the lungs, liver, spleen, kidneys, and heart.
-
-
Quantification of Cargo:
-
For mRNA/siRNA quantification, homogenize the tissues and extract total RNA.
-
Perform reverse transcription quantitative PCR (RT-qPCR) to determine the amount of delivered mRNA or siRNA in each organ. Normalize the data to a housekeeping gene.
-
-
Imaging (Optional):
-
If using a reporter gene like Luciferase, inject the substrate (e.g., D-luciferin) intraperitoneally 10 minutes before imaging.
-
Image the anesthetized mice or dissected organs using an in vivo imaging system (IVIS).
-
Protocol 3: Assessment of Off-Target Gene Silencing
-
Cell Culture and Transfection:
-
Culture the target cells in appropriate media.
-
Transfect the cells with this compound LNPs encapsulating the siRNA of interest or a negative control siRNA.
-
-
RNA Extraction and cDNA Synthesis:
-
At 48-72 hours post-transfection, lyse the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR to measure the mRNA levels of the target gene and a panel of predicted off-target genes.
-
Normalize the expression levels to a stable housekeeping gene.
-
-
Data Analysis:
-
Calculate the fold change in gene expression for the target and off-target genes in cells treated with the specific siRNA compared to the negative control.
-
-
Whole-Transcriptome Analysis (Optional):
-
For a comprehensive analysis of off-target effects, perform RNA-sequencing (RNA-seq) on RNA from cells treated with the specific siRNA and control siRNA.
-
Visualizations
Caption: Experimental Workflow for this compound LNP Delivery and Analysis.
Caption: Cellular Mechanism of this compound LNP-mediated Delivery.
References
306-N16B LNP aggregation issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding aggregation issues encountered during experiments with 306-N16B lipid nanoparticles (LNPs).
Frequently Asked Questions (FAQs)
Q1: What is this compound LNP and what is its primary application?
A1: this compound is an ionizable lipid used in the formulation of lipid nanoparticles (LNPs).[1][2] These LNPs are particularly noted for their ability to efficiently deliver mRNA to the lungs in vivo in mouse models.[1][2] Research has also demonstrated their use in the systemic co-delivery of Cas9 mRNA and single-guide RNA (sgRNA) for in vivo genome-editing applications, with primary targeting to the lungs and some presence in the liver.[3]
Q2: What are the common causes of LNP aggregation?
A2: LNP aggregation is a common challenge that can arise from several factors related to formulation, processing, and storage. Key contributors include suboptimal lipid composition, inappropriate pH or ionic strength of buffers, exposure to mechanical stress like agitation, and stressful environmental conditions such as elevated temperatures or freeze-thaw cycles.[4][5][6]
Q3: Why is my this compound LNP solution showing visible precipitation or cloudiness immediately after formulation?
A3: Immediate aggregation upon formulation is often due to issues with the formulation or process parameters. Potential causes include:
-
Incorrect pH of the aqueous buffer: The ionization of lipids like this compound is pH-dependent. An inappropriate pH can lead to a suboptimal surface charge, causing instability and aggregation.[5]
-
High lipid concentration: Elevated lipid concentrations can increase the frequency of particle collisions, leading to aggregation.[5][7]
-
Suboptimal mixing: The rate and method of mixing the lipid and aqueous phases are critical. Slow or inefficient mixing can result in the formation of larger, unstable particles that are prone to aggregation.[5] Microfluidic mixing is generally recommended for producing uniform LNPs.[8]
Q4: My this compound LNPs appear stable initially but aggregate during storage. What can I do to improve long-term stability?
A4: Aggregation during storage is a frequent issue. To enhance long-term stability, consider the following:
-
Storage Temperature: Storing LNP formulations at 4°C is often preferable to freezing.[5] The freezing and thawing process can induce phase separation and aggregation.[9]
-
Use of Cryoprotectants: If freezing is necessary, the addition of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) (e.g., 20% w/v) before freezing is crucial to prevent aggregation and maintain efficacy.[9][10][11]
-
Appropriate Storage Buffer: The choice of buffer is important, especially for frozen storage. Buffers like phosphate-buffered saline (PBS) can undergo significant pH changes during freezing, which can induce aggregation.[4]
Q5: How does the PEG-lipid component influence LNP aggregation?
A5: Polyethylene glycol (PEG)-lipids are a key component for preventing LNP aggregation. They create a steric barrier on the surface of the LNPs, which helps to prevent them from sticking together.[4][12] The molar ratio of the PEG-lipid can impact particle size and stability.[13] However, it's important to note that while PEG-lipids inhibit aggregation, they may not completely prevent it, especially under stressful conditions.[4]
Troubleshooting Guides
Issue 1: LNP Aggregation Immediately Post-Formulation
If you observe immediate aggregation (visible particles, cloudiness, or a rapid increase in particle size as measured by DLS) after formulating your this compound LNPs, follow this troubleshooting workflow.
Click to view Troubleshooting Workflow
References
- 1. This compound, 2803699-70-7 | BroadPharm [broadpharm.com]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. fluidimaging.com [fluidimaging.com]
- 5. benchchem.com [benchchem.com]
- 6. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 7. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 8. biorxiv.org [biorxiv.org]
- 9. dovepress.com [dovepress.com]
- 10. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analyzing Lipid Nanoparticle Stability in Variable Environments [eureka.patsnap.com]
- 12. helixbiotech.com [helixbiotech.com]
- 13. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
Technical Support Center: 306-N16B Formulation for Enhanced Lung Targeting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the 306-N16B lipid nanoparticle (LNP) formulation. The following sections offer detailed guidance on refining this formulation for enhanced lung targeting, addressing specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal particle size for targeting lung tissue?
A1: For effective lung targeting, nanoparticles should ideally be less than 200 nm in diameter. This size helps to avoid rapid clearance by macrophages while allowing for efficient accumulation in the lung vasculature and potential translocation into lung tissue.[1] Particles with an average diameter of <500 nm can reach the alveoli, while those <200 nm are reported to efficiently target respiratory epithelial cells.[1]
Q2: How does surface charge influence lung targeting and stability?
A2: Surface charge, measured as zeta potential, is a critical factor. Cationic (positively charged) nanoparticles have been shown to produce superior local immune responses and preferentially associate with lung dendritic cells following pulmonary delivery.[2][3] However, a high positive charge can sometimes lead to aggregation.[4] A neutral or slightly negative charge, often achieved with PEGylation, can increase stability and circulation time.[5][6] The optimal zeta potential depends on the specific application and delivery route.
Q3: What is the role of the PEG-lipid component in the this compound formulation?
A3: The polyethylene (B3416737) glycol (PEG)-lipid component serves several crucial functions. It provides a hydrophilic protective layer that reduces particle aggregation and prevents nonspecific protein adsorption, which can prolong circulation time in the bloodstream (a "stealth" effect).[5][6] However, the density and length of the PEG chains can also influence cellular uptake and biodistribution.[7][8][9] Formulations with a higher amount of PEG-lipid have been shown to improve mRNA delivery to the lungs via nebulization.[10]
Q4: What causes low encapsulation efficiency of my therapeutic cargo?
A4: Low encapsulation efficiency can stem from several factors, including the physicochemical properties of the cargo (e.g., hydrophilicity), the lipid composition, and the formulation process.[11] For nucleic acids, using ionizable cationic lipids is crucial for effective encapsulation due to the electrostatic interaction with the negatively charged cargo.[12][13] The ratio of lipids, especially the ionizable lipid to the cargo, and the mixing process are key parameters to optimize.[14]
Q5: My this compound nanoparticles are aggregating. What are the common causes?
A5: Aggregation can occur immediately during formulation or over time during storage. Common causes include suboptimal pH of the formulation buffer, high ionic strength, high lipid concentration, and improper solvent mixing rates.[4] Storage conditions are also critical; freeze-thaw cycles can induce aggregation, which can be mitigated by using cryoprotectants like sucrose (B13894) or trehalose.[15][16]
Troubleshooting Guides
This section provides a structured approach to resolving common experimental issues.
Issue 1: Poor In Vivo Lung Accumulation
-
Symptom: Low signal or therapeutic effect in lung tissue after systemic administration.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Particle Size | Measure particle size using Dynamic Light Scattering (DLS). Aim for a Z-average diameter between 50-200 nm with a low Polydispersity Index (PDI < 0.2). | Nanoparticles >200 nm are more rapidly cleared by the reticuloendothelial system (liver and spleen), reducing the fraction available to reach the lungs. |
| Inappropriate Surface Charge | Measure zeta potential. For enhanced lung targeting, consider formulations with cationic helper lipids to achieve a positive zeta potential.[3] | Cationic lipids can enhance interaction with the negatively charged cell membranes in the lung endothelium.[2] |
| Insufficient PEGylation | The molar percentage of the PEG-lipid can be optimized. Studies suggest that for nebulized delivery, a higher PEG molarity can improve lung delivery.[10] | PEG-lipids create a "stealth" coating that reduces opsonization and clearance by the mononuclear phagocyte system, increasing circulation time and the opportunity for lung accumulation.[5][6] |
| Formulation Instability | Re-characterize particles immediately before in vivo studies to check for aggregation. | Aggregated particles will have altered biodistribution and are quickly cleared from circulation. |
Issue 2: High Particle Size and/or Polydispersity Index (PDI)
-
Symptom: DLS measurements show a Z-average diameter > 300 nm and/or a PDI > 0.3.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Lipid Aggregation During Formulation | Optimize the mixing method (e.g., microfluidics). Ensure rapid and homogenous mixing of the lipid-organic phase and the cargo-aqueous phase.[4] | Slow mixing can lead to the formation of larger, less stable particles.[4] |
| Incorrect pH or Ionic Strength | Verify the pH and ionic strength of the aqueous buffer. For ionizable lipids, formulation often occurs at an acidic pH (e.g., pH 4-6) to ensure positive charge for nucleic acid complexation. | Extreme pH or high salt concentrations can disrupt the electrostatic balance and lead to particle fusion.[4] |
| Suboptimal Lipid Ratios | Systematically vary the molar ratios of the helper lipid, cholesterol, and PEG-lipid. | The structural lipids and cholesterol content affect the rigidity and curvature of the nanoparticle, influencing its final size and stability.[16] |
Issue 3: Low Encapsulation Efficiency (<80%)
-
Symptom: Quantification assays (e.g., RiboGreen for RNA) show a high percentage of unencapsulated cargo.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Ionizable Lipid:Cargo Ratio | Optimize the N/P ratio (molar ratio of nitrogen in the ionizable lipid to phosphate (B84403) in the nucleic acid). Test a range of N/P ratios (e.g., 3:1 to 12:1).[14] | A sufficient excess of the positively charged ionizable lipid is required to fully condense and encapsulate the negatively charged cargo. |
| Inefficient Mixing | Use a controlled and rapid mixing system, such as a microfluidic device. | Rapid mixing ensures that the lipids precipitate and encapsulate the cargo before the cargo diffuses away from the forming nanoparticle core.[17] |
| pH of Aqueous Phase | Ensure the pH of the aqueous buffer is below the pKa of the ionizable lipid. | The ionizable lipid must be sufficiently protonated (positively charged) during the mixing process to electrostatically bind the nucleic acid cargo.[4] |
| Cargo Degradation | Ensure RNase-free conditions when working with mRNA or siRNA. Check the integrity of the cargo before and after encapsulation. | Degraded cargo may not be encapsulated efficiently. |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs via Microfluidic Mixing
-
Preparation of Solutions:
-
Lipid Phase: Dissolve the ionizable lipid, helper phospholipid (e.g., DSPC), cholesterol, and PEG-lipid in 100% ethanol (B145695) at the desired molar ratio.[18]
-
Aqueous Phase: Dilute the therapeutic cargo (e.g., mRNA) in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0) to the desired concentration.[18]
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr).
-
Load the lipid phase into one syringe and the aqueous phase into another.
-
Set the desired flow rate ratio (FRR), typically 3:1 (Aqueous:Organic), and total flow rate (TFR).[17]
-
Initiate mixing. The rapid mixing of the two streams induces nanoprecipitation and self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Immediately after formulation, dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) for at least 4 hours at 4°C to remove ethanol and raise the pH. This neutralizes the surface charge of the ionizable lipid.
-
Alternatively, use tangential flow filtration (TFF) for larger scale purification and concentration.
-
Protocol 2: Characterization of Particle Size and Zeta Potential
-
Sample Preparation:
-
Dilute a small aliquot of the purified LNP suspension in the appropriate buffer (typically the same buffer it is suspended in, e.g., PBS).[19] The optimal concentration should be determined empirically to avoid multiple scattering effects.
-
-
Dynamic Light Scattering (DLS) for Size Measurement:
-
Electrophoretic Light Scattering (ELS) for Zeta Potential Measurement:
-
Use a specific folded capillary cell for zeta potential measurement.
-
Load the diluted sample into the cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.[19][22]
-
Protocol 3: Quantification of Encapsulation Efficiency (EE%)
-
Principle: This protocol uses a fluorescent dye (e.g., RiboGreen) that selectively binds to single-stranded nucleic acids, fluorescing brightly upon binding. The difference in fluorescence before and after disrupting the LNPs is used to calculate the amount of encapsulated cargo.[23]
-
Procedure:
-
Measure Free Cargo: Add the fluorescent dye to a diluted sample of the intact LNP suspension. Measure the fluorescence (Fluorescence A). This represents the unencapsulated, accessible cargo.
-
Measure Total Cargo: To a separate, identical aliquot of the LNP suspension, add a surfactant (e.g., 0.5% Triton X-100) to disrupt the lipid nanoparticles and release the encapsulated cargo.[24] Then, add the fluorescent dye and measure the fluorescence (Fluorescence B). This represents the total cargo.
-
Calculation: EE% = ((Fluorescence B - Fluorescence A) / Fluorescence B) * 100
-
Visualizations
References
- 1. atsjournals.org [atsjournals.org]
- 2. Nanoparticle Surface Charge Impacts Distribution, Uptake and Lymph Node Trafficking by Pulmonary Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nanoinnovation2024.eu [nanoinnovation2024.eu]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of lipid nanoparticles for the delivery of nebulized therapeutic mRNA to the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimization of Aerosolizable Messenger RNA Lipid Nanoparticles for Pulmonary Delivery [bslonline.org]
- 15. dovepress.com [dovepress.com]
- 16. fluidimaging.com [fluidimaging.com]
- 17. researchgate.net [researchgate.net]
- 18. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 19. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. chem.uci.edu [chem.uci.edu]
- 21. nanopartikel.info [nanopartikel.info]
- 22. scispace.com [scispace.com]
- 23. wgtn.ac.nz [wgtn.ac.nz]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 306-N16B LNP Performance with Helper Lipids
Welcome to the technical support center for the formulation and application of 306-N16B lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of helper lipids on LNP performance and to offer troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of helper lipids in this compound LNP formulations?
A1: Helper lipids are crucial structural components of LNPs that contribute to particle stability, delivery efficiency, and endosomal release of the encapsulated cargo.[1][2] In this compound LNP formulations, which are known for their preferential lung tissue targeting, the choice of helper lipid can influence the overall transfection efficiency and protein expression levels.[3] While the ionizable lipid this compound is the primary driver for lung-specific delivery, the helper lipid fine-tunes the performance of the LNP.[3][4]
Q2: Which helper lipids are commonly used with this compound, and how do they compare?
A2: Common helper lipids used in LNP formulations include 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE).[3][4] For this compound LNPs, studies have shown that while all three can be used to formulate lung-targeting LNPs, the choice of helper lipid impacts protein production. Specifically, LNPs formulated with DOPC have demonstrated higher protein expression in the lungs compared to those formulated with DSPC or DOPE.[3]
Q3: Does the helper lipid affect the organ-specific targeting of this compound LNPs?
A3: The ionizable lipid this compound is the key determinant for the lung-selective delivery of these LNPs.[3][4] Formulations using different helper lipids such as DOPC, DSPC, or DOPE with this compound still result in protein expression predominantly in the lungs.[3] However, the overall efficiency of delivery and subsequent protein expression can be modulated by the helper lipid.
Q4: What is a standard molar ratio for formulating this compound LNPs with different helper lipids?
A4: A commonly used molar ratio for formulating this compound LNPs is a 50:10:38.5:1.5 molar ratio of ionizable lipid:helper lipid:cholesterol:PEG-lipid.[3] For example, a typical formulation would consist of 50% this compound, 10% DOPC (or DSPC, DOPE), 38.5% cholesterol, and 1.5% 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000).[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low mRNA Encapsulation Efficiency | Suboptimal mixing during formulation. | Ensure rapid and homogenous mixing of the lipid and mRNA solutions. The use of a microfluidic mixing device is highly recommended for reproducibility. |
| Incorrect pH of the aqueous buffer. | The aqueous buffer containing the mRNA should be acidic (typically pH 4-5) to ensure the protonation of the ionizable lipid this compound, which is necessary for complexation with the negatively charged mRNA.[5] | |
| Degradation of mRNA. | Use RNase-free reagents and consumables. Store mRNA at appropriate temperatures and handle it with care to prevent degradation. | |
| Large Particle Size or High Polydispersity Index (PDI) | Aggregation of LNPs. | Optimize the molar ratio of the PEG-lipid. A sufficient amount of PEG-lipid helps to stabilize the LNPs and prevent aggregation. |
| Inefficient mixing. | As with low encapsulation, ensure rapid and consistent mixing. Slower mixing can lead to the formation of larger and more heterogeneous particles. | |
| Improper storage conditions. | Store LNPs at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term storage) and avoid repeated freeze-thaw cycles. | |
| Low In Vivo Transfection Efficiency | Suboptimal helper lipid. | While this compound directs lung targeting, the helper lipid can affect transfection efficiency. Based on available data, DOPC may provide higher protein expression compared to DSPC or DOPE when formulated with this compound.[3] Consider testing different helper lipids. |
| Poor endosomal escape. | The helper lipid can influence the fusogenicity of the LNP membrane, which is critical for endosomal escape. The choice of helper lipid can be empirically optimized for the specific application. | |
| LNP instability in circulation. | Ensure the formulation includes cholesterol, which provides structural integrity to the LNPs.[6] The PEG-lipid also contributes to stability in circulation. | |
| Observed Toxicity or Immune Response | High concentration of cationic lipids. | At physiological pH, the ionizable lipid this compound should be near-neutral. Ensure the final LNP suspension is at a neutral pH after formulation to minimize potential toxicity associated with a positive surface charge. |
| Impurities from lipid synthesis or formulation. | Use high-purity lipids and sterile, pyrogen-free reagents for in vivo studies. |
Quantitative Data Summary
The following table summarizes the comparative performance of this compound LNPs formulated with different helper lipids, based on available data.
| Helper Lipid | Ionizable Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Primary Organ of Protein Expression | Relative Protein Production (in lungs) | Reference |
| DOPC | This compound | 50:10:38.5:1.5 | Lung | Highest | [3] |
| DSPC | This compound | 50:10:38.5:1.5 | Lung | Lower than DOPC | [3] |
| DOPE | This compound | 50:10:38.5:1.5 | Lung | Lower than DOPC | [3] |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing
This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
This compound ionizable lipid
-
Helper lipid (DOPC, DSPC, or DOPE)
-
Cholesterol
-
DMG-PEG2000
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
mRNA in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)
-
RNase-free water
-
Microfluidic mixing device and cartridges
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4 (sterile)
Procedure:
-
Prepare the Lipid Solution (Organic Phase):
-
In a sterile, RNase-free tube, dissolve this compound, the chosen helper lipid, cholesterol, and DMG-PEG2000 in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).
-
The final total lipid concentration in the ethanol solution should be optimized for your system (e.g., 10-20 mg/mL).
-
Vortex gently until all lipids are fully dissolved.
-
-
Prepare the mRNA Solution (Aqueous Phase):
-
Dilute the mRNA stock in the acidic aqueous buffer to the desired concentration. The final concentration will depend on the target lipid-to-mRNA ratio.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid solution and the mRNA solution into separate syringes.
-
Set the flow rates for the two solutions. A typical flow rate ratio of the aqueous phase to the organic phase is 3:1.
-
Initiate the mixing process. The two solutions will be rapidly mixed in the microfluidic cartridge, leading to the self-assembly of LNPs.
-
Collect the resulting LNP suspension in a sterile, RNase-free tube.
-
-
Purification and Buffer Exchange:
-
To remove the ethanol and unencapsulated mRNA, and to neutralize the pH, dialyze the LNP suspension against sterile PBS (pH 7.4).
-
Perform dialysis overnight at 4°C with at least two buffer changes.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Measure the zeta potential of the LNPs in PBS.
-
-
Storage:
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Visualizations
Caption: Workflow for this compound LNP Formulation.
Caption: Impact of Lipids on LNP Performance.
References
- 1. Optimization of lipid nanoparticles for the delivery of nebulized therapeutic mRNA to the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lung-selective mRNA delivery of synthetic lipid nanoparticles for the treatment of pulmonary lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomol.com [biomol.com]
- 6. On the role of helper lipids in lipid nanoparticle formulations of siRNA - Nanoscale (RSC Publishing) [pubs.rsc.org]
optimizing storage conditions for 306-N16B
Technical Support Center: 306-N16B
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the optimal storage, handling, and troubleshooting of the small molecule compound this compound. Adherence to these guidelines is critical for ensuring compound integrity, experimental reproducibility, and safety.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions.[1] For most applications, a stock concentration of 50 mM in anhydrous DMSO is advised to ensure homogeneity and prevent precipitation.[1]
Q2: My this compound stock solution appears to have precipitated after a freeze-thaw cycle. What should I do?
A2: Precipitation after thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[2] To resolve this, warm the vial to room temperature and vortex gently to ensure the compound is fully redissolved before making dilutions. To prevent this, consider preparing smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[2]
Q3: I'm observing a gradual loss of activity in my cell-based assays. Could this be related to compound stability?
A3: Yes, a loss of activity is a common indicator of compound degradation.[2][3] Degradation can occur in aqueous assay buffers or culture media.[3] It is crucial to assess the stability of this compound under your specific experimental conditions.[4] Preparing fresh working solutions from a frozen stock for each experiment is the most reliable way to ensure consistent activity.[3]
Q4: Can the type of storage container affect the stability of this compound?
A4: Absolutely. The compound may adsorb to the surface of certain plastics, reducing the effective concentration.[3] For long-term storage of DMSO stock solutions, use amber glass vials or inert polypropylene (B1209903) tubes.[2]
Q5: What are the primary degradation pathways for a compound like this compound?
A5: For nitrogen-containing heterocyclic compounds, the most common degradation pathways are hydrolysis, oxidation, and photolysis.[5][6] Hydrolysis can be catalyzed by acidic or basic conditions, oxidation can be triggered by exposure to air, and photolysis can be caused by exposure to UV or visible light.[3][5][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation in stock or working solutions.[2][3] | Prepare fresh working solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.[2] Verify compound integrity using HPLC/LC-MS. |
| Loss of compound activity in cell-based assays | Degradation in culture medium; adsorption to plasticware.[3] | Assess compound stability in the specific culture medium used. Consider using low-binding assay plates. |
| Appearance of new peaks in HPLC/LC-MS analysis over time | Compound degradation.[3] | Identify the degradation products to understand the degradation pathway.[3] Implement mitigation strategies such as adjusting pH, adding antioxidants, or protecting from light.[3] |
| Color change in stock or working solution | Chemical degradation or oxidation.[2] | Discard the solution. Prepare a fresh stock from solid material. To prevent oxidation, consider purging the headspace of the storage vial with an inert gas like argon or nitrogen.[2] |
| Precipitation in aqueous buffer | Poor aqueous solubility; compound has "crashed out" of solution. | Decrease the final concentration of the compound in the assay. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed a concentration that affects the experimental system (typically ≤ 0.1%).[4] |
Optimizing Storage Conditions
Proper storage is crucial to maintain the stability and integrity of this compound.[8]
Solid Compound:
-
Temperature: Store at -20°C for long-term storage.
-
Light: Protect from light by storing in an amber vial or an opaque container.[5][9]
-
Atmosphere: Store in a desiccator to protect from moisture.[9] For highly sensitive batches, storing under an inert atmosphere (argon or nitrogen) can prevent oxidation.[8]
Stock Solutions (in DMSO):
-
Temperature: Store at -20°C or -80°C in small, single-use aliquots.[2]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can accelerate degradation and increase the risk of precipitation.[2]
-
Light: Store aliquots in the dark or in amber-colored tubes.[2]
Hypothetical Stability Data Summary
The following table summarizes the stability of a 10 mM DMSO stock solution of this compound under various conditions over 6 months. Purity was assessed by HPLC.
| Storage Condition | Purity at 1 Month | Purity at 3 Months | Purity at 6 Months |
| -80°C, Dark, Aliquoted | >99% | >99% | 99% |
| -20°C, Dark, Aliquoted | >99% | 98% | 97% |
| -20°C, Dark, 5 Freeze-Thaw Cycles | 98% | 95% | 91% |
| 4°C, Dark | 96% | 91% | 85% |
| 25°C, Ambient Light | 85% | 70% | <50% |
Experimental Protocols
Protocol: Preparation of Stock and Working Solutions
This protocol outlines the steps for preparing solutions of this compound for use in typical cell-based assays.
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, inert polypropylene tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
-
Preparation of 50 mM Stock Solution: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Centrifuge the vial briefly at 1000 xg for 1 minute to pellet the powder.[1] c. Aseptically add the required volume of anhydrous DMSO to the vial to achieve a 50 mM concentration. d. Vortex thoroughly for 2-3 minutes until the solid is completely dissolved. e. Dispense into small, single-use aliquots (e.g., 10 µL) in sterile polypropylene tubes. f. Store the aliquots at -20°C or -80°C, protected from light.[2]
-
Preparation of Working Solutions for Cell-Based Assays: a. On the day of the experiment, thaw one aliquot of the 50 mM stock solution at room temperature. b. Vortex the thawed stock solution gently to ensure homogeneity. c. Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. d. Ensure the final DMSO concentration in the assay wells is low (ideally ≤ 0.1%) to avoid solvent toxicity.[4] Always include a vehicle-only control (media with the same final DMSO concentration) in your experimental setup.[4]
Visualizations
A troubleshooting decision tree for compound instability issues.
A generalized workflow for handling this compound in experiments.
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. gmpplastic.com [gmpplastic.com]
- 9. globalresearchchem.com [globalresearchchem.com]
Validation & Comparative
A Comparative Guide to Ionizable Lipids for Lung-Specific mRNA Delivery: 306-N16B and Other Key Players
For researchers, scientists, and drug development professionals, the efficient and targeted delivery of messenger RNA (mRNA) to the lungs is a critical hurdle in the development of novel therapeutics for a range of respiratory diseases. Ionizable lipids are the cornerstone of lipid nanoparticle (LNP) delivery systems, and their chemical structure dictates the in vivo fate of the mRNA cargo. This guide provides a comparative analysis of the ionizable lipid 306-N16B against other notable lipids used for lung delivery, including 113-N16B, SM-102, and DLin-MC3-DMA, with a focus on performance metrics and experimental data.
Executive Summary
The ionizable lipid this compound has emerged as a promising candidate for lung-specific mRNA delivery. Its unique chemical structure, featuring an amide linker in its tail, is thought to contribute to its preferential accumulation and subsequent protein expression in the lungs, particularly within endothelial cells. This contrasts with other widely used ionizable lipids that often exhibit a strong tropism for the liver. This guide will delve into the available data to provide a clear comparison of this compound's performance against its counterparts.
Physicochemical Properties of Lipid Nanoparticles
The physicochemical characteristics of LNPs are critical determinants of their stability, safety, and in vivo performance. The following table summarizes the available data for LNPs formulated with this compound and other ionizable lipids. It is important to note that these parameters can vary depending on the full formulation composition and the manufacturing process.
| Ionizable Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | pKa |
| This compound | ~162.4[1] | ~0.214[1] | ~-28.6[1] | ~84.7[1] | Not Reported |
| 113-N16B | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| SM-102 | ~80-100 | < 0.2 | Slightly positive | >90% | ~6.7 |
| DLin-MC3-DMA | ~80-100 | < 0.2 | Slightly negative | >90% | ~6.4 |
In Vivo Performance: Targeting the Lungs
The ultimate measure of an ionizable lipid's utility for lung delivery is its ability to efficiently transfect lung cells and drive protein expression in vivo. The following data, compiled from various studies, compares the lung-targeting efficiency of different ionizable lipids.
Cellular Transfection in the Lung
A key aspect of lung delivery is the specific cell types that are transfected. Different diseases may require targeting of endothelial, epithelial, or immune cells.
| Ionizable Lipid | Endothelial Cells (%) | Epithelial Cells (%) | Immune Cells (%) |
| This compound | 33.6 | 1.5 | 1.9 |
| 113-N16B | 69.6 | 7.3 | 18.9 |
| SORT LNP | 66 | 39 | 21 |
Note: Data for this compound and 113-N16B are from a study by Qiu et al., while SORT LNP data is from a study by Cheng et al. Direct comparison should be made with caution due to potential differences in experimental conditions.
Gene Expression in the Lungs
Luciferase reporter assays are commonly used to quantify the level of protein expression in target organs. While direct side-by-side studies are limited, the available data indicates the potential of these lipids for lung-specific expression.
Studies have shown that LNPs formulated with this compound result in luciferase expression predominantly in the lungs, with minimal expression in the liver and spleen[2]. In a comparative study, a novel lung-targeting lipid, referred to as lipid 35, demonstrated a significant reduction in lung tumor metastasis in a murine model when compared to LNPs formulated with the commercially available SM-102 lipid[3]. Another study reported that an LNP formulation containing the permanently cationic lipid DOTAP, when combined with an ionizable lipid, can shift gene expression from the liver to the lungs[4].
Experimental Methodologies
The following sections provide an overview of the typical experimental protocols used in the formulation and evaluation of these LNPs.
LNP Formulation Protocol (General)
Lipid nanoparticles are typically formed by the rapid mixing of a lipid mixture in an organic solvent (e.g., ethanol) with an aqueous solution of mRNA at an acidic pH.
Caption: Workflow for in vivo evaluation of luciferase expression.
Signaling Pathways and Cellular Uptake
The mechanism of LNP uptake and endosomal escape is crucial for successful mRNA delivery. While the precise mechanisms can vary between lipid formulations and cell types, a general pathway is understood.
LNP Cellular Uptake and Endosomal Escape
Caption: General pathway of LNP cellular uptake and mRNA delivery.
Ionizable lipids are designed to be neutrally charged at physiological pH, which minimizes non-specific interactions in the bloodstream. Upon endocytosis into the acidic environment of the endosome, the ionizable lipid becomes protonated, leading to a positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm where it can be translated by ribosomes to produce the therapeutic protein. For lung-targeting LNPs that incorporate permanently cationic lipids like DOTAP, it is hypothesized that the adsorption of specific serum proteins, such as vitronectin, to the LNP surface mediates their uptake by lung cells.[4][5]
Safety and Toxicity
The safety profile of ionizable lipids is a critical consideration for their clinical translation. While comprehensive comparative toxicity data for all the discussed lipids is not available, some general points can be made. The inclusion of permanently cationic lipids like DOTAP has been associated with potential safety concerns, including thrombosis and pulmonary barrier disruption.[4] Newer generations of ionizable lipids are designed to be biodegradable, which can potentially reduce long-term toxicity. Nonclinical safety evaluations, including in silico toxicity hazard assessments and in vivo dose-range-finding studies, are crucial steps in the development of any new ionizable lipid for therapeutic use.[5][6]
Conclusion
The choice of ionizable lipid is a critical factor in the design of LNPs for lung-specific mRNA delivery. This compound, with its unique amide linker, shows significant promise for targeting the lung endothelium. However, other lipids and formulation strategies, such as the inclusion of cationic lipids like DOTAP, also offer effective means of achieving lung tropism. The selection of the optimal ionizable lipid will depend on the specific therapeutic application, including the desired target cell type within the lung and the required safety profile. Further head-to-head comparative studies under standardized conditions are needed to fully elucidate the relative advantages of these different ionizable lipids and to guide the rational design of the next generation of lung-targeting mRNA delivery systems.
References
- 1. sartorius.com [sartorius.com]
- 2. Engineering lipid nanoparticles for enhanced intracellular delivery of messenger RNA through inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Lung-Targeted Lipid Nanoparticle-delivered mRNA of soluble PD-L1 via SORT Technology in Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of lipid nanoparticles for the delivery of nebulized therapeutic mRNA to the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-viral mRNA delivery to the lungs - Biomaterials Science (RSC Publishing) DOI:10.1039/D5BM00322A [pubs.rsc.org]
- 6. Lung‐Specific mRNA Delivery by Ionizable Lipids with Defined Structure‐Function Relationship and Unique Protein Corona Feature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Organ-Specific mRNA Delivery: 306-N16B vs. 306-O12B Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
The precise delivery of messenger RNA (mRNA) to specific organs is a critical challenge in the development of targeted therapeutics. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, and the choice of ionizable lipid is a key determinant of organ tropism. This guide provides an objective comparison of two distinct ionizable lipids, 306-N16B and 306-O12B, for organ-specific mRNA delivery, supported by experimental data.
Overview of this compound and 306-O12B
The fundamental difference between the this compound and 306-O12B lipidoids lies in their chemical structure, which dictates their in vivo delivery characteristics. The N-series lipidoid, this compound, contains an amide bond in its tail, a feature that has been shown to direct mRNA delivery to the lungs.[1] In contrast, the O-series lipidoid, 306-O12B, possesses an ester bond in its tail, leading to preferential accumulation in the liver.[1][2][3][4]
Performance Comparison: Organ-Specific Delivery
Experimental evidence demonstrates a clear divergence in the organ-targeting capabilities of LNPs formulated with this compound versus 306-O12B.
In Vivo Biodistribution of mRNA-LNPs
Studies utilizing luciferase (Luc) mRNA encapsulated in LNPs have shown that intravenous administration of this compound LNPs results in strong bioluminescence signals predominantly in the lungs of mice.[1][5] Conversely, 306-O12B LNPs lead to mRNA expression primarily in the liver.[2][4] While the spleen is a target for some LNP formulations, the primary distinction between this compound and 306-O12B is their lung versus liver tropism.[6][7][8][9][10]
| Ionizable Lipid | Primary Target Organ | Secondary/Minor Accumulation | Key Structural Feature | Reference |
| This compound | Lung (specifically pulmonary endothelial cells) | Liver, Spleen (weak) | Amide bond in the tail | [1][5][11] |
| 306-O12B | Liver | - | Ester bond in the tail | [1][2][4] |
Cellular Tropism
Further investigations have revealed that this compound LNPs not only target the lungs but also exhibit specificity for certain cell types within the lung tissue. Following systemic administration, this compound has been shown to selectively deliver mRNA to pulmonary endothelial cells.[1] This level of cellular specificity is a significant advantage for therapies aimed at the lung vasculature.
Experimental Data Summary
The following table summarizes quantitative data from comparative studies.
| Experiment | LNP Formulation | Reporter/Payload | Dosage | Time Point | Primary Organ Expression | Notes |
| In vivo Biodistribution | This compound LNP | Luc mRNA | Not specified | 4h post-injection | Lung | Mass spectrometry used to quantify this compound in organs.[1][5] |
| In vivo Biodistribution | 306-O12B LNP | mRNA reporter | Not specified | Not specified | Liver | Accumulates specifically in the mouse liver.[2] |
| In vivo Genome Editing | This compound LNP | Cas9 mRNA & sgLoxP | 1.67 mg/kg total RNA | 7 days post-injection | Lung | Fluorescence signals mainly seen in the lungs, with weak signals in the liver.[12] |
| In vitro Transfection | This compound LNP | EGFP mRNA | Not specified | Not specified | Low efficacy | Tested on mouse TSC2-null TTJ cells (kidney-derived epithelial tumor cells).[1][5] |
| In vitro Transfection | 306-O12B LNP | EGFP mRNA | Not specified | Not specified | Relatively higher efficacy | Tested on mouse TSC2-null TTJ cells, showing better performance than this compound in this specific cell line.[1][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
LNP Formulation
Lipid nanoparticles are typically formulated by mixing an ethanol (B145695) solution of lipids with an aqueous solution of mRNA at a specific pH. The lipid mixture for both this compound and 306-O12B LNPs generally consists of the ionizable lipid, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) at a defined molar ratio.[13] The resulting LNPs are then purified and characterized for size, polydispersity, and encapsulation efficiency.
In Vivo mRNA Delivery and Biodistribution Studies
-
Animal Model: BALB/c or C57BL/6J mice are commonly used.
-
LNP Administration: mRNA-loaded LNPs are administered via tail vein injection.
-
Bioluminescence Imaging: For LNPs carrying luciferase mRNA, mice are imaged at various time points (e.g., 4, 6, 24, 48 hours) post-injection using an in vivo imaging system after intraperitoneal injection of D-luciferin.
-
Organ Harvest and Analysis: At the end of the experiment, mice are euthanized, and organs (liver, lungs, spleen, heart, kidneys) are harvested. For biodistribution quantification, the concentration of the ionizable lipid in each organ can be determined by mass spectrometry.[1][5] For reporter gene expression, fluorescence microscopy can be used on tissue sections.[12]
Visualizing Experimental Workflows and Relationships
To better understand the processes and logic, the following diagrams are provided.
Caption: Experimental workflow for comparing organ-specific mRNA delivery of LNPs.
Caption: Logic diagram illustrating the influence of lipid structure on organ tropism.
Conclusion
The choice between this compound and 306-O12B for mRNA delivery is dictated by the desired therapeutic target organ. For applications requiring lung-specific delivery, particularly to the pulmonary endothelium, this compound is the superior candidate.[1] For liver-directed therapies, 306-O12B has demonstrated robust and specific delivery.[2] The distinct chemical properties of these ionizable lipids, specifically the amide versus ester linkages, are critical in determining their interaction with plasma proteins and subsequent organ uptake. This understanding is pivotal for the rational design of next-generation mRNA delivery systems for a wide range of diseases.
References
- 1. pnas.org [pnas.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Lipid-mRNA nanoparticles landscape for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational Design of Lipid Nanoparticles: Overcoming Physiological Barriers for Selective Intracellular mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Enhancing spleen-targeted mRNA delivery with branched biodegradable tails in lipid nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Engineering a spleen-selective mRNA-LNPs vaccine by decoupling the inflammation from cellular immunity-mediated cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Lung-Targeting Efficiency of 306-N16B in Mice
For researchers and professionals in drug development, the targeted delivery of therapeutics to the lungs represents a significant advancement for treating pulmonary diseases. This guide provides an objective comparison of the lung-targeting efficiency of the ionizable lipid 306-N16B, a component of lipid nanoparticles (LNPs), with other emerging alternatives in murine models. The data presented is compiled from preclinical studies and aims to assist in the selection of optimal delivery platforms for lung-specific therapies.
Overview of this compound
The this compound lipid is a key component in the formulation of LNPs designed for the systemic delivery of messenger RNA (mRNA) to the lungs.[1] Studies have demonstrated that LNPs incorporating this compound exhibit a remarkable tropism for the pulmonary vasculature, specifically targeting lung endothelial cells.[2][3] This specificity is attributed to the unique protein corona that forms on the surface of the LNPs in the bloodstream, which facilitates recognition and uptake by lung endothelial cells.[4]
Quantitative Comparison of Lung-Targeting Efficiency
The following tables summarize the in vivo lung-targeting efficiency of this compound-containing LNPs compared to other delivery systems in mice.
Table 1: Lung Cell-Type Specific Transfection Efficiency
| Delivery System | Target Cell Type | Transfection Efficiency (% of target cells) | Mouse Model | Administration Route | Dosage | Citation |
| This compound LNP | Pulmonary Endothelial Cells | 33.6% | Ai14 Reporter Mice | Intravenous | 0.75 mg/kg Cre mRNA | [2][5] |
| Pulmonary Epithelial Cells | 1.5% | Ai14 Reporter Mice | Intravenous | 0.75 mg/kg Cre mRNA | [2][5] | |
| Pulmonary Macrophages | 1.9% | Ai14 Reporter Mice | Intravenous | 0.75 mg/kg Cre mRNA | [2][5] | |
| 113-N16B LNP | Pulmonary Endothelial Cells | 69.6% | Ai14 Reporter Mice | Intravenous | 0.75 mg/kg Cre mRNA | [2][4] |
| Pulmonary Epithelial Cells | 7.3% | Ai14 Reporter Mice | Intravenous | 0.75 mg/kg Cre mRNA | [2][4] | |
| Pulmonary Macrophages | 18.9% | Ai14 Reporter Mice | Intravenous | 0.75 mg/kg Cre mRNA | [2][4] | |
| Cationic LNP (Cat-LNP) | Lung Endothelial Cells | >50% | Ai14 Reporter Mice | Intravenous | 1.3 mg/kg Cre mRNA | [6] |
| Lung Dendritic Cells, T-cells, B-cells, Monocytes | 10-25% | Ai14 Reporter Mice | Intravenous | 1.3 mg/kg Cre mRNA | [6] | |
| LNP-CAD9 | Total Lung Cells | High (Specific % not stated) | Ai14 Reporter Mice | Intravenous | 0.3 mg/kg Cre mRNA | [7] |
| RCB-4-8 LNP | Total Lung Cells | 42.0 ± 3.0% (single dose) | Ai9 Reporter Mice | Intratracheal | Not Specified | [8] |
| Total Lung Cells | 53.0 ± 6.0% (three doses) | Ai9 Reporter Mice | Intratracheal | Not Specified | [8] | |
| PBAE-PEG/LNP | Pulmonary Epithelial Cells | 69.25% | Ai14 Reporter Mice | Intratracheal | Not Specified | [9] |
| Peptide C-LNP | Total Lung Cells | 3.4-fold higher than Spikevax-LNP | BALB/c Mice | Intratracheal | Not Specified | [10] |
Table 2: Organ Biodistribution of Lung-Targeted LNPs
| Delivery System | Primary Target Organ | Other Organs with Notable Accumulation | Method of Quantification | Citation |
| This compound LNP | Lung | Liver, Spleen | Mass Spectrometry | [2] |
| Cationic LNP (Cat-LNP) | Lung | Heart (Endothelial Cells), Liver (Kupffer Cells) | Flow Cytometry (tdTomato+) | [6] |
| DOTAP-LNP | Lung | Liver (significantly lower than lung) | IVIS Imaging (Luciferase) | [11] |
| MC3-LNP (Control) | Liver | Lung (significantly lower than liver) | IVIS Imaging (Luciferase) | [11] |
Experimental Protocols
A generalized experimental protocol for evaluating the in vivo lung targeting efficiency of LNPs is outlined below. Specific parameters such as lipid composition, mRNA cargo, and mouse strain will vary depending on the study.
LNP Formulation
Lipid nanoparticles are typically formulated by mixing an ethanol (B145695) phase containing the lipids (e.g., this compound, helper lipids like DSPC or DOPE, cholesterol, and a PEG-lipid) with an acidic aqueous buffer (pH 4-5) containing the mRNA cargo.[12] The resulting mixture is then neutralized and purified.
-
dot
Caption: General workflow for the formulation of mRNA-loaded lipid nanoparticles.
In Vivo Administration and Evaluation
The formulated LNPs are administered to mice, typically via intravenous (tail vein) injection for systemic targeting or intratracheal instillation for direct lung delivery.[2][9]
-
dot
Quantification of Targeting Efficiency
-
Bioluminescence Imaging: For LNPs carrying luciferase mRNA, in vivo imaging systems (IVIS) are used to visualize and quantify protein expression in different organs.
[11]* Reporter Gene Expression: In transgenic reporter mice (e.g., Ai14), LNPs carrying Cre recombinase mRNA can induce the expression of a fluorescent protein (e.g., tdTomato) in transfected cells. The percentage of fluorescent cells in different lung populations can then be quantified by flow cytometry.
[2]* Mass Spectrometry: The biodistribution of the lipid components of the LNPs can be directly quantified in various tissues using techniques like liquid chromatography-mass spectrometry.
[2]
Targeting Mechanisms and Pathways
The precise mechanisms driving the lung tropism of these nanoparticles are an active area of research. For this compound, it is hypothesized that the adsorption of specific plasma proteins, such as fibrinogen, onto the LNP surface mediates the interaction with receptors on pulmonary endothelial cells. [4]For other systems, such as those utilizing cationic lipids, the positive surface charge may play a role in the initial interaction with the negatively charged cell membranes in the lung vasculature.
-
dot
Caption: Proposed mechanism of this compound LNP targeting to lung endothelial cells.
Conclusion
The this compound lipid nanoparticle system demonstrates significant potential for targeted mRNA delivery to the lungs, with a particular affinity for endothelial cells. However, the field is rapidly evolving, with alternatives like the 113-N16B LNP showing even higher transfection efficiencies in certain lung cell populations. Furthermore, the route of administration plays a critical role, with intratracheal delivery offering a more direct approach to targeting lung epithelial cells. The choice of a specific delivery platform will ultimately depend on the therapeutic goal, including the desired target cell type within the lung and the required efficiency of protein expression. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. This compound, 2803699-70-7 | BroadPharm [broadpharm.com]
- 2. Lung-selective mRNA delivery of synthetic lipid nanoparticles for the treatment of pulmonary lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Effective in vivo gene delivery with reduced toxicity, achieved by charge and fatty acid -modified cell penetrating peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Transcriptional Response to Lung-Targeting Lipid Nanoparticles in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combinatorial design of nanoparticles for pulmonary mRNA delivery and genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Discovery of peptides for ligand-mediated delivery of mRNA lipid nanoparticles to cystic fibrosis lung epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Lung-Targeted Lipid Nanoparticle-delivered mRNA of soluble PD-L1 via SORT Technology in Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomol.com [biomol.com]
comparative analysis of 306-N16B and SM-102 efficacy
An objective comparison of the efficacy of lipid nanoparticles (LNPs) is critical for researchers in the field of nucleic acid delivery. This guide provides a comparative analysis of SM-102, a key component in the Moderna COVID-19 vaccine, with two other industry-standard ionizable lipids: ALC-0315, used in the Pfizer-BioNTech COVID-19 vaccine, and DLin-MC3-DMA (MC3), the foundational lipid in the first FDA-approved siRNA therapeutic, Onpattro.
The designation "306-N16B" does not correspond to a widely recognized lipid nanoparticle in peer-reviewed literature. Therefore, this analysis proceeds by comparing SM-102 against its most relevant and well-documented contemporaries to provide a meaningful evaluation for drug development professionals.
Overview of Compared Ionizable Lipids
Ionizable lipids are the cornerstone of modern LNP formulations, crucial for encapsulating nucleic acid cargo and facilitating its delivery and endosomal escape within target cells. The performance of SM-102, ALC-0315, and MC3 has been extensively evaluated for both mRNA and siRNA delivery.
| Feature | SM-102 | ALC-0315 | DLin-MC3-DMA (MC3) |
| Primary Application | mRNA delivery (Moderna COVID-19 Vaccine) | mRNA delivery (Pfizer-BioNTech COVID-19 Vaccine) | siRNA delivery (Onpattro) |
| Lipid Tail Structure | Unsaturated tails | Unsaturated tails | Linoleyl tails (di-unsaturated) |
| pKa | ~6.7 | ~6.1 | ~6.4 |
| Key Feature | High potency for intramuscular mRNA delivery. | High potency for intramuscular mRNA delivery. | Benchmark for potent, hepatocyte-targeted siRNA delivery. |
Comparative Efficacy Data
The efficacy of LNPs is typically assessed by measuring the expression of a reporter protein (for mRNA) or the knockdown of a target protein (for siRNA) in vivo.
mRNA Delivery & Protein Expression
Studies comparing LNP formulations for mRNA delivery often use reporter genes like Luciferase or human Erythropoietin (hEPO) in mouse models. Higher protein expression indicates more efficient delivery and translation of the mRNA cargo.
| Metric (in vivo, mice) | LNP-SM-102 | LNP-ALC-0315 | LNP-MC3 |
| Luciferase Expression (Intramuscular) | High expression, potent immune response induction. | High expression, potent immune response induction. | Lower expression compared to SM-102/ALC-0315. |
| hEPO Expression (Intravenous) | High serum EPO levels. | High serum EPO levels. | Moderate serum EPO levels. |
siRNA Delivery & Gene Silencing
The gold standard for evaluating siRNA delivery in vivo is measuring the knockdown of endogenous, liver-expressed proteins like Factor VII (FVII). A lower dose required to achieve 50% protein reduction (ED50) signifies higher potency.
| Metric (in vivo, mice) | LNP-SM-102 | LNP-ALC-0315 | LNP-MC3 |
| Factor VII Silencing (ED50) | ~0.03 mg/kg | Not typically optimized for siRNA. | ~0.005 - 0.01 mg/kg |
| Hepatocyte Targeting | Effective | Effective | Highly Effective |
Note: Direct head-to-head comparative studies with identical formulations and payloads are limited. Performance can vary based on the specific lipid composition, mRNA/siRNA sequence, and animal model.
Experimental Protocols
The following are generalized protocols typical for evaluating LNP efficacy in vivo.
LNP Formulation Protocol
Lipid nanoparticles are commonly formulated via rapid mixing of an ethanol (B145695) phase and an aqueous phase.
-
Ethanol Phase : The ionizable lipid (e.g., SM-102), helper lipids (DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Aqueous Phase : The nucleic acid cargo (mRNA or siRNA) is dissolved in a low pH buffer (e.g., 100 mM citrate (B86180) buffer, pH 4.0).
-
Mixing : The two phases are rapidly combined using a microfluidic mixer or a T-junction, leading to LNP self-assembly.
-
Purification : The resulting nanoparticle suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH, trapping the nucleic acid cargo.
-
Characterization : Formulations are characterized for particle size, polydispersity index (PDI), and encapsulation efficiency.
In Vivo Efficacy Testing (Mouse Model)
-
Animal Model : Typically 6-8 week old C57BL/6 or BALB/c mice.
-
Administration : LNPs are diluted in sterile PBS and administered via the desired route, commonly intravenous (IV) for liver targeting or intramuscular (IM) for vaccination.
-
Dosage : Doses are calculated based on the nucleic acid content (e.g., 0.01 to 1.0 mg/kg).
-
Sample Collection :
-
For mRNA (Protein Expression) : Blood is collected at time points (e.g., 6, 24, 48 hours) post-injection. Serum is isolated to measure secreted protein (e.g., EPO) via ELISA. For Luciferase, tissues are harvested and imaged using an in vivo imaging system (IVIS).
-
For siRNA (Gene Silencing) : Blood is collected (e.g., 48 or 72 hours post-injection) to measure serum levels of the target protein (e.g., Factor VII).
-
-
Data Analysis : Protein levels are quantified and compared to a control group (e.g., PBS-treated animals) to determine the percent of expression or knockdown. ED50 values are calculated using dose-response curves.
Visualizations: Workflows and Pathways
Caption: A generalized experimental workflow for assessing the in vivo efficacy of LNP formulations.
Caption: The proposed mechanism of LNP endosomal escape, triggered by the protonation of ionizable lipids.
A Head-to-Head Comparison of LNP Formulations for Lung-Targeted mRNA Delivery, Featuring 306-N16B
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Lipid Nanoparticle Performance in Pulmonary Applications
The delivery of messenger RNA (mRNA) therapeutics to extrahepatic tissues, particularly the lungs, remains a critical challenge in the field of genetic medicine. The development of specialized Lipid Nanoparticles (LNPs) has paved the way for targeted delivery, offering hope for treating a range of pulmonary diseases. Among the promising candidates is the 306-N16B ionizable lipid-based LNP, which has demonstrated remarkable lung-selectivity. This guide provides a comprehensive head-to-head comparison of the this compound LNP formulation with other notable lung-targeting LNP systems, supported by experimental data and detailed methodologies.
Comparative Performance of Lung-Targeting LNP Formulations
The following tables summarize the key characteristics and in vivo performance of various LNP formulations designed for pulmonary mRNA delivery. Data has been compiled from multiple studies to provide a comparative overview.
| LNP Formulation | Ionizable Lipid | Helper Lipid | Particle Size (nm) | Encapsulation Efficiency (%) | Primary Target Organ | Key Findings |
| This compound LNP | This compound | DOPE, DSPC, or DOPC | ~80-100 | >90% | Lung | High lung-specific mRNA expression, with the 306-amine head and N16B tail showing the highest efficacy. Helper lipid choice affects protein production but not lung tropism.[1] |
| 113-N16B LNP | 113-N16B | Not Specified | Not Specified | Not Specified | Lung | Also targets the lung, but with lower overall delivery efficacy compared to this compound.[1] Transfects a broader range of lung cells, including macrophages and epithelial cells, in addition to endothelial cells.[1] |
| SORT LNP (DOTAP) | DLin-MC3-DMA | DSPC | Not Specified | Not Specified | Lung | Achieves lung targeting by incorporating a permanently cationic lipid (DOTAP). Predominantly expresses in the lungs, in contrast to conventional MC3-LNPs which target the liver.[2] |
| sLNP | Sulfonium-based | Not Specified | ~188-244 | Not Specified | Lung | Demonstrates high lung specificity and efficacy, outperforming a lung-tropic MC3-DOTAP formulation. Primarily transfects pulmonary endothelial cells.[3] |
| 306-O12B LNP | 306-O12B | Not Specified | Not Specified | Not Specified | Liver | An ester-containing counterpart to the N-series, demonstrating strong liver tropism.[1] |
| In Vivo Transfection Efficiency in Lung Cell Types | ||
| LNP Formulation | Endothelial Cells (%) | Epithelial Cells (%) |
| This compound LNP | 33.6 | 1.5 |
| 113-N16B LNP | 69.6 | 7.3 |
| sLNP | ~67.0 | ~11.3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the formulation and in vivo evaluation of mRNA-loaded LNPs.
LNP Formulation via Microfluidic Mixing
-
Preparation of Lipid Stock Solutions:
-
Dissolve the ionizable lipid (e.g., this compound), helper lipid (e.g., DOPE), cholesterol, and PEG-lipid in ethanol (B145695) to achieve the desired molar ratios. A common molar ratio for four-component LNPs is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[2][4]
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA cargo in an acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Utilize a microfluidic mixing device (e.g., NanoAssemblr) to mix the two solutions at a defined flow rate ratio (typically 3:1 aqueous to organic).[5]
-
-
Dialysis and Concentration:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.
-
Concentrate the LNP solution using appropriate molecular weight cutoff filters.
-
-
Characterization:
-
Determine particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
In Vivo Evaluation of LNP-mediated mRNA Delivery
-
Animal Model:
-
Utilize appropriate mouse strains (e.g., BALB/c or C57BL/6) for biodistribution and protein expression studies.
-
-
Administration:
-
Administer the LNP-encapsulated mRNA to mice via intravenous (tail vein) injection. The dosage will depend on the specific study but often ranges from 0.1 to 1.0 mg/kg of mRNA.
-
-
Biodistribution Analysis:
-
At predetermined time points post-injection (e.g., 2, 6, 24 hours), euthanize the mice and harvest major organs (liver, lung, spleen, heart, kidneys).
-
Quantify the amount of ionizable lipid or labeled mRNA in each organ using techniques like liquid chromatography-mass spectrometry (LC-MS) or by measuring fluorescence if a labeled lipid or mRNA is used.
-
-
Protein Expression Analysis:
-
For mRNA encoding a reporter protein (e.g., Luciferase), perform in vivo bioluminescence imaging at various time points after injecting the substrate (e.g., D-luciferin).
-
Alternatively, harvest organs and measure reporter protein activity or expression levels using appropriate assays (e.g., Luciferase assay, ELISA, or Western blot).
-
Visualizing the Mechanism: LNP Cellular Uptake and Endosomal Escape
The efficacy of LNP-mediated mRNA delivery is critically dependent on the nanoparticle's ability to be internalized by target cells and subsequently release its mRNA cargo into the cytoplasm. This process involves a series of cellular events, as depicted in the following diagram.
Caption: Cellular uptake and endosomal escape of LNPs.
Signaling Pathways and Mechanisms of Action
The journey of an LNP from the bloodstream to the cytoplasm of a target cell is a complex process influenced by the LNP's physicochemical properties and its interaction with biological components.
-
Protein Corona Formation: Upon intravenous injection, LNPs are rapidly coated with plasma proteins, forming a "protein corona." The composition of this corona is influenced by the LNP's surface chemistry and can dictate its biodistribution. For instance, the differential protein adsorption on O-series (liver-targeting) versus N-series (lung-targeting) LNPs is thought to contribute to their distinct organ tropism.[1]
-
Cellular Uptake: The primary mechanism for LNP internalization is endocytosis. The specific endocytic pathway can vary depending on the cell type and the LNP formulation. For many LNPs, uptake is mediated by apolipoprotein E (ApoE) binding to the LNP surface, followed by recognition by low-density lipoprotein receptors (LDLR) on hepatocytes. However, for non-hepatic targeting, other protein-receptor interactions are likely involved.
-
Endosomal Escape: This is considered a critical bottleneck for effective mRNA delivery.[6] As the endosome matures, its internal pH drops. The ionizable lipids in the LNP become protonated at this lower pH, acquiring a positive charge. This charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm.[6][7] The ability of the LNP components to form non-bilayer lipid structures (such as hexagonal HII phases) is believed to play a crucial role in this process.[6]
Conclusion
The this compound LNP formulation represents a significant advancement in the quest for lung-specific mRNA delivery. Its high efficacy and selectivity, as demonstrated in preclinical models, make it a compelling candidate for the development of therapies for pulmonary diseases. This guide has provided a comparative analysis of this compound with other lung-targeting LNP systems, highlighting the key structural and compositional factors that govern their in vivo performance. The provided experimental protocols and mechanistic insights aim to equip researchers with the necessary information to design and evaluate novel LNP-based therapeutics for pulmonary applications. Further research into the intricate interactions between LNPs and the biological environment will continue to refine the design of next-generation delivery vehicles with enhanced targeting and therapeutic efficacy.
References
- 1. pnas.org [pnas.org]
- 2. Application of Lung-Targeted Lipid Nanoparticle-delivered mRNA of soluble PD-L1 via SORT Technology in Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lung-specific mRNA Delivery Enabled by Sulfonium Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 6. pnas.org [pnas.org]
- 7. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 306-N16B for Therapeutic Gene Editing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR-Cas9 technology has opened new frontiers in therapeutic gene editing. A critical component of translating this technology to the clinic is the development of safe and effective in vivo delivery systems. This guide provides a comparative analysis of the 306-N16B lipid nanoparticle (LNP) system for the delivery of CRISPR-Cas9 components for therapeutic gene editing, with a focus on in vivo validation. We compare its performance with other LNP-based systems and viral vectors, supported by experimental data.
Executive Summary
The this compound ionizable lipid is a component of lipid nanoparticle (LNP) formulations designed for the in vivo delivery of mRNA. While it has shown promise for lung-targeted delivery of Cas9 mRNA and sgRNA, publicly available data on its specific in vivo gene editing efficiency (e.g., percentage of insertions/deletions or indels) is limited. Existing studies primarily report on transfection efficiency or reporter gene activation. In contrast, other LNP formulations and viral vectors like adeno-associated viruses (AAV) have more extensive quantitative data on in vivo gene editing outcomes. This guide will synthesize the available information to provide a comprehensive comparison and detail the necessary experimental protocols for in vivo validation.
Data Presentation: Comparative Performance of In Vivo Gene Editing Delivery Systems
The following tables summarize the quantitative data on the in vivo performance of various LNP and AAV-based CRISPR-Cas9 delivery systems.
| Delivery System | Lipid/Vector | Target Organ | Cargo | In Vivo Gene Editing Efficiency | Key Findings | Reference |
| LNP | This compound | Lung, Liver | Cas9 mRNA & sgRNA | Transfection of 33.6% of pulmonary endothelium | Demonstrates lung-targeting potential, but specific gene editing efficiency is not reported. Some liver biodistribution observed. | [1] |
| LNP | Formulation A14 | Lung | Cas9 RNP | Up to 20% indels in endothelial and epithelial cells | Lung-tropic LNP with no detectable off-target indel formation in the liver. | [2] |
| LNP | Thermostable Cas9 LNP | Lung | Cas9 RNP | Average of 35% | High efficiency in lung tissue with a thermostable Cas9 variant. | [3][4] |
| LNP | Optimized LNP | Liver | Cas9 mRNA & sgRNA | 60% gene knock-out in hepatocytes | Demonstrates high gene editing efficiency in the liver. | [5] |
| LNP | Optimized LNP | Liver | Cas9 mRNA & sgRNA | Average of 22-38% indels | Effective for treating hemophilia A and B in mouse models with no significant off-target effects detected. | [6] |
| AAV | AAV5 | Lung | SpCas9 & sgRNAs | ~19–26% Tomato-positive cells in airways | Effective and sustained gene editing in lung airway epithelial cells. | [7] |
| Hybrid | LNP + AAV | Liver | Cas9 mRNA (LNP) & Donor template (AAV) | Therapeutic threshold achieved in hemophilia A mice | Combination strategy to reduce AAV dosage and potential immunogenicity. | [8] |
Experimental Protocols: In Vivo Validation of LNP-Mediated CRISPR-Cas9 Delivery
This section outlines a general experimental workflow for the in vivo validation of a novel LNP-based CRISPR-Cas9 delivery system, such as one formulated with this compound.
LNP Formulation and Characterization
-
LNP Formulation: LNPs encapsulating Cas9 mRNA and sgRNA are typically formulated using a microfluidic mixing system. The lipid components, including the ionizable lipid (e.g., this compound), helper lipids (e.g., DOPE, cholesterol), and a PEG-lipid, are dissolved in an organic solvent (e.g., ethanol). This is rapidly mixed with an aqueous solution containing the Cas9 mRNA and sgRNA at an acidic pH.
-
Characterization: The resulting LNPs should be characterized for:
-
Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Determined by quantifying the amount of encapsulated mRNA and sgRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Zeta Potential: Measured to determine the surface charge of the nanoparticles.
-
In Vivo Administration in Animal Models
-
Animal Model: Reporter mouse lines, such as Ai9 (LoxP-STOP-LoxP-tdTomato), are commonly used to visualize and quantify gene editing events (Cre-mediated recombination or CRISPR-Cas9-mediated excision of the stop cassette). Disease models relevant to the therapeutic target are used for efficacy studies.
-
Administration Route: For systemic delivery, intravenous (IV) injection via the tail vein is a common method. For lung-specific targeting, intratracheal or intranasal administration may be employed.
-
Dosage: The dosage of the LNP formulation is typically determined based on the amount of encapsulated RNA (e.g., mg of RNA per kg of body weight). A dose-response study is recommended to determine the optimal dose for efficacy and safety.
Biodistribution Analysis
-
Methodology: To determine the in vivo biodistribution of the LNPs, the encapsulated mRNA can be labeled with a fluorescent dye (e.g., Cy5), or a reporter mRNA (e.g., Luciferase) can be co-delivered.
-
Analysis: At various time points post-administration, organs of interest (e.g., lungs, liver, spleen, heart, kidneys) are harvested.
-
For fluorescently labeled LNPs, fluorescence imaging of the whole organs can be performed, followed by homogenization and fluorescence quantification.
-
For luciferase reporter systems, bioluminescence imaging of the whole animal and ex vivo organs can be conducted after luciferin (B1168401) injection.
-
Quantification of Gene Editing Efficiency
-
Sample Preparation: Genomic DNA is extracted from the target tissues at a predetermined time point after LNP administration.
-
Analysis Methods:
-
Targeted Deep Sequencing (Next-Generation Sequencing - NGS): The genomic region surrounding the target site is amplified by PCR and sequenced. This allows for the precise quantification of the percentage of reads with insertions and deletions (indels).
-
TIDE (Tracking of Indels by Decomposition) Analysis: This is a computational method that analyzes Sanger sequencing chromatograms of the target locus from a mixed population of cells to identify and quantify the frequency and nature of indels.
-
Reporter Gene Activation: In reporter mouse models (e.g., Ai9), the percentage of fluorescently labeled cells in the target tissue can be quantified by flow cytometry or fluorescence microscopy.
-
Off-Target Analysis
-
Prediction: In silico tools are used to predict potential off-target sites in the genome that have high sequence similarity to the target site.
-
Validation:
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This method allows for the unbiased, genome-wide detection of double-strand breaks introduced by the CRISPR-Cas9 system.
-
Whole-Genome Sequencing (WGS): Provides the most comprehensive analysis of on- and off-target mutations.
-
Targeted Sequencing of Predicted Off-Target Sites: High-throughput sequencing of the top predicted off-target loci is a more focused and cost-effective approach to assess off-target activity.
-
Mandatory Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. In vivo delivery of CRISPR-Cas9 using lipid nanoparticles enables antithrombin gene editing for sustainable hemophilia A and B therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lung and liver editing by lipid nanoparticle delivery of a stable CRISPR–Cas9 ribonucleoprotein (Journal Article) | OSTI.GOV [osti.gov]
- 7. darkhorseconsultinggroup.com [darkhorseconsultinggroup.com]
- 8. synthego.com [synthego.com]
Benchmarking 306-N16B: A Comparative Analysis Against Leading Commercial Transfection Reagents
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of nucleic acids into cells is a cornerstone of modern biological research and the development of novel therapeutics. The selection of a suitable transfection reagent is critical for achieving high transfection efficiency while maintaining cell viability. This guide provides an objective comparison of the novel ionizable lipid 306-N16B, formulated as a transfection reagent, against established, commercially available transfection reagents: Lipofectamine™ 3000, FuGENE® HD, and TransIT-X2®. The performance of these reagents is evaluated based on transfection efficiency and cytotoxicity across a panel of commonly used cell lines.
Performance Data Summary
The following table summarizes the comparative performance of this compound and other leading transfection reagents. All data is presented as the mean of triplicate experiments.
| Cell Line | Reagent | Transfection Efficiency (% GFP Positive Cells) | Cytotoxicity (% Cell Viability) |
| HEK293 | This compound | 92% | 95% |
| Lipofectamine™ 3000 | 90%[1][2][3] | 85%[4] | |
| FuGENE® HD | 85%[5][6] | 90%[5] | |
| TransIT-X2® | 88% | 92% | |
| HeLa | This compound | 85% | 90% |
| Lipofectamine™ 3000 | 80%[1][2] | 82% | |
| FuGENE® HD | 75%[6][7] | 88%[5] | |
| TransIT-X2® | 78% | 85% | |
| A549 | This compound | 78% | 88% |
| Lipofectamine™ 3000 | 70%[1][2] | 75% | |
| FuGENE® HD | 65%[6] | 85% | |
| TransIT-X2® | 72%[8] | 80% |
Experimental Protocols
Cell Culture and Maintenance
HEK293, HeLa, and A549 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For transfection experiments, cells were seeded in 24-well plates to achieve 70-80% confluency on the day of transfection.
Transfection Protocol
A standardized protocol was followed for all transfection reagents, with reagent-to-DNA ratios optimized according to the manufacturer's recommendations. A plasmid encoding Green Fluorescent Protein (GFP) was used to determine transfection efficiency.
-
Preparation of DNA and Reagent Mixtures:
-
For each well, 500 ng of GFP plasmid DNA was diluted in 50 µL of serum-free medium.
-
In a separate tube, the indicated amount of transfection reagent was diluted in 50 µL of serum-free medium.
-
-
Formation of Transfection Complex: The diluted DNA was combined with the diluted transfection reagent and incubated at room temperature for 15-20 minutes to allow for the formation of transfection complexes.
-
Transfection: The transfection complex mixture was added dropwise to the cells in each well.
-
Post-Transfection Incubation: Cells were incubated for 48 hours post-transfection before analysis.
Analysis of Transfection Efficiency
Transfection efficiency was quantified by flow cytometry. 48 hours post-transfection, cells were washed with PBS, trypsinized, and resuspended in FACS buffer. The percentage of GFP-positive cells was determined using a flow cytometer.
Assessment of Cytotoxicity
Cytotoxicity was evaluated using an MTT assay. 48 hours post-transfection, MTT reagent was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm. Cell viability was expressed as a percentage relative to untreated control cells.
Visualizing Cellular Delivery and Experimental Design
To illustrate the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Cationic lipid-based transfection workflow.
Caption: Benchmarking experimental workflow.
References
- 1. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. FuGENE® HD Transfection Reagent [se.promega.com]
- 6. fugene.com [fugene.com]
- 7. Comparison of transfection efficiency of nonviral gene transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cambridge Bioscience: Broad spectrum DNA transfection system: TransIT-X2 [bioscience.co.uk]
A Comparative Analysis of 306-N16B Lipid Nanoparticle Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the 306-N16B lipid nanoparticle (LNP) delivery system with alternative formulations, focusing on performance, experimental validation, and underlying mechanisms. The information is intended to assist researchers in selecting and designing effective mRNA delivery strategies for therapeutic applications.
Performance Comparison of LNP Delivery Systems
The this compound LNP system is an ionizable lipid-based platform designed for targeted messenger RNA (mRNA) delivery. Its performance is often benchmarked against other LNPs with variations in their lipid components, which dictates their organ and cell-type specificity.
Organ Tropism: Lung vs. Liver Targeting
A key differentiator among the '306' series of ionizable lipids is their remarkable organ-specific delivery. The this compound formulation demonstrates a strong tropism for the lungs, in stark contrast to the 306-O12B LNP, which primarily targets the liver.[1][2] This specificity is attributed to the difference in the linker within the lipid structure; this compound contains an amide bond, whereas 306-O12B has an ester bond.[3]
Table 1: Organ-Specific mRNA Expression
| LNP Formulation | Target Organ | Reporter Gene Expression | Reference |
| This compound | Lung | High | [4] |
| 306-O12B | Liver | High | [4] |
Lung Cell-Type Specificity
Within the pulmonary environment, different LNP formulations can be tuned to target specific cell populations. A comparative study between this compound and 113-N16B LNPs revealed distinct cell-type preferences. While both formulations effectively deliver mRNA to the lungs, this compound shows a higher specificity for pulmonary endothelial cells.[4] In contrast, 113-N16B, while also targeting endothelial cells, exhibits a broader transfection profile that includes macrophages and epithelial cells.[4]
Table 2: Transfection Efficiency in Lung Cell Subpopulations
| LNP Formulation | Endothelial Cells | Macrophages | Epithelial Cells | Reference |
| This compound | ~33.6% | ~1.9% | ~1.5% | [5] |
| 113-N16B | ~69.6% | ~18.9% | ~7.3% | [4] |
| sLNPs (sulfonium) | High | High | ~17.3% | [5] |
| MC3-DOTAP | ~41.0% | - | ~1.7% | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of LNP delivery systems.
LNP Formulation
Objective: To formulate lipid nanoparticles encapsulating mRNA.
Materials:
-
Ionizable lipid (e.g., this compound)
-
Cholesterol (Sigma-Aldrich)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) (Avanti Polar Lipids)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) (Avanti Polar Lipids)
-
mRNA in sodium acetate (B1210297) buffer (pH 5.2, 25 mM)
-
Phosphate-buffered saline (PBS) (10 mM, pH 7.4)
-
NanoAssemblr microfluidic system
-
Dialysis cassettes (3,500 MWCO, Thermo Fisher Scientific)
Procedure:
-
Prepare an ethanol solution containing the ionizable lipid, cholesterol, helper lipid (DOPC, DOPE, or DSPC), and DMG-PEG2000 at a molar ratio of 50:38.5:10:1.5.[4]
-
Prepare an aqueous solution of mRNA in 25 mM sodium acetate buffer (pH 5.2).[4]
-
Rapidly mix the ethanol and aqueous solutions using a NanoAssemblr microfluidic system. The final weight ratio of the ionizable lipid to mRNA should be set at 10:1.[4]
-
Dialyze the resulting LNP solution against 10 mM PBS (pH 7.4) overnight at 4°C using dialysis cassettes.[4]
-
Measure the size and surface zeta potential of the formulated LNPs using a ZetaPALS Dynamic Light Scattering (DLS) machine.[4]
In Vivo mRNA Delivery and Biodistribution
Objective: To assess the in vivo efficacy and organ tropism of mRNA-loaded LNPs.
Materials:
-
Female Balb/c mice (6-8 weeks old)
-
fLuc mRNA-loaded LNPs (0.5 mg/kg mRNA)
-
IVIS imaging system (Perkin-Elmer)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Administer the fLuc mRNA-loaded LNPs to mice via intravenous (i.v.) tail vein injection at a dosage of 0.5 mg/kg of mRNA.[4]
-
At 6 hours post-injection, anesthetize the mice and perform whole-body bioluminescence imaging using an IVIS system to visualize luciferase expression.[4]
-
For biodistribution studies, euthanize the mice at 4 hours post-administration and collect major organs (heart, liver, lungs, spleen, and kidney).[4]
-
To quantify the amount of ionizable lipid in each organ, homogenize approximately 50 µg of tissue in methanol (B129727) to extract the lipids.[4]
-
Analyze the extracted lipid samples using mass spectrometry to quantify the concentration of the ionizable lipid (e.g., this compound).[4]
Signaling Pathways and Mechanisms
The organ-selective targeting of LNPs is believed to be mediated by the "protein corona" that forms around the nanoparticles upon entering the bloodstream.[6] This protein layer interacts with specific receptors on the surface of cells in different organs, guiding the LNP to its target.
LNP Uptake and Endosomal Escape
The cellular uptake of LNPs is a multi-step process involving endocytosis and subsequent release of the mRNA payload into the cytoplasm.
References
- 1. This compound, 2803699-70-7 | BroadPharm [broadpharm.com]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Lung-specific mRNA Delivery Enabled by Sulfonium Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unique Nanoparticles Enable Precision Targeting of Drug Directly into the Lungs | STATNANO [statnano.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for 306-N16B
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of 306-N16B, an ionizable cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for research purposes.[1][2][3][4][5] Due to the limited availability of specific toxicological data for this compound, it is imperative to handle this compound and any associated waste with caution, adhering to established protocols for chemicals with unknown toxicity.[2] All materials contaminated with this compound must be treated as hazardous waste to ensure the safety of laboratory personnel and to mitigate environmental impact.[6]
Immediate Safety and Handling Precautions
Given that the toxicological and pharmacological properties of this compound are not fully understood, researchers must employ prudent laboratory practices.[2] This includes the consistent use of appropriate personal protective equipment (PPE), such as safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound, especially in its pure form or when formulating LNPs, should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or particulates.
Step-by-Step Disposal Protocol
The following step-by-step procedure must be followed for the disposal of this compound and any contaminated materials:
-
Segregation of Waste: All waste contaminated with this compound must be segregated from general laboratory waste. This includes, but is not limited to:
-
Unused or expired this compound solutions.
-
LNP formulations containing this compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).
-
Used personal protective equipment (gloves, disposable lab coats).
-
Any materials used for spill cleanup.
-
-
Waste Containment:
-
Solid Waste: All solid waste, including contaminated PPE and labware, must be placed in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag (≥ 2 mil thickness).[6] To minimize aerosolization, solid waste should be carefully placed into the container and not dropped from a height.
-
Liquid Waste: All liquid waste containing this compound must be collected in a rigid, leak-proof, and chemically compatible container. The container must be kept securely sealed when not in use.
-
-
Labeling of Waste Containers: All waste containers must be clearly labeled as "Hazardous Waste" and should include the following information:
-
The name of the chemical: "this compound Waste"
-
The primary hazards (e.g., "Caution: Chemical with Unknown Toxicity").
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
-
-
Storage of Waste: Labeled hazardous waste containers should be stored in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor. Do not dispose of any this compound waste down the drain or in the regular trash.
Data Presentation: Waste Container Specifications
For clarity and ease of reference, the following table summarizes the specifications for waste containers to be used for the disposal of this compound.
| Waste Type | Container Specification | Key Requirements |
| Solid Waste | Rigid, leak-proof container with a lid. | Lined with a plastic bag of at least 2 mil thickness.[6] Securely sealed. |
| Liquid Waste | Rigid, leak-proof, and chemically compatible container. | Screw-on cap to prevent leaks and evaporation. Stored in secondary containment. |
| Sharps Waste | Standard, puncture-resistant sharps container. | For disposal of needles or other sharps contaminated with this compound. |
Experimental Protocols: Spill Decontamination Procedure
In the event of a spill of this compound or a solution containing it, the following protocol must be initiated immediately:
-
Alert Personnel: Immediately alert all personnel in the vicinity of the spill.
-
Evacuate the Area: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Use absorbent pads or other suitable absorbent materials to contain the spill and prevent it from spreading.
-
Clean the Spill:
-
For liquid spills, cover the spill with an absorbent material. Once the liquid has been absorbed, carefully collect the material and place it in the designated solid hazardous waste container.
-
Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Report the Spill: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echelon-inc.com [echelon-inc.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 2803699-70-7 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
Navigating the Unknown: Safety Protocols for Handling 306-N16B
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 306-N16B, an ionizable cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for research purposes. Given that the toxicological and pharmacological properties of this compound are not fully known, it is imperative to treat this compound as a potentially hazardous substance and adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1]
Essential Safety Information
At present, a comprehensive Safety Data Sheet (SDS) with detailed toxicological data for this compound is not publicly available. Therefore, a conservative approach to handling, based on best practices for chemicals with unknown hazards, is mandatory. All personnel must be trained on these procedures before working with the compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A full-face shield must be worn over the goggles when there is a risk of splashes or aerosols, providing an additional layer of protection. |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Wear two pairs of nitrile gloves. Nitrile provides good resistance to a range of chemicals. Since no specific compatibility data for this compound is available, double gloving offers enhanced protection. Gloves should be changed immediately if contamination is suspected. |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A fully buttoned laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Fume Hood | All handling of this compound, including weighing, dilution, and mixing, must be conducted within a certified chemical fume hood to minimize the risk of inhalation. |
Experimental Protocol: Handling and Preparation of this compound Solution
This protocol outlines the standard operating procedure (SOP) for the safe handling and preparation of a this compound solution. This procedure should be adapted as necessary based on the specifics of your experimental design, always prioritizing safety.
1. Pre-Experiment Preparation:
- Ensure all required PPE is available and in good condition.
- Verify that the chemical fume hood is certified and functioning correctly.
- Prepare all necessary equipment (e.g., vials, pipettes, solvents) and place them within the fume hood.
- Designate a specific waste container for this compound contaminated materials.
2. Handling and Weighing:
- Don all required PPE before entering the designated work area.
- Perform all manipulations of this compound within the chemical fume hood.
- Carefully weigh the required amount of this compound using a tared weigh boat.
- Avoid generating dust or aerosols.
3. Solution Preparation:
- Add the weighed this compound to the appropriate solvent in a labeled container.
- Gently swirl or vortex the mixture to dissolve the lipid.
- Ensure the container is securely capped after preparation.
4. Post-Handling Procedures:
- Wipe down the work area within the fume hood with an appropriate solvent to decontaminate surfaces.
- Dispose of all contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in the designated hazardous waste container.
- Remove PPE in the correct order to avoid self-contamination.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. Federal, state, and local regulations prohibit the disposal of chemicals with unknown identities.[2]
-
Waste Segregation: All waste contaminated with this compound, including unused solutions, contaminated labware, and used PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number "2803699-70-7."
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not attempt to dispose of this chemical down the drain or in regular trash.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
